Astatine-211
Description
Properties
CAS No. |
15755-39-2 |
|---|---|
Molecular Formula |
At |
Molecular Weight |
210.9875 g/mol |
IUPAC Name |
astatine-211 |
InChI |
InChI=1S/At/i1+1 |
InChI Key |
RYXHOMYVWAEKHL-OUBTZVSYSA-N |
SMILES |
[At] |
Isomeric SMILES |
[211At] |
Canonical SMILES |
[At] |
Synonyms |
211At radioisotope Astatine-211 At-211 radioisotope |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Astatine-211 for Radiopharmaceutical Applications
Executive Summary: Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its potent, short-range alpha particles and a 7.2-hour half-life, which is conducive to clinical applications.[1][2] Its utility, however, is contingent on its availability, which is limited by the requirement for a medium-energy cyclotron for production. This document provides a comprehensive overview of the history of this compound's discovery, its primary synthesis route via the ²⁰⁹Bi(α, 2n)²¹¹At nuclear reaction, and detailed experimental protocols for its production and purification. Quantitative data are summarized in tables for clarity, and key processes are illustrated with diagrams to provide an in-depth resource for researchers, scientists, and professionals in drug development.
Discovery and History
The existence of element 85 was predicted by Dmitri Mendeleev, who left a space for it below iodine in his periodic table.[3] After several erroneous claims of discovery, the element was first successfully synthesized and identified in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè at the University of California, Berkeley.[3][4][5][6][7] They produced this compound by bombarding a Bismuth-209 target with alpha particles accelerated in a cyclotron.[8][9][10] The name "Astatine" was derived from the Greek word astatos, meaning "unstable," reflecting the element's highly radioactive nature, as it has no stable isotopes.[3][6][9]
Caption: Logical flow from discovery to the established synthesis method for this compound.
Synthesis of this compound
The most common and practical method for producing this compound is the irradiation of a natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles in a cyclotron.[1][11]
2.1. The ²⁰⁹Bi(α, 2n)²¹¹At Nuclear Reaction
The primary nuclear reaction for producing ²¹¹At is:
²⁰⁹₈₃Bi + ⁴₂He → ²¹¹₈₅At + 2¹₀n
This reaction involves a Bismuth-209 nucleus capturing an alpha particle (Helium nucleus) and emitting two neutrons to form this compound.[3][7][8]
2.2. Cyclotron Production Parameters
Optimizing the production of ²¹¹At requires careful control of the alpha particle beam energy.
-
Energy Threshold: The reaction has a threshold of approximately 20 MeV.[1]
-
Peak Cross-Section: The maximum production yield occurs with an alpha beam energy of about 31 MeV.[1][11][12]
-
Minimizing Impurities: A significant challenge is the co-production of Astatine-210 (²¹⁰At) via the ²⁰⁹Bi(α, 3n)²¹⁰At reaction.[1] Astatine-210 is problematic because it decays to Polonium-210 (²¹⁰Po), a long-lived and highly radiotoxic alpha emitter.[1] To minimize the formation of ²¹⁰At, the incident alpha particle energy is typically kept below or slightly above its reaction threshold, which is around 28.4 MeV.[1] Therefore, most production facilities operate with an alpha beam energy of approximately 28-29 MeV.[13][14]
2.3. Quantitative Production Data
The yield of this compound is dependent on beam energy, beam current, and irradiation time. The data below are compiled from various production facilities and studies.
| Parameter | Value | Institution / Reference | Notes |
| Optimal α-Particle Energy | ~28 MeV | Duke, Texas A&M, Copenhagen | Balances high ²¹¹At yield with low ²¹⁰At contamination.[13][14][15] |
| Beam Current | 5.3 - 6.3 µA | Texas A&M Cyclotron Institute | For 8-9 hour irradiations.[16] |
| 50 - 60 µA | Duke University Medical Center | For 1.5 - 4.5 hour irradiations using an internal target system.[1][17] | |
| up to 120 µA (electrical) | Duke University Medical Center | Sustained for one-hour runs with improved target design.[18] | |
| Thick Target Yield | 16.3 to 41 mCi/µA·h | General Range (28-29.5 MeV) | Wide variation due to steep cross-section increase in this energy range.[1][17] |
| 41 ± 7 MBq/µA·h | Duke University Medical Center | With an internal target system.[17] | |
| Production Rate / Total Activity | ~75 mCi/hr | Duke University Medical Center | Decay-corrected rate at 100 µA.[18] |
| ~200 mCi (7.4 GBq) | Duke University Medical Center | Maximum produced after a 156-minute irradiation.[18] | |
| 40 ± 4 mCi (1.48 GBq) | Texas A&M Cyclotron Institute | Produced in a 9-hour run at 6.3 µA.[16] | |
| 2.8 - 3 GBq | Copenhagen University Hospital | Produced in a 4-hour run at 32 eµA.[13] |
Experimental Protocols
The production of ²¹¹At involves three main stages: target preparation, cyclotron irradiation, and post-irradiation purification.
3.1. Bismuth Target Preparation
The target must be able to withstand the intense heat deposited by the alpha beam without melting (Bismuth m.p. = 271°C).[2][11]
-
Materials: The target consists of a thin layer of natural Bismuth metal deposited onto a high-thermal-conductivity backing plate, typically made of aluminum or copper.[18][19]
-
Methodology:
-
A shallow depression is machined into the backing plate.
-
Bismuth pellets are placed into the depression.
-
The assembly is heated to just above bismuth's melting point (~310°C).
-
The molten bismuth is spread evenly across the target area.[2]
-
The target is cooled to solidify the bismuth. The thickness of the bismuth layer is a critical parameter, often in the range of 80 µm, to ensure the alpha beam's energy is appropriately degraded.[17]
-
-
Cooling: During irradiation, the back of the target plate is aggressively cooled with chilled water to dissipate heat and prevent the bismuth from melting.[2][18]
3.2. Cyclotron Irradiation
-
Procedure: The prepared bismuth target is mounted in the cyclotron's beamline. It can be either an external target or an internal target, with internal systems often allowing for higher beam currents.[1][17]
-
Parameters: The target is irradiated with an alpha particle beam at a selected energy (e.g., 28.8 MeV) and current (e.g., 5-60 µA) for a predetermined duration (e.g., 2-9 hours).[1][16] The choice of current and time is a trade-off between the desired total activity and the heat tolerance of the target assembly.
3.3. Post-Irradiation Purification of this compound
After irradiation, the minuscule quantity of ²¹¹At must be separated from the bulk bismuth target.[11] This must be done rapidly due to the 7.2-hour half-life.[20][21][22]
-
Method 1: Dry Distillation (Most Common)
-
Apparatus: The irradiated target is placed in a quartz tube furnace. The outlet of the tube is connected to a cold trap, often a PEEK or silica (B1680970) capillary tube cooled with liquid nitrogen or a cryocooler.[1][19]
-
Heating: The furnace is heated to 650-800°C.[1][19] At this temperature, the astatine is volatilized from the molten bismuth.
-
Collection: A slow stream of an inert gas (e.g., nitrogen or argon) carries the volatilized astatine vapor into the cold trap, where it condenses and is collected.[19]
-
Elution: The collected ²¹¹At is then rinsed from the trap with a suitable solvent, such as chloroform (B151607) or methanol, for subsequent radiolabeling.[23]
-
-
Method 2: Wet Chemistry Extraction
-
Dissolution: The irradiated portion of the bismuth target is dissolved in a strong acid, typically concentrated nitric acid or hydrochloric acid.[16][24]
-
Separation: The astatine is then separated from the bismuth in solution. A recently developed, rapid method uses extraction chromatography.[16][20]
-
The bismuth/astatine solution (in nitric acid) is passed through a chromatography column containing a stationary phase with ketones.[20][21][22]
-
Astatine forms a bond with the ketones and is retained on the column, while the bismuth passes through.[20][21]
-
The purified astatine can then be eluted from the column. This process has been shown to achieve >95% recovery yields and can be completed in 10-20 minutes, a significant improvement over older, multi-hour methods.[16][22]
-
-
Caption: Workflow for the two primary methods of this compound purification.
Conclusion
This compound was first synthesized in 1940, and the fundamental production method, bombarding Bismuth-209 with alpha particles, remains the global standard. Significant advancements in targetry, cyclotron technology, and particularly in purification chemistry have improved the reliability and speed of ²¹¹At production. The development of rapid wet chemistry techniques complements the traditional dry distillation method, reducing the time from production to application and maximizing the usable quantity of this short-lived, therapeutically vital radionuclide. Continued optimization of these processes is essential to expanding the availability of this compound and realizing its full potential in targeted alpha therapy for cancer treatment.[21][25]
References
- 1. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 3. chemicool.com [chemicool.com]
- 4. Astatine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. Astatine (At) | Research Starters | EBSCO Research [ebsco.com]
- 6. vanderkrogt.net [vanderkrogt.net]
- 7. azom.com [azom.com]
- 8. livescience.com [livescience.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Astatine | At (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 17. osti.gov [osti.gov]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted cancer therapy: Researchers speed up this compound purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 21. Researchers report fastest purification of this compound needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 22. Researchers report fastest purification of this compound needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 23. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 24. researchgate.net [researchgate.net]
- 25. Mass production of Astatine at Cyclotron Facility at RCNP will promote advances in targeted alpha therapy - The University of Osaka [osaka-u.ac.jp]
A Comprehensive Technical Guide to the Physical Properties and Decay Characteristics of Astatine-211
For Researchers, Scientists, and Drug Development Professionals
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its potent and localized cytotoxic effects. A thorough understanding of its physical properties and decay characteristics is paramount for its safe and effective application in the development of novel radiopharmaceuticals. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental methodologies for their determination, and visual representations of its decay pathway and experimental workflows.
Physical and Decay Properties of this compound
This compound is a halogen with a half-life of 7.214 hours.[1][2][3] It undergoes a branched decay, with 41.8% of its atoms decaying via alpha emission to Bismuth-207 (²⁰⁷Bi) and 58.2% undergoing electron capture to Polonium-211 (²¹¹Po).[1][2][3] The short-lived ²¹¹Po (half-life of 0.516 seconds) subsequently decays by alpha emission to the stable Lead-207 (²⁰⁷Pb).[1][2] This decay scheme results in the emission of one alpha particle per decay of an this compound atom, a desirable characteristic for therapeutic applications as it simplifies dosimetry calculations.[3][4]
The alpha particles emitted from the two branches have distinct energies. The direct alpha decay of ²¹¹At to ²⁰⁷Bi releases an alpha particle with an energy of 5.87 MeV.[5] The subsequent alpha decay of ²¹¹Po to ²⁰⁷Pb emits a more energetic alpha particle at 7.45 MeV.[5] The high linear energy transfer (LET) of these alpha particles results in dense ionization tracks, leading to highly effective and localized cell killing with a short range in tissue, thereby minimizing damage to surrounding healthy cells.[6]
The electron capture decay branch of this compound is also significant as it produces characteristic polonium K X-rays in the 77-92 keV range.[7][8] These X-rays are crucial for the in vivo tracking and quantification of this compound labeled compounds using imaging techniques such as Single Photon Emission Computed Tomography (SPECT).[9][10][11]
Tabulated Physical and Decay Data
For ease of reference and comparison, the key physical and decay properties of this compound are summarized in the tables below.
Table 1: General Physical Properties of this compound
| Property | Value |
| Atomic Number | 85 |
| Mass Number | 211 |
| Atomic Mass | 210.9874961 u[3] |
| Half-life | 7.214 ± 0.007 hours[1][2][3] |
| Decay Modes | Alpha (α) emission, Electron Capture (EC)[1][2][3] |
Table 2: Decay Characteristics of this compound
| Decay Branch | Branching Ratio | Daughter Nuclide | Daughter Half-life | Emitted Particle | Particle Energy |
| Alpha (α) Decay | 41.8%[1][2][3] | ²⁰⁷Bi | 31.55 years[2] | Alpha (α) | 5.87 MeV[5] |
| Electron Capture (EC) | 58.2%[1][2][3] | ²¹¹Po | 0.516 seconds[1][2] | - | - |
Table 3: Emissions from this compound and its Progeny
| Emission Type | Energy | Origin |
| Alpha (α) Particle | 5.87 MeV | ²¹¹At → ²⁰⁷Bi |
| Alpha (α) Particle | 7.45 MeV | ²¹¹Po → ²⁰⁷Pb |
| X-rays (Kα, Kβ) | ~78 keV (Kα), ~90 keV (Kβ)[2] | Electron Capture of ²¹¹At |
| Gamma (γ) Rays | 567.7 keV (0.31%), 687.0 keV (0.26%), 897.8 keV (0.32%)[2] | Decay of ²¹¹Po and ²¹¹At |
Experimental Protocols
The accurate determination of the physical and decay properties of this compound is crucial for its application in medicine. The following sections outline the detailed methodologies for key experiments.
Production and Purification of this compound
This compound is typically produced in a cyclotron by bombarding a natural Bismuth-209 target with alpha particles via the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.[5][7][12]
Experimental Protocol for this compound Production:
-
Target Preparation: A thin layer of high-purity Bismuth-209 is deposited onto a suitable backing material, often aluminum.[13]
-
Irradiation: The bismuth target is irradiated with an alpha particle beam with an energy of approximately 28-29 MeV.[5][7] This energy range is optimized to maximize the production of ²¹¹At while minimizing the co-production of the undesirable isotope Astatine-210.[7]
-
Purification: After irradiation, this compound is separated from the bismuth target material. Common methods include:
-
Dry Distillation: The irradiated target is heated to a high temperature (around 650-800 °C), causing the more volatile astatine to vaporize and subsequently be collected on a cooled surface.[14]
-
Solvent Extraction: The bismuth target is dissolved in nitric acid, and this compound is selectively extracted into an organic solvent.[15][16]
-
Chromatography: The dissolved target material is passed through a chromatography column that selectively retains astatine, allowing the bismuth to be washed away.[15][16]
-
Measurement of Half-Life
The half-life of this compound is determined by measuring its activity over a period of time using a radiation detector.
Experimental Protocol for Half-Life Measurement:
-
Sample Preparation: A purified sample of this compound is prepared in a suitable geometry for the detector.
-
Instrumentation: A high-purity germanium (HPGe) detector is commonly used for its excellent energy resolution, allowing for the specific measurement of gamma rays emitted during the decay of this compound.[17]
-
Data Acquisition: The gamma-ray spectrum of the this compound sample is acquired at regular time intervals over a period of several half-lives. The number of counts in a characteristic gamma-ray peak (e.g., 687.0 keV) is recorded for each measurement.[17]
-
Data Analysis: The natural logarithm of the count rate is plotted against time. The data points should form a straight line, and the decay constant (λ) can be determined from the slope of this line. The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2)/λ.[18][19]
Alpha and Gamma Spectrometry
Alpha and gamma spectrometry are essential techniques for identifying and quantifying the radioactive emissions from this compound and its decay products.
Experimental Protocol for Alpha Spectrometry:
-
Source Preparation: A thin, uniform source of this compound is prepared on a suitable backing, such as a silver plate, to minimize self-absorption of the alpha particles.
-
Instrumentation: A silicon detector, such as a Passivated Implanted Planar Silicon (PIPS) detector, is used in a vacuum chamber to detect the alpha particles.
-
Data Acquisition: The energy spectrum of the emitted alpha particles is recorded. This will show distinct peaks corresponding to the 5.87 MeV alpha particles from ²¹¹At and the 7.45 MeV alpha particles from its daughter, ²¹¹Po.
-
Data Analysis: The energy and intensity of each alpha peak are determined from the spectrum. This information is used to confirm the identity of the radionuclide and can be used to determine the branching ratios of the decay.
Experimental Protocol for Gamma Spectrometry:
-
Sample Preparation: A sample of this compound is placed at a calibrated distance from an HPGe detector.
-
Instrumentation: A calibrated HPGe detector is used to measure the gamma-ray emissions.
-
Data Acquisition: The gamma-ray spectrum is acquired over a sufficient period to obtain good counting statistics.
-
Data Analysis: The energies and intensities of the gamma-ray peaks are analyzed to identify the characteristic emissions from this compound and its decay products, such as the 687.0 keV gamma ray from ²¹¹At and the X-rays from the electron capture of ²¹¹At.[20] The relative intensities of the gamma rays can be used to determine the branching ratios of the decay modes.
Visualizations
The following diagrams, generated using the DOT language, illustrate the decay pathway of this compound and a typical experimental workflow for its production and analysis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 211At [prismap.eu]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perceptive.com [perceptive.com]
- 7. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring this compound distributions with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New technologies for At-211 targeted alpha-therapy research using Rn-211 and At-209 [dspace.library.uvic.ca]
- 12. isotopes.gov [isotopes.gov]
- 13. At-211 Production – SJY Group [cyclotron.tamu.edu]
- 14. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 15. Targeted cancer therapy: Researchers speed up this compound purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 16. Researchers report fastest purification of this compound needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 17. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 18. researchgate.net [researchgate.net]
- 19. vernier.com [vernier.com]
- 20. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Alpha Emission Properties of Astatine-211
For Researchers, Scientists, and Drug Development Professionals
Astatine-211 (²¹¹At) is a radionuclide of significant interest for Targeted Alpha Therapy (TAT) due to its potent, short-range alpha particle emissions, which can deliver highly localized and cytotoxic radiation doses to cancer cells.[1] Its physical and chemical properties are often considered ideal for precision oncology.[2] This guide provides an in-depth overview of the alpha emission properties of this compound, its decay characteristics, and the experimental methodologies used for its characterization.
Core Decay Characteristics of this compound
This compound has a half-life of 7.214 hours and undergoes decay via a branched pathway, ensuring that for every decay of a ²¹¹At atom, exactly one alpha particle is emitted.[3][4] This simple decay scheme is a significant advantage, preventing unpredictable dose localization from detached radioactive daughter nuclides that can occur with other alpha-emitters like Actinium-225 or Radium-223.[5][6]
The decay proceeds through two primary branches:
-
Alpha (α) Decay (41.8% abundance): this compound decays directly to Bismuth-207 (²⁰⁷Bi) through the emission of an alpha particle with an energy of approximately 5.87 MeV.[4][7] The resulting ²⁰⁷Bi is a quasi-stable isotope with a very long half-life of 31.6 years.[3]
-
Electron Capture (EC) (58.2% abundance): this compound captures an orbital electron, transforming into Polonium-211 (²¹¹Po).[3][4][8] This process is accompanied by the emission of characteristic Polonium K X-rays in the 77-92 keV energy range, which are suitable for quantitative measurement and in vivo imaging using Single Photon Emission Computed Tomography (SPECT).[3][9][10] The ²¹¹Po daughter nuclide is highly unstable, with a half-life of only 516 milliseconds, and it immediately decays by emitting a higher-energy alpha particle (~7.45 MeV) to form the stable Lead-207 (²⁰⁷Pb).[3][4]
The cumulative result of these pathways is a 100% alpha emission for each ²¹¹At decay.[4][9]
Quantitative Data Summary
The key nuclear decay properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Half-life (t½) | 7.214 hours[3][4] |
| Primary Decay Modes | Alpha (α) Decay, Electron Capture (EC)[3][9] |
| Branch 1: Alpha Decay | |
| Branching Ratio | 41.8%[3][8][11] |
| Alpha Energy | 5.87 MeV - 5.98 MeV[4][8][12] |
| Daughter Nuclide | ²⁰⁷Bi (Bismuth-207)[4] |
| Daughter Half-life | 31.6 years[3] |
| Branch 2: Electron Capture | |
| Branching Ratio | 58.2%[3][8][11] |
| Intermediate Nuclide | ²¹¹Po (Polonium-211)[4] |
| Intermediate Half-life | 516 milliseconds[3][4] |
| Subsequent Decay | Alpha (α) Decay[4] |
| Alpha Energy (from ²¹¹Po) | 7.45 MeV - 7.59 MeV[4][7][12] |
| Final Daughter Nuclide | ²⁰⁷Pb (Lead-207, stable)[4] |
| Associated Emissions | |
| Photon Emissions | 77-92 keV Polonium K X-rays (from EC branch)[3][9] |
| Average Alpha Energy per Decay | 6.78 MeV[3] |
This compound Decay Pathway
The branched decay scheme of this compound is visualized in the diagram below, illustrating the two pathways leading to the emission of an alpha particle.
Experimental Protocols
The characterization of this compound's alpha emission properties involves its production, purification, and subsequent measurement via alpha spectroscopy.
1. Radionuclide Production
This compound is artificially produced in a cyclotron.[2]
-
Nuclear Reaction: The standard production method is the ²⁰⁹Bi(α,2n)²¹¹At reaction.[4][9]
-
Methodology: A target of natural Bismuth-209 (¹⁰⁰% abundance) is irradiated with a beam of alpha particles. To maximize the yield of ²¹¹At while minimizing the production of the contaminating ²¹⁰At isotope (which decays to the highly toxic, long-lived ²¹⁰Po), the incident alpha particle energy is typically controlled to between 28-29 MeV.[4][9]
2. Radiochemical Purification
Following irradiation, ²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:
-
Dry Distillation: This method leverages the volatility of astatine. The bismuth target is heated in a furnace under a controlled atmosphere (e.g., a slow stream of inert gas). The astatine volatilizes and is carried by the gas stream to a cold surface (a "cold finger") where it condenses for collection.
-
Wet Extraction: This technique involves dissolving the irradiated bismuth target in a strong acid, typically concentrated nitric acid.[4] The astatine is then selectively separated from the bismuth in solution using liquid-liquid solvent extraction with an organic solvent like di-isopropyl ether (DIPE), or by using extraction chromatography.[4][13] Wet methods can offer high, reproducible yields of approximately 90%.[4]
3. Alpha Spectroscopy Measurement
-
Objective: To measure the energy and intensity of the alpha particles emitted from a purified ²¹¹At sample.
-
Sample Preparation: A small, precisely known quantity of the purified ²¹¹At solution is evaporated onto a clean, smooth surface (a planchet) to create a thin, uniform source. Alternatively, for liquid scintillation counting, the astatine is mixed into a specialized scintillation cocktail.[14]
-
Instrumentation: A high-resolution alpha spectrometer is used. This typically consists of a vacuum chamber containing a silicon detector, such as a Passivated Implanted Planar Silicon (PIPS) detector.[13] The detector is coupled to a multichannel analyzer (MCA) to record the energy spectrum.
-
Protocol:
-
The prepared sample planchet is placed inside the vacuum chamber at a fixed distance from the detector.
-
The chamber is evacuated to minimize energy loss of the alpha particles as they travel to the detector.
-
High voltage is applied to the detector, and data acquisition begins. The measurement is conducted over a period sufficient to acquire statistically significant data.
-
The MCA records the number of events (counts) at each specific energy level, generating an energy spectrum.
-
-
Data Analysis: The resulting spectrum will show two distinct peaks corresponding to the different alpha energies: one at ~5.87 MeV (from ²¹¹At → ²⁰⁷Bi) and another at ~7.45 MeV (from the rapid decay of ²¹¹Po). The relative areas under these two peaks are analyzed to confirm the branching ratio of the decay pathways. By taking sequential measurements over several hours, the decay of the total activity can be plotted to verify the 7.214-hour half-life.
Experimental and Analytical Workflow
The logical flow from production to analysis of this compound is outlined in the following diagram.
References
- 1. Harnessing Alpha Emitters in Radiopharmaceuticals for Cancer Treatment - Minute Medical [minute-medical.com]
- 2. This compound - Atley Solutions [atley.com]
- 3. 211At [prismap.eu]
- 4. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha Therapy with 211At - Accelerate.eu [ihi-accelerate.eu]
- 6. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotope data for this compound in the Periodic Table [periodictable.com]
- 12. researchgate.net [researchgate.net]
- 13. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 14. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Astatine-211 Decay Chain and its Daughter Products
This compound (²¹¹At) is a promising alpha-emitting radionuclide for targeted radionuclide therapy, primarily due to its high linear energy transfer and a half-life suitable for therapeutic applications.[1] Its efficacy is intrinsically linked to its decay characteristics, which involve a branched pathway leading to a stable lead isotope. Understanding this decay chain is critical for dosimetry calculations, imaging, and the development of novel radiopharmaceuticals.
This compound has a half-life of 7.214 hours and undergoes a branched decay.[2][3][4] Approximately 41.8% of its decay occurs via alpha emission to Bismuth-207 (²⁰⁷Bi), while the remaining 58.2% is through electron capture, leading to Polonium-211 (²¹¹Po).[2][5] Each decay of this compound ultimately results in the emission of a single alpha particle and the formation of the stable isotope Lead-207 (²⁰⁷Pb).[6][7][8]
Quantitative Decay Data
The key quantitative parameters for each radionuclide in the this compound decay chain are summarized below. This data is essential for accurate modeling of energy deposition and therapeutic effect.
| Radionuclide | Half-Life | Decay Mode | Branching Ratio (%) | Daughter Product | Mean Alpha Energy per Decay (MeV) | Notes |
| This compound (²¹¹At) | 7.214 h[2][3] | α (Alpha) | 41.8[2][5] | Bismuth-207 (²⁰⁷Bi) | 5.87[9] | Emits characteristic X-rays (77-92 keV) useful for imaging.[7][9] |
| EC (Electron Capture) | 58.2[2][5] | Polonium-211 (²¹¹Po) | ||||
| Polonium-211 (²¹¹Po) | 0.516 s[2][9] | α (Alpha) | 100[2] | Lead-207 (²⁰⁷Pb) | 7.45[9] | Very short half-life means it decays almost instantaneously. |
| Bismuth-207 (²⁰⁷Bi) | 31.6 - 33.9 years[2][9] | EC (Electron Capture) | ~100[10][11] | Lead-207 (²⁰⁷Pb) | N/A | Long half-life makes it a quasi-stable daughter product. A weak positron emission has also been reported.[11] |
| Lead-207 (²⁰⁷Pb) | Stable | N/A | N/A | N/A | N/A | The final, non-radioactive product of the decay chain.[12] |
This compound Decay Chain Visualization
The following diagram illustrates the branched decay pathway of this compound.
References
- 1. isotopes.gov [isotopes.gov]
- 2. 211At [prismap.eu]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Isotopes of astatine - Wikipedia [en.wikipedia.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Atley Solutions [atley.com]
- 9. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 11. lnhb.fr [lnhb.fr]
- 12. Lead-207 | Pb | CID 6335497 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Element: A Technical Guide to the Dueling Chemical Identities of Astatine
For Researchers, Scientists, and Drug Development Professionals
Astatine (At), the heaviest known halogen, resides at a fascinating crossroads of the periodic table, exhibiting a unique chemical duality that positions it between the halogens and the metalloids. This in-depth technical guide explores the multifaceted chemical properties of astatine, offering a comprehensive overview for researchers, scientists, and professionals in drug development who seek to understand and harness its potential, particularly in the realm of targeted alpha therapy. Due to its extreme rarity and intense radioactivity, the study of astatine is a significant challenge, relying on tracer-level experiments and theoretical calculations. This guide synthesizes the current understanding of astatine's chemical behavior, presenting quantitative data, experimental methodologies, and conceptual frameworks to illuminate its complex nature.
Fundamental Atomic and Physical Properties: A Comparative Overview
Astatine's position in Group 17 suggests halogen-like behavior, yet its high atomic number and the influence of relativistic effects impart distinct metallic characteristics. The following tables summarize key quantitative data, comparing astatine's properties with those of its lighter halogen counterparts and highlighting the trends that underscore its unique identity.
Table 1: Comparison of Atomic and Physical Properties of Halogens
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Astatine (At) |
| Atomic Number | 9 | 17 | 35 | 53 | 85 |
| Electron Configuration | [He] 2s²2p⁵ | [Ne] 3s²3p⁵ | [Ar] 3d¹⁰4s²4p⁵ | [Kr] 4d¹⁰5s²5p⁵ | [Xe] 4f¹⁴5d¹⁰6s²6p⁵[1] |
| First Ionization Energy (kJ/mol) | 1681.0 | 1251.2 | 1139.9 | 1008.4 | ~899[2] |
| Electron Affinity (kJ/mol) | -328.0 | -349.0 | -324.6 | -295.2[3] | -233[2] |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | 2.2[2] |
| Melting Point (°C) | -219.6 | -101.5 | -7.2 | 113.7 | ~302[4] |
| Boiling Point (°C) | -188.1 | -34.04 | 58.8 | 184.3 | ~337[4] |
| Predicted Crystalline Structure | - | Orthorhombic | Orthorhombic | Orthorhombic | Unknown (Predicted to be face-centered cubic and monatomic if metallic)[2] |
| Appearance | Pale yellow gas | Greenish-yellow gas | Reddish-brown liquid | Lustrous, grayish-black solid | Unknown (predicted to be a black solid or have a metallic appearance)[2] |
Table 2: Common Oxidation States of Astatine [5][6]
| Oxidation State | Examples/Notes |
| -1 | Astatide (At⁻), analogous to other halides. |
| +1 | At⁺, AtO⁺, AtCl, AtBr, AtI. The +1 state is stabilized in complexes.[7] |
| +3 | Less common, but has been suggested. |
| +5 | Astatate (AtO₃⁻), formed by oxidation. |
| +7 | Perastatate (AtO₄⁻), formed under strong oxidizing conditions. |
Experimental Protocols: Navigating the Challenges of Astatine Chemistry
The study of astatine is constrained by its short half-life and the minuscule quantities available.[7] Consequently, experimental work relies heavily on radiochemical techniques at tracer concentrations (typically less than 10⁻¹⁰ mol·L⁻¹).[8][9]
Production and Separation of Astatine-211
The most common isotope for research and medical applications, this compound (t½ = 7.21 hours), is produced via the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.[10]
Experimental Workflow: Production and Separation of this compound
Caption: Workflow for the production and separation of this compound.
Detailed Methodology: Dry Distillation
-
Target Preparation: A thin layer of bismuth-209 is deposited onto a backing material (e.g., aluminum).
-
Irradiation: The target is bombarded with alpha particles in a cyclotron. The energy of the alpha beam is carefully controlled to maximize the yield of ²¹¹At while minimizing the production of the longer-lived ²¹⁰At.[10]
-
Distillation: The irradiated target is heated in a furnace (typically 650-800°C). Astatine, being more volatile than bismuth, vaporizes.
-
Collection: The volatilized astatine is carried by a stream of inert gas to a cold trap (a cooled surface), where it condenses.
-
Elution: The collected astatine is then dissolved in a suitable solvent, such as chloroform (B151607) or an aqueous solution, for further use.
Synthesis of Key Astatine Compounds
The synthesis of astatine compounds is performed at the tracer level, often using iodine as a carrier to ensure sufficient material for handling and analysis.[9]
Experimental Protocol: Synthesis of Sodium Astatide (NaAt) [2][11][12]
-
Preparation of Astatine Solution: this compound, produced as described above, is dissolved in water. This initial solution may contain various astatine species, including those in higher oxidation states.
-
Reduction: An aqueous solution of a reducing agent, such as ascorbic acid, is added to the astatine solution. This reduces all astatine species to the astatide ion (At⁻).
-
pH Adjustment: The pH of the solution is adjusted to be neutral or slightly basic to ensure the stability of the astatide.
-
Quality Control: The radiochemical purity of the resulting [²¹¹At]NaAt solution is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radiation detector.
Experimental Protocol: Synthesis of Astatobenzene (C₆H₅At) [8][13]
-
Precursor Preparation: A suitable precursor, such as an organomercury compound (e.g., phenylmercuric chloride) or an organotin compound, is prepared.
-
Halogen Exchange: A solution containing astatide (At⁻) is reacted with the precursor. The astatide displaces the mercury or tin group to form the C-At bond.
-
Purification: The astatobenzene is separated from the reaction mixture using techniques like gas chromatography or HPLC.
-
Characterization: Due to the minuscule amounts, characterization relies on comparing its chromatographic behavior with that of its iodine analog (iodobenzene) and by detecting its radioactivity.
The Dueling Nature of Astatine: Halogen vs. Metalloid
Astatine's chemical behavior is a delicate balance between its halogen heritage and its emergent metallic character. The following diagram and discussion highlight the experimental evidence for this duality.
Logical Relationship: Halogen vs. Metalloid Properties of Astatine
Caption: Astatine's dual chemical nature.
Halogen-like Characteristics
-
Formation of Astatide (At⁻): Astatine readily forms the astatide ion, analogous to other halides. This is a hallmark of halogen behavior.[14]
-
Oxidation States: Like iodine, astatine exhibits a range of odd-numbered oxidation states, from -1 to +7.[9]
-
Interhalogen Compounds: Astatine reacts with lighter halogens to form diatomic interhalogen compounds such as AtI, AtBr, and AtCl.[8][15]
-
Organoastatine Chemistry: The organic chemistry of astatine largely mirrors that of iodine. For instance, astatobenzene (C₆H₅At) can be synthesized, and it undergoes reactions similar to its iodine counterpart.[8][13]
Metalloid and Metallic Characteristics
-
Cationic Species: Unlike other halogens, astatine has been shown to form a stable monatomic cation (At⁺) in aqueous solution.[8][9] This metallic-like behavior is a significant deviation from typical halogen chemistry.
-
Coprecipitation with Metal Sulfides: Astatine coprecipitates with metal sulfides in hydrochloric acid, a property more characteristic of a metal.[8]
-
Electrochemical Behavior: Astatine can be plated onto a cathode, further indicating its metallic character.[8]
-
Complex Formation: Astatine forms complexes with the metal chelating agent EDTA.[8][9] In its +1 oxidation state, astatine shows some chemical similarities to silver(I).[8][9]
Signaling Pathways and Experimental Workflows in Detail
The development of astatine-based radiopharmaceuticals requires a thorough understanding of its behavior in biological systems. While specific signaling pathways are complex and depend on the targeting molecule, the general workflow for developing and evaluating these drugs can be outlined.
Experimental Workflow: Development of an Astatine-Labeled Radiopharmaceutical
Caption: Workflow for radiopharmaceutical development with this compound.
Conclusion: Astatine, an Element of Opportunity
Astatine's unique position at the intersection of halogens and metalloids makes it a challenging yet highly rewarding element to study. Its chemical properties, a blend of predictable halogen-like reactivity and intriguing metallic characteristics, offer a rich landscape for fundamental chemical research. For professionals in drug development, a deeper understanding of astatine's chemistry is paramount for designing stable and effective targeted alpha therapies. The continued refinement of experimental techniques and theoretical models will undoubtedly unlock new possibilities for harnessing the power of this enigmatic element for the benefit of science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. nishina.riken.jp [nishina.riken.jp]
- 3. youtube.com [youtube.com]
- 4. Is Astatine a Non-metal or a Metalloid?_Chemicalbook [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Astatine (At) | Research Starters | EBSCO Research [ebsco.com]
- 7. Astatine | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
- 8. Astatine - Wikipedia [en.wikipedia.org]
- 9. Astatine compounds - Wikipedia [en.wikipedia.org]
- 10. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoastatine chemistry - Wikipedia [en.wikipedia.org]
- 14. osti.gov [osti.gov]
- 15. scribd.com [scribd.com]
The Rationale for Astatine-211 in Targeted Alpha Therapy: A Technical Guide
Introduction: Targeted Radionuclide Therapy (TRT) is a rapidly advancing modality in oncology, offering the potential to selectively deliver cytotoxic radiation to cancer cells while minimizing damage to healthy tissues. Among the radionuclides being explored, alpha-particle emitters are of particular interest due to their high linear energy transfer (LET) and short path length, making them exceptionally potent cytotoxic agents. Astatine-211 (²¹¹At), a halogen with a 7.2-hour half-life, has emerged as one of the most promising alpha emitters for Targeted Alpha Therapy (TAT).[1][2] Its unique physical and chemical properties provide a compelling rationale for its development in treating micrometastatic and disseminated cancers.[3]
This technical guide provides an in-depth overview of the core rationale for using this compound in cancer therapy. It is intended for researchers, scientists, and drug development professionals, covering the fundamental properties of ²¹¹At, its production, the development of ²¹¹At-radiopharmaceuticals, and the methodologies for their preclinical and clinical evaluation.
Physicochemical Properties of this compound
The therapeutic potential of ²¹¹At is rooted in its fundamental decay characteristics. Unlike other alpha emitters such as Actinium-225 or Radium-223 (B1233065) which have long decay series, ²¹¹At has a simple decay scheme, emitting a single alpha particle per decay.[1][4] This simplifies dosimetry calculations and prevents unpredictable dose localization that can be caused by the detachment of radioactive daughter nuclides from the targeting vector.[1][2][4]
Alpha particles are characterized by their high LET (approximately 100 keV/µm) and very short range in tissue (50-90 µm, equivalent to a few cell diameters).[3] This dense ionization track is highly effective at inducing complex, difficult-to-repair DNA double-strand breaks (DSBs), leading to potent cell killing.[5][6] The short range ensures that this powerful cytotoxic effect is highly localized to the targeted tumor cells, thereby sparing adjacent healthy tissues.[3]
The 7.2-hour half-life is another key advantage, providing a suitable timeframe for the production, quality control, and administration of the radiopharmaceutical, as well as for the targeting molecule (e.g., an antibody) to reach its target before significant decay occurs.[1][4] Furthermore, the decay of ²¹¹At is accompanied by the emission of polonium K X-rays (77-92 keV), which allows for in vivo imaging and biodistribution studies using standard gamma cameras or SPECT, enabling patient-specific dosimetry.[2]
Table 1: Physical Decay Characteristics of this compound
| Property | Value | Reference(s) |
| Half-life (t½) | 7.21 hours | [7] |
| Decay Mode | 41.8% α decay to ²⁰⁷Bi; 58.2% Electron Capture (EC) to ²¹¹Po | [2] |
| Alpha Particle Energy | 5.87 MeV (from ²¹¹At) | [8] |
| 7.45 MeV (from ²¹¹Po, t½ = 0.52 s) | [8] | |
| Total α-particles per decay | 1 | [2][4] |
| Linear Energy Transfer (LET) | ~100 keV/µm | [9] |
| Alpha Particle Range | 50 - 90 µm in tissue | [3] |
| Imaging Photons | 77-92 keV (Polonium K X-rays) | [2] |
Production and Purification of this compound
The reliable and scalable production of ²¹¹At is a critical prerequisite for its widespread clinical use. The most common and efficient method is the cyclotron-based irradiation of a natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[10][11]
A significant challenge in production is the co-production of the long-lived isotope ²¹⁰At (t½ = 8.1 h) via the ²⁰⁹Bi(α,3n)²¹⁰At reaction. ²¹⁰At decays to the highly radiotoxic ²¹⁰Po (t½ = 138.4 d), making its presence in a therapeutic product unacceptable. To minimize this impurity, the incident alpha particle beam energy must be strictly controlled, typically kept below 29 MeV.[6]
Table 2: Comparison of At-211 Production Parameters at Select Cyclotron Facilities
| Facility / Study | Cyclotron Type | Incident α-Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Reported Yield (MBq/µA-h) | Reference(s) |
| Duke University Medical Center | Internal Target System | 28.0 | >55 | 4 | 41 ± 7 | [12] |
| Texas A&M University | K150 Cyclotron | 28.8 | 4 - 8 | 8 | Not specified | [12] |
| General (Reported Range) | Various | 28 - 29.5 | Variable | Variable | 16.3 - 41 | [6][12] |
Following irradiation, ²¹¹At must be separated from the bulk bismuth target and purified. Two primary methods are employed: dry distillation and wet chemistry.
Experimental Protocol 1: Dry Distillation of this compound
This method leverages the volatility of astatine compared to bismuth.
-
Target Placement : The irradiated bismuth target is placed in a quartz tube within a tube furnace.[13]
-
Heating : The furnace temperature is raised to 650°C - 900°C. At this temperature, astatine volatilizes while the molten bismuth (m.p. 271.4°C) and polonium impurities remain in the target holder.[13]
-
Transport : A stream of inert gas (e.g., nitrogen or argon) is passed through the quartz tube, carrying the gaseous ²¹¹At away from the target.[13]
-
Trapping : The gas stream is directed through a cold trap, often a PEEK capillary cooled with liquid nitrogen, where the ²¹¹At condenses as a dry residue.[11]
-
Recovery : The trapped ²¹¹At is then dissolved in a suitable solvent, such as chloroform (B151607) or sodium hydroxide (B78521), for subsequent radiolabeling. A novel procedure completes distillation within 1-2 minutes with isolation yields of 92 ± 3%.[11]
Experimental Protocol 2: Wet Chemistry Extraction of this compound
This method uses solvent extraction to separate the astatine.
-
Target Dissolution : The irradiated bismuth target is completely dissolved in concentrated nitric acid (HNO₃). This step efficiently transfers >99% of the ²¹¹At activity into the acid solution.[14][15]
-
Acid Removal : The nitric acid is removed by distillation, leaving a solid residue containing bismuth salts and astatine.[14]
-
Residue Dissolution : The residue is dissolved in 8 M hydrochloric acid (HCl).[14]
-
Solvent Extraction : The 8 M HCl solution is mixed with diisopropyl ether (DIPE). The ²¹¹At selectively partitions into the organic DIPE phase, while the bulk bismuth remains in the aqueous HCl phase.[14] The DIPE phase is washed several times with fresh 8 M HCl to improve purity.[14]
-
Back-Extraction : The ²¹¹At is recovered from the DIPE phase by back-extraction into a small volume of a basic aqueous solution, typically sodium hydroxide (NaOH), rendering it ready for radiolabeling.[14][16] This process can achieve recovery yields of approximately 78%.[14][16]
Radiolabeling Strategies for ²¹¹At-Radiopharmaceuticals
A major challenge in the development of ²¹¹At-based therapies is the in vivo instability of the bond between astatine and the targeting molecule, particularly aryl-astatine bonds, which can lead to deastatination and off-target radiation exposure to organs like the thyroid and stomach.[2][17] Research has focused on developing stable conjugation chemistries.
The most established method for labeling proteins like monoclonal antibodies (mAbs) involves the use of a prosthetic group, or linker. A common strategy is the astatodestannylation of an organotin precursor.
Experimental Protocol 3: Direct Radiolabeling of a Monoclonal Antibody
This protocol describes a direct, one-step labeling method for an antibody previously conjugated with a linker.[4]
-
Antibody Conjugation (Pre-labeling step) : The monoclonal antibody (e.g., Trastuzumab) is first conjugated with the reagent N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE). This reaction targets ε-lysyl groups on the antibody, attaching a stable linker with a trimethylstannyl group that is ready for astatination.[4][18]
-
Astatine Preparation : A dry residue of ²¹¹At, recovered from the purification step, is used as the starting material.[19]
-
Astatine Activation : Immediately before labeling, the dry ²¹¹At is reacted with an oxidizing agent, N-iodosuccinimide (NIS), dissolved in methanol (B129727) containing 1% acetic acid. This activates the astatine for electrophilic substitution.[4][19]
-
Labeling Reaction : The m-MeATE-conjugated antibody (e.g., 100 µg in a sodium acetate (B1210297) buffer, pH 5.5) is added to the activated astatine-NIS preparation (e.g., 13-17 MBq). The reaction is extremely rapid, often completing almost instantaneously (within 10-60 seconds).[4][19]
-
Quenching and Purification : At the end of the reaction, an excess of NIS may be added to convert any remaining stannyl (B1234572) groups to stable iodo-groups.[19] The resulting ²¹¹At-labeled antibody is purified from unreacted astatine and other reagents, typically using a size-exclusion chromatography column (e.g., NAP-5).[4]
-
Quality Control : The final product is assessed for radiochemical purity, specific activity, stability, and immunoreactivity. This direct method can achieve high radiochemical yields of 68-81%.[4]
Preclinical Evaluation Methodologies
Rigorous preclinical evaluation is essential to determine the safety, biodistribution, and efficacy of any new ²¹¹At-radiopharmaceutical before it can be considered for human trials.
Experimental Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the dose-dependent ability of the radiopharmaceutical to kill cancer cells.
-
Cell Culture : Human cancer cell lines relevant to the antibody's target (e.g., SKOV-3 for HER2-targeting Trastuzumab) are cultured in appropriate media and conditions.
-
Cell Plating : A known number of cells are seeded into multi-well plates and allowed to attach and form monolayers.
-
Treatment : Cells are incubated with varying activity concentrations of the ²¹¹At-labeled antibody (or free ²¹¹At as a control) for a defined period (e.g., 1-20 hours).[8][20]
-
Clonogenic Survival : After incubation, the cells are washed, harvested, and re-plated at low density in fresh media. They are allowed to grow for 10-14 days until visible colonies form.
-
Analysis : Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each treatment group is calculated relative to untreated controls. The activity concentration that reduces survival to 37% (A₃₇) can be determined. Studies show that for glioma and melanoma cells, a survival fraction of 0.37 is achieved with an average of only 1-2 alpha-particle hits to the cell nucleus.[8] Recent studies using cell viability assays reported IC₅₀ values between 0.125–0.25 MBq/mL for several cancer cell lines after 72-hour exposure.[9]
Experimental Protocol 5: In Vivo Biodistribution and Efficacy Study
This study evaluates how the radiopharmaceutical distributes throughout the body in an animal model and assesses its therapeutic effect.
-
Animal Model : Immunodeficient mice (e.g., nude mice) are subcutaneously or intravenously inoculated with human cancer cells to establish tumors. Syngeneic models can also be used.[17]
-
Radiopharmaceutical Administration : Once tumors reach a suitable size, cohorts of mice are administered a defined activity of the ²¹¹At-radiopharmaceutical (e.g., 370-1110 kBq) via tail-vein injection.[17]
-
Biodistribution Assessment : At specified time points post-injection (e.g., 1, 3, 6, 24 hours), mice are euthanized.[21] Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, thyroid, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis : The uptake in each tissue is calculated as the percentage of the injected activity per gram of tissue (%IA/g). This data is used to determine tumor targeting, clearance rates, and to estimate radiation absorbed doses to organs.[21]
-
Efficacy Assessment : For therapy studies, tumor volumes and mouse body weights are measured regularly (e.g., 2-3 times per week) for an extended period (e.g., up to 160 days).[17] Endpoints include tumor growth delay and overall survival. Kaplan-Meier survival curves are generated for statistical analysis.
Table 3: Summary of Preclinical Efficacy of ²¹¹At-anti-CD138 Antibody in a Multiple Myeloma Model
| Treatment Group | Administered Activity (kBq) | Median Survival Increase (days) | Outcome at 160 days | Statistical Significance (p-value vs. control) | Reference(s) |
| ²¹¹At-9E7.4 (anti-CD138) | 370 | No significant benefit | - | Not significant | [17] |
| ²¹¹At-9E7.4 (anti-CD138) | 555 | +34 | - | p = 0.0006 | [17] |
| ²¹¹At-9E7.4 (anti-CD138) | 740 | Not reached | 11 of 17 mice survived (65%) | p < 0.0001 | [17] |
| ²¹¹At-9E7.4 (anti-CD138) | 1110 | - | Radiotoxic, all euthanized | - | [17] |
| ²¹¹At-isotype control | 555 | No significant benefit | - | Not significant | [17] |
Dosimetry and Cellular Response to this compound
Dosimetry, the calculation of absorbed radiation dose, is critical for predicting both the therapeutic effect and potential toxicity of a radiopharmaceutical.[22] For ²¹¹At, dosimetry can be performed at the organ level using biodistribution data and at the cellular level using microdosimetry models.[21][23] Preclinical biodistribution data from mice can be extrapolated to estimate human organ doses using software like OLINDA/EXM or IDAC-Dose.[21]
Table 4: Human Absorbed Dose Estimates from Mouse Biodistribution Data for Free ²¹¹At and ²¹¹At-MABG
| Organ | Absorbed Dose (Gy/MBq) - Free ²¹¹At | Absorbed Dose (Gy/MBq) - ²¹¹At-MABG | Reference(s) |
| Thyroid | 15.1 | 4.08 | [21] |
| Stomach Wall | 1.01 | 0.27 | [21] |
| Lungs | 0.52 | 0.20 | [21] |
| Heart Wall | 0.44 | 0.21 | [21] |
| Kidneys | 0.29 | 0.16 | [21] |
| Liver | 0.22 | 0.12 | [21] |
| Red Marrow | 0.17 | 0.08 | [21] |
At the cellular level, the high LET of alpha particles creates a dense track of ionization, leading to complex and clustered DNA damage, particularly double-strand breaks (DSBs).[24] This type of damage is exceptionally difficult for the cell to repair correctly. The cellular response to this damage is orchestrated by a complex network of signaling pathways. The master kinase ATM (Ataxia-Telangiectasia Mutated) is a key sensor of DSBs and initiates downstream signaling.[7] This can lead to several cell fates, including cell cycle arrest to allow time for DNA repair (mediated by pathways like Non-Homologous End Joining and Homologous Recombination), or, if the damage is too severe, programmed cell death (apoptosis), mitotic catastrophe, or necrosis.[5]
Clinical Landscape and Future Directions
The compelling preclinical data for ²¹¹At has led to a growing number of early-phase clinical trials. These trials are investigating ²¹¹At-based radiopharmaceuticals for a variety of cancers, including:
-
Hematologic Malignancies : In combination with hematopoietic cell transplantation (HCT) for high-risk leukemia and non-malignant diseases.[1][25]
-
Thyroid Cancer : Using sodium astatide ([²¹¹At]NaAt) to target the sodium-iodide symporter in refractory differentiated thyroid cancer.[2][4]
-
Ovarian Cancer : Intraperitoneal administration of an ²¹¹At-labeled F(ab')₂ fragment for recurrent disease.[2]
-
Malignant Pheochromocytoma : Using [²¹¹At]MABG, an analog of norepinephrine.[2][4]
-
Prostate Cancer : A Phase I trial is recruiting to evaluate an ²¹¹At-labeled PSMA-targeting agent.[2]
Initial results from these trials have demonstrated that ²¹¹At-based therapies can be delivered safely, with promising signs of efficacy.[1] A key challenge remains the limited availability of ²¹¹At, which requires specialized cyclotrons capable of accelerating alpha particles to ~29 MeV.[26] Efforts are underway to expand production capacity and establish distribution networks to make this potent radionuclide more accessible for widespread clinical research and, ultimately, routine patient care.[27]
Visualizations
Caption: Decay Scheme of this compound.
References
- 1. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perceptive.com [perceptive.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxicity and microdosimetry of this compound-labeled chimeric monoclonal antibodies in human glioma and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 11. Dry-distillation of this compound from irradiated bismuth targets: a time-saving procedure with high recovery yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted-Alpha-Therapy Combining this compound and anti-CD138 Antibody in a Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease [mdpi.com]
- 18. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Cytotoxicity of alpha-particle-emitting 5-[211At]astato-2'-deoxyuridine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iaea.org [iaea.org]
- 23. Dosimetry at cellular level for the alpha-emitting radionuclides actinium-225, this compound and radium-223 for bone metastasis cells from castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. α-Particle-induced DNA damage tracks in peripheral blood mononuclear cells of [223Ra]RaCl2-treated prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Ionetix Produces First Alpha-Emitting Radionuclide at New Isotope Production Facility - Ionetix [ionetix.com]
- 27. Mass production of Astatine at Cyclotron Facility at RCNP will promote advances in targeted alpha therapy - The University of Osaka [osaka-u.ac.jp]
The Core Mechanisms of Astatine-211 Cytotoxicity in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a high-energy alpha-particle emitting radionuclide with a half-life of 7.2 hours, making it a promising candidate for targeted alpha therapy (TAT) in oncology.[1][2] Its therapeutic efficacy stems from the deposition of high linear energy transfer (LET) radiation within a short range, equivalent to a few cell diameters.[3] This localized energy deposition induces complex and difficult-to-repair DNA double-strand breaks (DSBs), leading to potent cancer cell killing while minimizing damage to surrounding healthy tissues.[3] This in-depth guide elucidates the fundamental mechanisms of ²¹¹At cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
This compound decays via a branched pathway, with each decay ultimately resulting in the emission of a single alpha particle.[4][5] This simple decay scheme, devoid of a cascade of radioactive daughter nuclides, simplifies dosimetry and reduces the risk of off-target toxicity.[6] The high LET of ²¹¹At alpha particles (approximately 100 keV/µm) results in a high relative biological effectiveness (RBE), meaning it is more effective at killing cells per unit of absorbed dose compared to low-LET radiation like gamma or X-rays.[7]
The primary mechanism of ²¹¹At-induced cytotoxicity is the induction of complex DNA damage, particularly DSBs that are challenging for cellular repair machinery to resolve. This triggers a cascade of cellular responses, including cell cycle arrest and the activation of specific cell death pathways.
Quantitative Data on this compound Cytotoxicity
The following tables summarize key quantitative data from in vitro and in vivo studies on the cytotoxic effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Exposure Time (h) | IC50 (MBq/mL) | Reference(s) |
| LLC | Lewis Lung Carcinoma | Free ²¹¹At | 72 | 0.125–0.25 | [8] |
| HeLa | Cervical Cancer | Free ²¹¹At | 72 | 0.125–0.25 | [8] |
| AD293 | Embryonic Kidney | Free ²¹¹At | 72 | 0.125–0.25 | [8] |
Table 2: Relative Biological Effectiveness (RBE) of this compound Alpha Particles
| Endpoint | Cell Line/System | Reference Radiation | RBE Value | Reference(s) |
| DSB Induction | Human Normal Fibroblasts | X-rays | 1.4 - 3.1 | [9] |
| DSB Induction | V79-379A Fibroblasts | X-rays | 3.5 | [7] |
| 37% Cell Survival | V79-379A Fibroblasts | X-rays | 8.6 | [7] |
| 37% Cell Survival (G1 Phase) | V79-379A Fibroblasts | X-rays | 3.1 - 7.9 | [9] |
| 37% Cell Survival (S Phase) | V79-379A Fibroblasts | X-rays | 3.1 - 7.9 | [9] |
| 37% Cell Survival (Mitosis) | V79-379A Fibroblasts | X-rays | 1.8 - 3.9 | [9] |
Core Cytotoxic Mechanisms and Signaling Pathways
DNA Damage: The Primary Insult
The high-LET alpha particles emitted by ²¹¹At create dense ionization tracks as they traverse cells, leading to clustered and complex DNA damage. The most critical lesions are DNA double-strand breaks (DSBs), which, if not properly repaired, can lead to chromosomal aberrations, genomic instability, and ultimately, cell death. The complexity of these DSBs makes them particularly challenging for the cell's repair machinery.
Cellular DNA Damage Response (DDR)
Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). This network coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, the initiation of programmed cell death.
The primary sensors of DSBs are the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer. These complexes recruit and activate key protein kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase catalytic subunit (DNA-PKcs). ATM, in turn, phosphorylates a multitude of downstream targets to orchestrate the DDR. Another related kinase, Ataxia-Telangiectasia and Rad3-related (ATR), is also involved, particularly in response to single-stranded DNA that can arise during the processing of DSBs.
The activation of these kinases leads to:
-
Cell Cycle Arrest: To prevent the propagation of damaged DNA, the DDR enforces checkpoints in the cell cycle, primarily at the G1/S and G2/M transitions. This is often mediated by the p53 tumor suppressor protein and checkpoint kinases Chk1 and Chk2.
-
DNA Repair: The two major pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[10][11] NHEJ is a faster but more error-prone pathway that directly ligates the broken DNA ends.[3] HR is a more accurate pathway that uses a sister chromatid as a template for repair and is predominantly active in the S and G2 phases of the cell cycle.[11][12] The complex nature of ²¹¹At-induced DSBs can challenge both pathways, often leading to incomplete or inaccurate repair.
-
Apoptosis: If the DNA damage is deemed irreparable, the DDR can trigger apoptosis, or programmed cell death. This is a highly regulated process that eliminates the damaged cell without inducing an inflammatory response. Key players in this pathway include the p53 protein, which can induce the expression of pro-apoptotic proteins like Bax and Puma.
Other Cell Death Mechanisms
While apoptosis is a major outcome of irreparable DNA damage, other forms of cell death, such as necrosis and autophagy, may also contribute to the cytotoxicity of ²¹¹At.
-
Necrosis: This is a form of unregulated cell death that can be triggered by severe cellular stress and damage. Unlike apoptosis, necrosis often results in the release of cellular contents and can provoke an inflammatory response.[13]
-
Autophagy: This is a cellular process of "self-eating" where cellular components are degraded and recycled. While primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death.[14]
The Bystander Effect
An interesting phenomenon associated with alpha-particle irradiation is the "bystander effect," where unirradiated cells in the vicinity of irradiated cells exhibit signs of damage, such as DNA breaks and apoptosis. This effect is thought to be mediated by signals released from the irradiated cells. While the precise contribution of the bystander effect to the overall therapeutic efficacy of ²¹¹At is still under investigation, it may play a role in eliminating tumor cells that are not directly hit by an alpha particle.
Experimental Protocols
Detailed methodologies for key experiments used to study the cytotoxic mechanisms of this compound are provided below.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after exposure to a cytotoxic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound labeled compound or free ²¹¹At
-
Cell culture plates (6-well or 100 mm dishes)
-
Incubator (37°C, 5% CO₂)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest a single-cell suspension using trypsin-EDTA.
-
Cell Counting: Count the cells using a hemocytometer or automated cell counter and determine the plating efficiency.
-
Seeding: Plate a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected survival fraction for each dose.
-
Irradiation: For adherent cells, allow them to attach for several hours before adding the ²¹¹At-containing medium at various concentrations. For suspension cells, add the ²¹¹At directly to the cell suspension before plating.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring that the medium remains fresh.
-
Fixation and Staining: After the incubation period, remove the medium, wash the plates with PBS, and fix the colonies with the fixation solution. Stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction as a function of the ²¹¹At concentration to generate a dose-response curve.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound Radiopharmaceuticals; Status, Trends, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How cells ensure correct repair of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impaired DNA double-strand break repair contributes to the age-associated rise of genomic instability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Independent and sequential recruitment of NHEJ and HR factors to DNA damage sites in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy promotes tumor cell survival and restricts necrosis, inflammation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Astatine-211: A High-Linear Energy Transfer Radionuclide for Targeted Alpha Therapy of Micrometastatic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Micrometastatic disease, the presence of undetectable, disseminated tumor cells, remains a significant challenge in oncology, often leading to cancer recurrence and metastasis. Targeted Alpha Therapy (TAT) has emerged as a promising strategy to eradicate these microscopic tumor deposits. Astatine-211 (²¹¹At), a high-linear energy transfer (LET) alpha-emitting radionuclide, is particularly well-suited for this application. Its short-range, highly cytotoxic alpha particles can deliver potent, localized radiation to cancer cells while minimizing damage to surrounding healthy tissues. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and preclinical data supporting the use of ²¹¹At in the treatment of micrometastatic disease.
The Rationale for this compound in Micrometastatic Disease
The therapeutic efficacy of this compound stems from its unique physical properties. It decays by alpha emission with a half-life of 7.2 hours, releasing high-energy alpha particles (5.9 and 7.5 MeV). These alpha particles have a very short path length in tissue (50-90 µm), which is ideal for targeting single cells or small cell clusters characteristic of micrometastases. The high LET of these particles results in dense ionization along their tracks, causing complex and difficult-to-repair DNA double-strand breaks, leading to efficient cell killing. This mechanism of action is particularly effective against the often slow-growing or dormant cells found in micrometastases, which can be resistant to conventional chemotherapy and beta-particle radiotherapy.
Production of this compound
This compound is artificially produced in a cyclotron by irradiating a bismuth-209 target with alpha particles.
Experimental Workflow: this compound Production
Caption: Workflow for the production and purification of this compound.
Radiolabeling of Targeting Vectors
To specifically deliver ²¹¹At to tumor cells, it is conjugated to a targeting vector, most commonly a monoclonal antibody (mAb) or its fragments. The choice of the targeting molecule is critical and depends on the specific antigens overexpressed on the cancer cells of interest.
Experimental Protocol: Radiolabeling of Monoclonal Antibodies with this compound
This protocol describes the indirect labeling method using the N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) reagent, a common approach for labeling antibodies.
-
Preparation of the Antibody:
-
Dialyze the monoclonal antibody (e.g., MX35 F(ab')₂) against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.
-
Adjust the antibody concentration to a working range (e.g., 1-5 mg/mL).
-
-
Synthesis of N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB):
-
Prepare the precursor, N-succinimidyl-3-(trimethylstannyl)benzoate.
-
Add the purified ²¹¹At in a suitable solvent (e.g., chloroform) to the precursor.
-
Add an oxidizing agent (e.g., N-chlorosuccinimide) to facilitate the electrophilic substitution reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-15 minutes).
-
Purify the resulting [²¹¹At]SAB using techniques like solid-phase extraction.
-
-
Conjugation of [²¹¹At]SAB to the Antibody:
-
Add the purified [²¹¹At]SAB to the prepared antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow the conjugation to occur via the reaction of the succinimidyl ester with the lysine (B10760008) residues on the antibody.
-
-
Purification of the ²¹¹At-labeled Antibody:
-
Purify the radiolabeled antibody from unreacted [²¹¹At]SAB and other byproducts using size-exclusion chromatography (e.g., a PD-10 column).
-
Collect the fractions containing the purified ²¹¹At-labeled antibody.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Assess the immunoreactivity of the radiolabeled antibody using a cell-binding assay with antigen-positive cells.
-
Preclinical Efficacy of this compound in Micrometastatic Models
Numerous preclinical studies have demonstrated the potent anti-tumor activity of ²¹¹At-labeled radiopharmaceuticals in various micrometastatic cancer models.
Ovarian Cancer
Intraperitoneal administration of ²¹¹At-labeled antibodies has shown significant therapeutic effects in mouse models of ovarian cancer micrometastases.
| Study Parameter | Details | Reference |
| Cell Line | OVCAR-3 (human ovarian adenocarcinoma) | |
| Animal Model | Nude mice with intraperitoneally inoculated OVCAR-3 cells | |
| Targeting Vector | ²¹¹At-MOv18 (monoclonal antibody) | |
| Administered Activity | 400 - 1,200 kBq | |
| Key Findings | - Effective inhibition of tumor and ascites development.- Long-term survival in treated animals without significant toxicity.- High tumor-free fraction observed. |
Prostate Cancer
Systemic administration of ²¹¹At-labeled minibodies targeting prostate stem cell antigen (PSCA) has shown efficacy in models of prostate cancer bone micrometastases.
| Study Parameter | Details | Reference |
| Cell Line | PC-3-PSCA (human prostate cancer) | |
| Animal Model | Nude mice with intratibial implantation of PC-3-PSCA cells | |
| Targeting Vector | ²¹¹At-A11 minibody (anti-PSCA) | |
| Administered Activity | 0.8 or 1.5 MBq (two fractions) | |
| Key Findings | - Complete eradication of microtumors in a high percentage of treated animals.- Strong, dose-dependent effect on macroscopic tumors. |
Multiple Myeloma
²¹¹At-labeled anti-CD38 antibodies have demonstrated the ability to eradicate disseminated multiple myeloma cells in a minimal residual disease model.
| Study Parameter | Details | Reference |
| Cell Line | OPM-2 Luc (human multiple myeloma) | |
| Animal Model | Mice with disseminated OPM-2 Luc disease | |
| Targeting Vector | ²¹¹At-anti-CD38 monoclonal antibody | |
| Administered Activity | 15, 30, and 45 µCi | |
| Key Findings | - Sustained remission and long-term survival in a significant percentage of mice.- Efficacy is dependent on disease burden. |
Cellular Mechanism of Action and Signaling Pathways
The primary mechanism of cell killing by this compound is the induction of complex DNA double-strand breaks (DSBs) by the high-LET alpha particles. This extensive DNA damage overwhelms the cellular repair mechanisms, leading to cell cycle arrest and ultimately, cell death through apoptosis, necrosis, or mitotic catastrophe.
Signaling Pathway: DNA Damage Response to this compound
Caption: DNA damage response pathway activated by this compound alpha particles.
Dosimetry and Biodistribution
Accurate dosimetry is crucial for the clinical translation of ²¹¹At-based therapies to ensure that a therapeutic dose is delivered to the tumor while minimizing toxicity to normal organs. Preclinical biodistribution studies in animal models are essential to estimate the absorbed doses in various tissues.
Experimental Protocol: Biodistribution and Dosimetry Study in Mice
-
Animal Model:
-
Use a relevant mouse strain (e.g., nude mice for xenograft models, C57BL/6 for syngeneic models).
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Administration of ²¹¹At-labeled Compound:
-
Administer a known activity of the ²¹¹At-labeled radiopharmaceutical to each mouse via the desired route (e.g., intravenous, intraperitoneal).
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Collect blood samples and dissect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, bone, thyroid).
-
-
Activity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, taking into account the decay of ²¹¹At.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Generate time-activity curves for each organ.
-
-
Dosimetry Calculation:
-
Integrate the time-activity curves to determine the total number of disintegrations in each source organ.
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed dose to each target organ based on the MIRD (Medical Internal Radiation Dose) formalism.
-
Challenges and Future Directions
Despite the promising preclinical data, several challenges need to be addressed for the widespread clinical application of this compound. These include:
-
Limited Availability: The short half-life of ²¹¹At necessitates its production in cyclotrons located near the clinical site.
-
Radiochemistry: The unique chemistry of astatine presents challenges for stable labeling of targeting molecules. In vivo deastatination can lead to off-target radiation exposure, particularly to the thyroid and stomach.
-
Dosimetry: Accurate patient-specific dosimetry remains a challenge due to the short range of alpha particles.
Future research will focus on developing more stable radiolabeling chemistries, establishing a wider network of ²¹¹At production facilities, and advancing imaging techniques for improved dosimetry. The ongoing and planned clinical trials will be crucial in establishing the safety and efficacy of this compound-based therapies in patients with micrometastatic disease.
Conclusion
This compound holds immense promise as a potent therapeutic agent for the eradication of micrometastatic disease. Its unique physical properties and the compelling preclinical data underscore its potential to address a significant unmet need in oncology. Continued research and development in the areas of production, radiochemistry, and clinical translation will be pivotal in realizing the full therapeutic potential of this promising radionuclide.
Preliminary Investigations into Astatine-211 Biodistribution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary investigations into the biodistribution of Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT). The document summarizes quantitative data from preclinical studies, details key experimental protocols, and visualizes experimental workflows and associated signaling pathways.
Introduction to this compound
This compound is a high-linear energy transfer (LET) alpha-particle emitter with a half-life of 7.2 hours, making it a compelling candidate for cancer therapy.[1] Its alpha emissions travel a short distance, depositing a large amount of energy in a localized area, which can effectively induce double-strand DNA breaks in cancer cells, leading to cell death while minimizing damage to surrounding healthy tissues.[1][2] The development of ²¹¹At-labeled radiopharmaceuticals is a key area of research, with a critical focus on understanding their in vivo distribution to ensure efficacy and safety.[3] A significant challenge in the development of ²¹¹At-based therapies is ensuring the in vivo stability of the radiolabeled compounds to prevent off-target radiation exposure.[4]
Quantitative Biodistribution Data
The following tables summarize the biodistribution of various this compound labeled compounds in preclinical models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection.
Table 1: Biodistribution of [²¹¹At]PSMA-5 in Male ICR Mice
| Organ | 1 hour (%ID/g) | 3 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.1 ± 0.0 |
| Liver | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Spleen | 1.0 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Pancreas | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.2 ± 0.0 |
| Stomach | 3.2 ± 0.8 | 4.5 ± 1.2 | 1.5 ± 0.4 |
| Small Intestine | 2.1 ± 0.5 | 2.8 ± 0.7 | 0.9 ± 0.2 |
| Large Intestine | 1.5 ± 0.3 | 2.0 ± 0.5 | 0.7 ± 0.1 |
| Kidneys | 25.1 ± 5.2 | 20.5 ± 4.1 | 8.2 ± 1.9 |
| Testes | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 |
| Bone | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.4 ± 0.1 |
| Brain | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Salivary Glands | 5.8 ± 1.5 | 4.2 ± 1.1 | 1.1 ± 0.3 |
| Thyroid | 8.9 ± 2.3 | 12.1 ± 3.1 | 5.5 ± 1.4 |
Data extracted from a preclinical evaluation of [²¹¹At]PSMA-5.[5]
Table 2: Biodistribution of [²¹¹At]PTT in NB-EBC1x Tumor-Bearing Mice
| Organ | 0.5 hours (%ID/g) | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Tumor | 5.2 ± 1.1 | 6.1 ± 1.5 | 4.8 ± 1.0 | 1.9 ± 0.5 |
| Blood | 3.8 ± 0.9 | 2.9 ± 0.7 | 1.1 ± 0.3 | 0.2 ± 0.1 |
| Liver | 4.1 ± 1.0 | 3.5 ± 0.8 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Spleen | 2.5 ± 0.6 | 2.9 ± 0.7 | 2.2 ± 0.5 | 1.0 ± 0.3 |
| Kidneys | 10.2 ± 2.5 | 8.5 ± 2.1 | 4.1 ± 1.0 | 1.2 ± 0.3 |
| Thyroid | 1.5 ± 0.4 | 2.2 ± 0.6 | 3.1 ± 0.8 | 2.5 ± 0.7 |
Data derived from a preclinical investigation of this compound-parthanatine ([²¹¹At]PTT) for high-risk neuroblastoma.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary investigation of this compound biodistribution.
Production and Purification of this compound
This compound is typically produced via the 209Bi(α,2n)211At nuclear reaction in a cyclotron.[5]
-
Target Preparation: A metallic bismuth (Bi) target is prepared using vacuum evaporation.[9]
-
Irradiation: The Bi target is irradiated with an alpha beam in a cyclotron.[9]
-
Separation and Purification: The produced ²¹¹At is separated from the bismuth target via dry distillation. The irradiated target is heated in a quartz column, and the volatilized ²¹¹At is collected.[9]
Radiolabeling of Targeting Molecules
The conjugation of this compound to a targeting molecule is a critical step in developing a radiopharmaceutical.
-
Method for [²¹¹At]PSMA-5 Synthesis:
-
The PSMA-5 precursor is dissolved in a mixture of sodium bicarbonate, potassium iodide, and water.[5]
-
An aqueous solution of ²¹¹At is added to the precursor solution.[5]
-
The reaction mixture is heated to facilitate the radiolabeling reaction.[5]
-
The final product is purified and analyzed for radiochemical purity.[5]
-
Animal Models and Administration
Preclinical biodistribution studies are conducted in various animal models to assess the in vivo behavior of the radiopharmaceutical.
-
Animal Models: Commonly used models include normal male ICR mice and tumor-bearing mouse models, such as those with subcutaneously implanted human cancer cell lines.[5][9]
-
Administration: The ²¹¹At-labeled compound is typically administered intravenously via the tail vein.[5] For some studies, intraperitoneal or intratumoral injections are performed.[10]
Biodistribution Studies
-
Tissue Collection: At predetermined time points after administration, animals are euthanized, and various organs and tissues are collected.[9]
-
Radioactivity Measurement: The radioactivity in each collected tissue sample is measured using a gamma counter.[9]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.[9]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an this compound biodistribution study.
Signaling Pathway
This compound exerts its cytotoxic effects primarily by inducing DNA double-strand breaks (DSBs).[2] This damage triggers the DNA Damage Response (DDR) pathway. When ²¹¹At is conjugated to a PARP1 inhibitor, it directly targets this key enzyme in the DDR pathway.[11][12]
Conclusion
Preliminary investigations into the biodistribution of this compound are crucial for the development of safe and effective targeted alpha therapies. The data gathered from preclinical studies provide valuable insights into the in vivo behavior of ²¹¹At-labeled radiopharmaceuticals, guiding the selection of promising candidates for clinical translation. Understanding the molecular mechanisms, particularly the DNA damage response pathways, will further enable the rational design of novel and more potent cancer treatments. Continued research in this area is essential to fully realize the therapeutic potential of this compound in oncology.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using astatine | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 3. inis.iaea.org [inis.iaea.org]
- 4. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 5. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical investigation of this compound-parthanatine for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical investigation of this compound-parthanatine for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. openmedscience.com [openmedscience.com]
- 12. PARP Targeted Alpha-Particle Therapy Enhances Response to PD-1 Immune-Checkpoint Blockade in a Syngeneic Mouse Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical Models of Astatine-211 Dosimetry for Targeted Alpha Therapy
Introduction: Astatine-211 (²¹¹At) is a radionuclide of significant interest for targeted alpha therapy (TAT) due to its emission of high-energy alpha particles, which deposit a large amount of energy over a very short range, making them highly cytotoxic to cancer cells while sparing surrounding healthy tissue.[1][2][3] With a half-life of 7.21 hours, ²¹¹At is suitable for targeting tumors with various biological clearance rates.[4] Accurate dosimetry—the calculation of the absorbed radiation dose—is paramount for the clinical translation of ²¹¹At-based radiopharmaceuticals to ensure therapeutic efficacy and minimize toxicity.[4] This guide provides an in-depth overview of the theoretical models used for ²¹¹At dosimetry, from the organ level to the cellular level, intended for researchers, scientists, and professionals in drug development.
Physical and Decay Characteristics of this compound
This compound decays via a branched pathway: approximately 42% of the time, it undergoes alpha decay to Bismuth-207 (²⁰⁷Bi), and 58% of the time, it decays by electron capture to Polonium-211 (B1238228) (²¹¹Po). The ²¹¹Po daughter nuclide is extremely short-lived (half-life ~0.52 s) and promptly decays via alpha emission to stable Lead-207 (²⁰⁷Pb). Consequently, each decay of a ²¹¹At atom results in the emission of one high-energy alpha particle. The decay also produces characteristic X-rays (77-92 keV range) from the electron capture branch, which can be utilized for in vivo imaging and biodistribution studies using SPECT.[5][6]
Figure 1: Simplified decay scheme of this compound.
The key physical data for ²¹¹At dosimetry are summarized in the table below.
| Parameter | Value | Reference |
| Half-life (t½) | 7.214 hours | |
| Decay Modes | Alpha (α), Electron Capture (EC) | |
| Mean Alpha Energy | 2.50 MeV (per decay of At-211) | |
| Alpha Particle Range | ≤ 100 µm (typically 60-70 µm) | [1][4] |
| Linear Energy Transfer (LET) | ~120 keV/µm | [1] |
| Primary Photon Emissions | ~80 keV (Kα) and ~90 keV (Kβ) X-rays | [5] |
Macroscopic Dosimetry: The MIRD Formalism
At the organ level, dosimetry for radiopharmaceuticals is conventionally performed using the Medical Internal Radiation Dose (MIRD) schema developed by the Society of Nuclear Medicine.[7][8] The MIRD formalism provides a structured approach to calculate the mean absorbed dose to a target organ from a source organ.
The fundamental MIRD equation is: D(rt) = Ãs × S(rt ← rs)
Where:
-
D(rt) is the mean absorbed dose to the target organ (rt).
-
Ãs is the cumulated activity (total number of decays) in the source organ (rs). It is calculated by integrating the time-activity curve of the radiopharmaceutical in the source organ.[7]
-
S(rt ← rs) is the "S-value," which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ (units of Gy/Bq·s).[8] S-values are pre-calculated for various radionuclide and source-target pairs using Monte Carlo simulations in standard human phantoms and depend on the type and energy of the radiation and the anatomical relationship between the organs.[8]
Figure 2: Workflow for organ-level dosimetry using the MIRD formalism.
Preclinical Dosimetry Data
Biodistribution studies in animal models are essential for estimating human organ doses. The data is often extrapolated to humans using methods like the kg/g scaling approach.[9]
| Organ (Mouse Model) | Absorbed Dose (Gy/MBq) for free ²¹¹At | Absorbed Dose (Gy/MBq) for ²¹¹At-MABG | Reference |
| Thyroid | 15.1 | 4.08 | [9] |
| Stomach Wall | 2.11 | 0.77 | [9] |
| Lungs | 1.33 | 0.52 | [9] |
| Heart Wall | 1.11 | 0.49 | [9] |
| Kidneys | 0.94 | 0.46 | [9] |
| Liver | 0.78 | 0.59 | [9] |
| Spleen | 0.71 | 0.43 | [9] |
| Red Marrow | 0.46 | 0.28 | [9] |
Microdosimetry: Cellular and Subcellular Models
The short range of alpha particles (typically <10 cells) means that the MIRD formalism's assumption of uniform energy deposition within an organ is often invalid.[1] The therapeutic effect of ²¹¹At is determined by the energy deposited in individual cell nuclei. Therefore, microdosimetry, which analyzes the stochastic nature of energy deposition at the cellular level, is critical.
Monte Carlo simulation is the primary tool for microdosimetry.[1][10][11] Codes such as GATE/Geant4 are used to model the transport of alpha particles from their source location (e.g., cell surface, cytoplasm, or nucleus) to the target volume (typically the cell nucleus) and calculate the energy deposited.[10]
These simulations are used to generate cellular S-values, which relate the mean absorbed dose to a cellular compartment (e.g., nucleus) from a source compartment (e.g., nucleus, cytoplasm).
References
- 1. A microdosimetric model of this compound labeled antibodies for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 3. Exploring a new cancer treatment option in radioactive isotope this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 4. ajronline.org [ajronline.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 8. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 9. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dosimetry at cellular level for the alpha-emitting radionuclides actinium-225, this compound and radium-223 for bone metastasis cells from castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdosimetry of this compound single-cell irradiation: role of daughter polonium-211 diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Astatine-211 Separation: A Comparative Analysis of Dry Distillation and Wet Chemistry Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol Guide
Introduction
Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT), requires efficient and reliable separation from the irradiated bismuth-209 (²⁰⁹Bi) target material. The choice between the two primary separation methodologies, dry distillation and wet chemistry, significantly impacts the yield, purity, processing time, and the final chemical form of the ²¹¹At, which are critical parameters for subsequent radiolabeling and clinical applications. This document provides a detailed comparison of these two techniques, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis: Dry Distillation vs. Wet Chemistry
The selection of a separation method depends on various factors, including the desired scale of production, required chemical form of the final product, and available infrastructure. Below is a summary of the key quantitative parameters for each technique.
| Parameter | Dry Distillation | Wet Chemistry (Liquid-Liquid Extraction) | Wet Chemistry (Solid-Phase Extraction) |
| Recovery Yield | 70% - 92%[1][2] | ~78% - 90%[3] | 88% - >95%[4][5] |
| Processing Time | 20 - 30 minutes[1] | ~1 - 2 hours[6] | ~1.5 - 2 hours (automated)[4][5] |
| Radionuclidic Purity | High | High | High |
| Chemical Purity | Generally high, low risk of reagent-based impurities.[7] | Potential for trace metal and solvent impurities.[7] | High, with potential for trace impurities from the solid support. |
| Final Chemical Form | Can be collected as a dry residue or dissolved in various solvents.[1] | Typically in an organic or aqueous phase, requiring further processing. | Eluted in a specific solvent, often ready for radiolabeling. |
| Scalability | Can be challenging to scale up due to the size of the distillation apparatus.[3] | More readily scalable. | Amenable to automation and scaling. |
Experimental Protocols
Dry Distillation Protocol
This method leverages the higher volatility of astatine compared to bismuth. The irradiated bismuth target is heated, causing the ²¹¹At to vaporize and subsequently be collected in a cold trap.
Materials and Equipment:
-
Tube furnace with temperature controller
-
Quartz distillation tube
-
Irradiated ²⁰⁹Bi target
-
Inert gas supply (e.g., Argon or Nitrogen) with flow controller
-
Cold trap (e.g., U-tube or capillary)
-
Cooling bath (e.g., dry ice/ethanol or liquid nitrogen)
-
Collection vial
-
Solvent for dissolution (e.g., chloroform, methanol, or aqueous solutions)
Procedure:
-
Place the irradiated bismuth target into the quartz distillation tube and position it within the tube furnace.
-
Connect the inert gas supply to the inlet of the quartz tube and the cold trap to the outlet.
-
Immerse the collection part of the cold trap in the cooling bath.
-
Begin the flow of inert gas at a controlled rate.
-
Heat the furnace to a temperature range of 650°C to 850°C.[1]
-
Maintain this temperature for 20-30 minutes to allow for the complete distillation of ²¹¹At.[1]
-
After the distillation period, turn off the furnace and allow the system to cool down while maintaining the inert gas flow.
-
Once cooled, carefully remove the cold trap.
-
Dissolve the trapped ²¹¹At from the cold trap surface using a small volume of the desired solvent into a collection vial.
Wet Chemistry Protocol: Liquid-Liquid Extraction
This method involves dissolving the irradiated target in acid and then selectively extracting the ²¹¹At into an immiscible organic solvent.
Materials and Equipment:
-
Irradiated ²⁰⁹Bi target
-
Concentrated nitric acid (HNO₃)
-
8 M Hydrochloric acid (HCl)
-
Diisopropyl ether (DIPE)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Heating plate or distillation apparatus
-
Separatory funnel
-
pH meter or pH indicator strips
-
Collection vials
Procedure:
-
Place the irradiated bismuth target in a suitable reaction vessel.
-
Carefully add concentrated nitric acid to completely dissolve the target. This step should be performed in a well-ventilated fume hood.
-
Gently heat the solution to aid dissolution and then evaporate the nitric acid.
-
Dissolve the resulting residue in 8 M hydrochloric acid.[8]
-
Transfer the acidic solution to a separatory funnel.
-
Add an equal volume of diisopropyl ether to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the ²¹¹At into the organic phase. Allow the layers to separate.
-
Drain the lower aqueous phase containing the bismuth and other impurities.
-
To back-extract the ²¹¹At into an aqueous phase, add a small volume of 0.1 M NaOH to the separatory funnel containing the DIPE.[3]
-
Shake the funnel and allow the layers to separate.
-
Collect the lower aqueous phase containing the ²¹¹At as sodium astatide ([²¹¹At]NaAt).
Wet Chemistry Protocol: Solid-Phase Extraction (Tellurium Column)
This advanced wet chemistry technique utilizes a solid support, such as a tellurium-packed column, to selectively retain and then elute the ²¹¹At. This method is well-suited for automation.
Materials and Equipment:
-
Irradiated ²⁰⁹Bi target
-
10 M Nitric acid (HNO₃)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
1.5 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Tellurium-packed chromatography column
-
Peristaltic pump or syringe pump
-
Collection vials
Procedure:
-
Dissolve the irradiated bismuth target in 10 M HNO₃.[4]
-
Carefully add hydroxylamine hydrochloride to the solution to destroy the nitrate (B79036) ions and convert the matrix to a chloride medium.[4]
-
Load the resulting solution onto the tellurium-packed column. The ²¹¹At will be retained on the column.
-
Wash the column with 1.5 M HCl to remove any remaining bismuth and other impurities.
-
Elute the purified ²¹¹At from the column using 1 M NaOH.[4]
-
Collect the eluate containing the final [²¹¹At]NaAt product.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound separation using dry distillation.
References
- 1. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dry-distillation of this compound from irradiated bismuth targets: a time-saving procedure with high recovery yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. isotopes.gov [isotopes.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11795056B2 - Method for producing astatine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Radiolabeling Antibodies with Astatine-211
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a high-linear energy transfer (LET) alpha-particle emitting radionuclide increasingly recognized for its potential in targeted alpha therapy (TAT).[1] With a half-life of 7.2 hours, it is well-suited for conjugation to biomolecules like monoclonal antibodies (mAbs) and their fragments, which can selectively target cancer cells.[2][3] The high cytotoxicity and short path length of its emitted alpha particles allow for the precise destruction of tumor cells while minimizing damage to surrounding healthy tissue.[4][5]
However, the unique chemistry of astatine presents challenges. Direct labeling of antibodies via electrophilic substitution often results in unstable conjugates that undergo rapid deastatination in vivo.[6][7] To overcome this, indirect labeling strategies using bifunctional coupling agents (prosthetic groups) have been developed to form stable astatine-aryl bonds.[7][8]
These application notes provide a comprehensive overview of the production of ²¹¹At, detailed protocols for indirect radiolabeling of antibodies, a summary of key performance data, and essential quality control procedures.
This compound Production and Purification
This compound is typically produced in a cyclotron by irradiating a natural bismuth-209 (²⁰⁹Bi) target with alpha particles, inducing the nuclear reaction ²⁰⁹Bi(α, 2n)²¹¹At.[2][8][9] To avoid the co-production of the long-lived, toxic ²¹⁰Po via the decay of ²¹⁰At, the energy of the alpha beam is carefully controlled, typically around 28-29 MeV.[5]
Following irradiation, ²¹¹At must be separated from the bulk bismuth target. The most common method is dry distillation .[9][10] The irradiated target is heated, and the more volatile astatine is carried by an inert gas stream to a cold trap, from which it can be eluted using a suitable solvent like methanol (B129727) or chloroform.[3][10][11] The time between purification and radiolabeling should be minimized, as delays can lead to a significant loss in radiochemical yield, particularly at low precursor concentrations.[10]
Radiolabeling Strategies: The Indirect Approach
Due to the instability of direct astatine-protein bonds, indirect methods are the standard for antibody labeling. These methods involve a two-step process: first, the astatine is attached to a small molecule (a prosthetic group), which is then conjugated to the antibody. This creates a stable, covalent link.
Two primary classes of prosthetic groups are widely used:
-
Aryl Stannane (B1208499) Precursors: These are the most common. A tin precursor, such as N-succinimidyl 3-trimethylstannylbenzoate (m-MeATE), is reacted with ²¹¹At in the presence of an oxidizing agent. The tin group is replaced by ²¹¹At, forming an activated intermediate like N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).[3] This intermediate readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
-
Boron-Based Reagents: An alternative approach involves reagents like maleimido-closo-decaborate(2-).[6][7][12] In this strategy, the boron cage reagent is first conjugated to the antibody, typically via sulfhydryl groups, and this conjugate is then radiolabeled with astatine.[7]
The overall workflow for producing a radiolabeled antibody is depicted below.
Caption: Overall workflow for production and labeling of antibodies with this compound.
Quantitative Data Summary
The efficiency and quality of radiolabeling can vary based on the antibody, precursor, and reaction conditions. The table below summarizes key data from published studies.
| Labeling Reagent/Method | Antibody/Fragment | Radiochemical Purity (%) | Overall Yield (%) | Immunoreactive Fraction (%) | Reference |
| m-MeATE → [²¹¹At]SAB | murine 81C6 mAb | >95 | 41 ± 15 | 89.9 ± 6.2 | [3] |
| Boc₂-SGMTB → [²¹¹At]SAGMB | 2Rs15d Nanobody | >95 | - | - | [9] |
| m-MeATE → [²¹¹At]SAB | 2Rs15d Nanobody | >95 | - | - | [9] |
| MSB → [²¹¹At]MSB | 2Rs15d Nanobody | >95 | - | - | [9] |
| Boc₂-SGMTB → [²¹¹At]SAGMB | 5F7 sdAb | >98 | - | >80 | [13] |
| Boc₂-iso-SGMTB → iso-[²¹¹At]SAGMB | 5F7 sdAb | >98 | - | >80 | [13] |
Note: "Overall Yield" is decay-corrected based on the initial ²¹¹At activity.
Detailed Experimental Protocols
Safety Precaution: All work with this compound must be conducted in a properly shielded hot cell or fume hood designed for handling alpha-emitting radionuclides. Adhere to all institutional and regulatory radiation safety guidelines.
Protocol 1: Two-Step Labeling via N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
This protocol is adapted from procedures used for labeling the 81C6 monoclonal antibody.[3] It involves the initial synthesis of the astatinated prosthetic group, [²¹¹At]SAB, from a tin precursor, followed by conjugation to the antibody.
Caption: Logical flow for the two-step astatination of an antibody using a tin precursor.
Materials:
-
This compound, purified and dissolved in methanol containing N-chlorosuccinimide (NCS).[3][11]
-
N-succinimidyl 3-trimethylstannylbenzoate (Me-STB) precursor.
-
Monoclonal antibody (e.g., mu-81C6) in a suitable buffer.
-
0.2 M Glycine in saturated borate (B1201080) buffer.
-
PD-10 desalting column (or equivalent).
-
0.05 M phosphate (B84403) buffer for column elution.
-
Human serum albumin (for column preconditioning).
Procedure:
-
Preparation of [²¹¹At]SAB:
-
To a vial containing the Me-STB precursor (e.g., 50 µg), add the solution of ²¹¹At in methanol/NCS.[3]
-
Allow the reaction to proceed at room temperature. The exact time may require optimization but is typically short.
-
This procedure can be performed without purification of the [²¹¹At]SAB intermediate to reduce synthesis time.[3]
-
-
Conjugation to Antibody:
-
Quenching:
-
Purification:
-
Precondition a PD-10 column with human serum albumin to minimize non-specific binding of the labeled antibody.[3]
-
Load the reaction mixture onto the PD-10 column.
-
Elute the ²¹¹At-labeled antibody using 0.05 M phosphate buffer, collecting fractions. The labeled antibody will elute in the initial void volume.
-
Protocol 2: Two-Step Labeling of Nanobodies via [²¹¹At]SAGMB
This protocol is adapted from a method for labeling anti-HER2 nanobodies (Nbs).[9] It uses a Boc-protected guanidinomethyl stannyl benzoate (B1203000) precursor.
Materials:
-
This compound, purified.
-
N-succinimidyl 4-(1,2-bis-tert-butoxycarbonyl)guanidinomethyl-3-(trimethylstannyl)benzoate (Boc₂-SGMTB).
-
N-iodosuccinimide (NIS) solution.
-
Trifluoroacetic acid (TFA).
-
Ethyl acetate.
-
Ascorbic acid solution (50 mg/mL).
-
Nanobody (e.g., 2Rs15d) in 0.05 M carbonate buffer, pH 8.5.
-
Size-exclusion purification column (e.g., PD-10).
Procedure:
-
Astatination of Precursor:
-
Deprotection:
-
Conjugation to Nanobody:
-
Purification:
-
Purify the resulting [²¹¹At]SAGMB-Nb conjugate using a PD-10 desalting column as described in Protocol 1.
-
Quality Control
After purification, the final product must undergo rigorous quality control to ensure its suitability for in vitro or in vivo use.
-
Radiochemical Purity: This is assessed to determine the percentage of ²¹¹At that is successfully conjugated to the antibody. Common methods include:
-
Immunoreactive Fraction: This critical test measures the ability of the radiolabeled antibody to bind to its target antigen. It is often performed using cell-based binding assays and is a key indicator of whether the labeling process has damaged the antibody's function.[3] An immunoreactive fraction >80% is generally considered acceptable.[13]
-
Stability: The stability of the radiolabeled conjugate should be assessed over time. Radiolysis, the process where the emitted alpha particles damage the antibody itself, can degrade the product.[1] The addition of stabilizers, such as sodium ascorbate, to the final formulation has been shown to protect the conjugate from oxidative damage and retain its stability and cytotoxicity.[1][14]
Conclusion
The successful radiolabeling of antibodies with this compound is a critical step in the development of next-generation targeted alpha therapies. While the short half-life and unique chemistry of astatine present challenges, robust and reproducible indirect labeling protocols using aryl stannane precursors have been established. By following detailed protocols and implementing stringent quality control measures, researchers can produce high-quality ²¹¹At-labeled antibodies for preclinical and, ultimately, clinical investigation. The continued optimization of these methods will be key to unlocking the full therapeutic potential of this promising radionuclide.
References
- 1. Stabilization of an 211At-Labeled Antibody with Sodium Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents for Astatination of Biomolecules. 4. Comparison of Maleimido-closo-Decaborate(2-) and meta-[211At]Astatobenzoate Conjugates for Labeling anti-CD45 Antibodies with [211At]Astatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 11. This compound Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents for astatination of biomolecules. 6. An intact antibody conjugated with a maleimido-closo-decaborate(2-) reagent via sulfhydryl groups had considerably higher kidney concentrations than the same antibody conjugated with an isothiocyanato-closo-decaborate(2-) reagent via lysine amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Astatine-211 Conjugation to Peptides and Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer (LET) and short-range radiation, which is ideal for treating cancer while minimizing damage to surrounding healthy tissues.[1][2] With a half-life of 7.2 hours, ²¹¹At is suitable for therapeutic applications.[3] However, the successful clinical translation of ²¹¹At-labeled radiopharmaceuticals has been hindered by the in vivo instability of the carbon-astatine bond, which can lead to deastatination and off-target toxicity.[1][2][4]
This document provides detailed application notes and protocols for the conjugation of this compound to peptides and small molecules, addressing the challenges of in vivo stability and offering insights into current best practices. The information is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceuticals.
Production of this compound
This compound is typically produced in a cyclotron by irradiating a natural bismuth (²⁰⁹Bi) target with alpha particles, following the nuclear reaction: ²⁰⁹Bi(α, 2n)²¹¹At.[3][5] To minimize the co-production of the undesirable isotope ²¹⁰At, which decays to the highly toxic ²¹⁰Po, the alpha beam energy is generally kept around 28 MeV.[3][6]
General Strategies for ²¹¹At Radiolabeling
The radiolabeling of molecules with ²¹¹At primarily involves two main strategies: electrophilic and nucleophilic substitution reactions.[4] Due to the similar chemical properties between astatine and iodine, many labeling techniques are adapted from well-established radioiodination methods.[4] However, a key consideration is the lower carbon-astatine bond strength (49 kcal/mole) compared to the carbon-iodine bond (62 kcal/mole), which contributes to the in vivo instability of many astatinated compounds.[4]
Direct labeling of tyrosine residues on proteins with ²¹¹At has proven to be largely unsuccessful, yielding low radiochemical yields (5-30%) and significant in vivo instability.[6] Consequently, indirect labeling methods using bifunctional prosthetic groups are more common, especially for peptides and proteins.[4]
Conjugation of this compound to Small Molecules
A variety of small molecules have been labeled with ²¹¹At for therapeutic applications. The choice of labeling strategy often depends on the chemical nature of the small molecule.
Electrophilic Substitution
Electrophilic substitution is a common method for labeling small molecules with ²¹¹At. This can involve direct aromatic substitution or demetallation reactions.[4]
Table 1: Examples of ²¹¹At Radiolabeling of Small Molecules via Electrophilic Substitution
| Small Molecule Precursor | Labeling Method | Oxidizing Agent | Reaction Conditions | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |
| 4-triethylsilyl-L-phenylalanine | Electrophilic Desilylation | N-iodosuccinimide (NIS) | 70°C, 10 min | 65-85% | >99% | [4] |
| Methylene Blue | Direct Aromatic Substitution | Sodium persulfate | 100°C, 15 min | 68 ± 6% | Not specified | [4] |
| Dihydroxyboryl Fibroblast Activation Protein Inhibitor (B-FAPI) | Astatodemetallation | KI, NaHCO₃ | 80°C, 45 min | 79-81% | Not specified | [6] |
Experimental Protocol: Electrophilic Astatodestannylation of a Small Molecule Precursor
This protocol is a generalized procedure based on common electrophilic substitution methods.
Materials:
-
This compound in a suitable solvent (e.g., chloroform)
-
Tributylstannyl precursor of the small molecule
-
Oxidizing agent (e.g., N-iodosuccinimide (NIS) or chloramine-T)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
HPLC system for purification and analysis
Procedure:
-
Dry the this compound solution under a gentle stream of nitrogen.
-
Dissolve the dried ²¹¹At in a small volume of a suitable organic solvent.
-
Add the tributylstannyl precursor of the small molecule to the ²¹¹At solution.
-
Add the oxidizing agent to initiate the reaction.
-
Incubate the reaction mixture at the optimized temperature and time (e.g., 70°C for 10 minutes).
-
Quench the reaction by adding the quenching solution.
-
Purify the ²¹¹At-labeled small molecule using reverse-phase HPLC.
-
Determine the radiochemical yield and purity by radio-HPLC.
Conjugation of this compound to Peptides
Due to the instability of directly labeled peptides, bifunctional coupling agents are typically employed for the conjugation of ²¹¹At. This can be achieved through a one-step or two-step radiochemical reaction.[7]
One-Step Method: The bifunctional reagent is first conjugated to the peptide, followed by the astatination reaction. Two-Step Method: The bifunctional reagent is first labeled with ²¹¹At, and the astatinated reagent is then conjugated to the peptide.[7]
Commonly Used Bifunctional Reagents
Several bifunctional reagents have been developed to improve the stability of the astatine-biomolecule bond. These reagents typically contain a reactive group for astatination (e.g., an aryl tin or boron group) and a functional group for conjugation to the peptide (e.g., an N-succinimidyl ester or maleimide).[7]
Table 2: Examples of ²¹¹At Radiolabeling of Peptides
| Peptide/Precursor | Bifunctional Reagent | Labeling Method | Reaction Conditions | Radiochemical Yield (RCY) | Reference |
| c(RGDfK) with tributylstannyl group | - (Direct astatodestannylation) | Electrophilic Substitution | Not specified | 63% | [8] |
| RGD peptide with albumin-binding moiety | Not specified | Not specified | Not specified | 76% | [9] |
| Polymer-conjugated peptide | N-iodosuccinimide (NIS) | Electrophilic Substitution | Not specified | 85% | [10] |
Experimental Protocol: Two-Step Radiolabeling of a Peptide using an N-Succinimidyl Ester Reagent
This protocol outlines a general two-step procedure for labeling a peptide.
Materials:
-
This compound
-
N-succinimidyl-4-(tri-n-butylstannyl)benzoate (SATE) or similar bifunctional reagent
-
Peptide with a free amine group
-
Oxidizing agent (e.g., NIS)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for conjugation)
-
Solvents (e.g., methanol, chloroform)
-
Size-exclusion chromatography column (e.g., PD-10)
-
HPLC system for analysis
Step 1: Astatination of the Bifunctional Reagent
-
Dry the this compound solution.
-
Dissolve the dried ²¹¹At in a small volume of chloroform.
-
Add SATE and the oxidizing agent to the ²¹¹At solution.
-
Incubate at room temperature for 10-15 minutes.
-
Evaporate the solvent to obtain the astatinated reagent.
Step 2: Conjugation to the Peptide
-
Dissolve the peptide in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Add the astatinated reagent to the peptide solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Purify the ²¹¹At-labeled peptide using a size-exclusion chromatography column to remove unconjugated astatine and reagent.
-
Analyze the radiochemical purity of the final product by radio-HPLC.
Enhancing In Vivo Stability
A significant challenge in the development of ²¹¹At-radiopharmaceuticals is the in vivo deastatination.[4][11] Several strategies are being explored to improve the stability of the astatine-biomolecule bond:
-
Use of Aryl Boron Precursors: Boron-astatine bonds have shown greater in vivo stability compared to carbon-astatine bonds.[12][13]
-
Ortho-Substituents: The introduction of ortho-substituents on the aromatic ring can sterically hinder enzymatic dehalogenation.[1]
-
Novel Bifunctional Coupling Agents: The development of new linkers and prosthetic groups is an active area of research to create more stable astatinated compounds.[4]
Conclusion
The conjugation of this compound to peptides and small molecules holds immense promise for targeted alpha therapy. While challenges related to in vivo stability remain, ongoing research into novel labeling strategies, more stable chemical bonds, and innovative bifunctional linkers is paving the way for the next generation of ²¹¹At-based radiopharmaceuticals.[4][11] The protocols and data presented here provide a foundation for researchers to develop and optimize their own astatinated compounds for preclinical and clinical investigation.
References
- 1. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing the pharmacokinetics of an 211At-labeled RGD peptide with an albumin-binding moiety via the administration of an albumin-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic and Nucleophilic Astatination Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current strategies for radiolabeling with astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT).[1][2][3] The document details both electrophilic and nucleophilic astatination methods, offering insights into their mechanisms, applications, and comparative advantages. Detailed experimental protocols for key techniques are provided to facilitate the practical application of these methods in a research and development setting.
This compound is of significant interest in nuclear medicine due to its favorable decay properties for eradicating micrometastases and disseminated tumor cells.[4][5] It has a half-life of 7.2 hours, which is long enough for production, radiolabeling, and administration, while minimizing long-term radiation exposure to non-target tissues.[3][6][7] ²¹¹At decays by emitting high-energy alpha particles, which have a short path length (50-70 µm) and high linear energy transfer (LET), resulting in highly localized and potent cytotoxicity to cancer cells while sparing surrounding healthy tissue.[7][8]
The development of stable ²¹¹At-labeled radiopharmaceuticals is crucial for the success of TAT.[1][5] This requires robust and efficient astatination chemistries that can be applied to a wide range of targeting vectors, from small molecules to large antibodies.[9][10]
Production and Purification of this compound
This compound is typically produced in a cyclotron by bombarding a natural bismuth-209 target with alpha particles via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[9][11] The optimal alpha particle energy is around 28 MeV to maximize ²¹¹At production while minimizing the formation of the long-lived ²¹⁰At isotope.[9][11]
Following irradiation, ²¹¹At must be separated from the bulk bismuth target. Common purification methods include:
-
Dry Distillation: The irradiated bismuth target is heated, and the more volatile astatine is distilled and collected on a cold surface.[9][12] This method can be automated to reduce radiation exposure to personnel.[13]
-
Wet Extraction: The bismuth target is dissolved in acid (e.g., nitric acid), and ²¹¹At is separated using solvent extraction or chromatography.[11] Recent advancements have led to rapid purification processes that can be completed in under 20 minutes, which is critical given the 7.2-hour half-life of ²¹¹At.[6][8][14]
Electrophilic Astatination Techniques
Electrophilic astatination involves the reaction of an electrophilic astatine species, notionally At⁺, with an electron-rich substrate.[15] This has been the most historically utilized approach for incorporating ²¹¹At into various molecules.[9]
1. Astatodemetallation
Astatodemetallation is the most versatile and widely used electrophilic method.[1][16] It involves the substitution of a metal atom (M) on an aromatic or vinyl precursor with electrophilic astatine.
-
Astatodestannylation: This is the most common demetallation reaction, utilizing stable organotin precursors (aryltrialkylstannanes).[9][17] The reaction proceeds rapidly under mild conditions with high radiochemical yields (RCY), making it suitable for labeling sensitive biomolecules like antibodies.[16][17]
-
Other Metals: Organomercury and organothallium precursors have also been used but are less common now due to the toxicity of the precursors.[16][18] Organosilicon and organogermanium precursors have also been investigated.[9][18]
2. Electrophilic Astatodeboronation
This method uses arylboronic acids or their pinacol (B44631) esters (Bpin) as precursors. While extensively developed for nucleophilic astatination, electrophilic routes also exist. For instance, 4-[²¹¹At]astato-L-phenylalanine has been produced from a 4-borono-L-phenylalanine precursor using N-bromosuccinimide (NBS) or KI as redox agents to generate the electrophilic astatine species.[19]
3. Direct Electrophilic Aromatic Substitution (SEAr)
Direct labeling of activated aromatic rings (e.g., tyrosine residues on proteins) is possible but often requires harsh conditions (high temperatures, strong oxidizing agents) that can denature sensitive biomolecules.[1][16] This method often suffers from low yields and lack of regioselectivity, limiting its practical application.[16][19]
Quantitative Data for Electrophilic Astatination
| Method | Precursor/Substrate | Oxidizing Agent | Temp. (°C) | Time (min) | Radiochemical Yield (RCY) | Reference |
| Astatodestannylation | N-succinimidyl 3-(trimethylstannyl)benzoate | N-iodosuccinimide | RT | 1-2 | 68-81% | [20] |
| Astatodestannylation | Stannylated Trastuzumab Conjugate | N-iodosuccinimide | RT | < 5 | 76% | [19] |
| Astatodestannylation | Stannylated Peptide | tert-butyl hydroperoxide | 70 | - | 15-20% | [4] |
| Direct SEAr | Methylene Blue | Sodium persulfate | 100-120 | 15-30 | 68% | [16][19][21] |
| Astatodeboronation | 4-borono-L-phenylalanine | KI | RT | 30 | High | [19] |
Note: RCY can vary significantly based on specific substrate, reaction conditions, and scale.
Protocol: Electrophilic Astatination of an Antibody via Destannylation
This two-step protocol involves first conjugating a stannylated prosthetic group to an antibody, followed by radiolabeling with ²¹¹At.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.5)
-
N-succinimidyl 3-(trimethylstannyl)benzoate (prosthetic group precursor)
-
²¹¹At in chloroform, evaporated to dryness and redissolved in methanol (B129727)/1% acetic acid
-
N-iodosuccinimide (NIS) solution in methanol/1% acetic acid
-
Sodium ascorbate (B8700270) solution (quenching agent)
-
PD-10 desalting column for purification
Procedure:
-
Conjugation: React the antibody with the stannylated precursor (e.g., N-succinimidyl 3-(trimethylstannyl)benzoate) to form the immunoconjugate. Purify the stannylated antibody conjugate.[12] This conjugate can be stored for future use.[21]
-
Astatine Preparation: Evaporate the ²¹¹At-chloroform solution to dryness under a gentle stream of nitrogen. Reconstitute the dried astatine in a small volume of methanol containing 1% acetic acid.
-
Activation: To the ²¹¹At solution, add a solution of NIS in methanol/1% acetic acid. Allow the activation to proceed for approximately 30 seconds at room temperature.[12]
-
Radiolabeling: Immediately add the stannylated immunoconjugate solution to the activated astatine mixture. Let the reaction proceed for 1-2 minutes at room temperature.[12]
-
Quenching: Stop the reaction by adding sodium ascorbate solution.[12]
-
Purification: Purify the resulting ²¹¹At-labeled antibody using a PD-10 desalting column to remove unreacted astatine and other small molecules.
-
Quality Control: Determine the radiochemical purity and yield using methods like radio-TLC or radio-HPLC.
Nucleophilic Astatination Techniques
Nucleophilic astatination involves the reaction of the astatide anion (At⁻) with a suitable precursor containing a good leaving group.[15] This approach is gaining prominence as it avoids the use of harsh oxidizing conditions and can offer better reaction robustness.[22] The astatide anion is more stable and easier to produce consistently compared to the electrophilic At⁺ species.[22][23]
1. Copper-Catalyzed Astatodeboronation
This is a highly efficient modern method that uses arylboronic acid or ester precursors.[1] The reaction is typically mediated by a copper catalyst (e.g., Cu(OTf)₂pyr₄) and can proceed rapidly at room temperature.[7][22] This method is compatible with a wide range of functional groups and has been successfully applied to the late-stage labeling of complex molecules, including PARP inhibitors and antibodies, with excellent yields.[7][9]
2. Halogen Exchange
This method involves the nucleophilic displacement of a halogen (typically iodine or bromine) from an aryl precursor.[16][19] Aromatic nucleophilic substitution is preferred for product stability.[16] While the reactions can be rapid and provide good yields, they often require high temperatures, limiting their use to substrates that can withstand harsh conditions.[1][16]
3. Reactions with Aryliodonium Salts and Ylides
Aryliodonium salts are attractive precursors for nucleophilic astatination due to their high reactivity under mild conditions.[23] They offer high regioselectivity for the substitution reaction.[23] More recently, aryliodonium ylides have been investigated as they provide even greater chemospecificity.[19]
4. Astatodediazoniation
This was one of the first methods developed for the stable labeling of proteins with ²¹¹At.[19] It involves the reaction of astatide with a diazonium salt precursor, which is typically generated in situ from an aniline (B41778) derivative.[4]
Quantitative Data for Nucleophilic Astatination
| Method | Precursor/Substrate | Catalyst/Conditions | Temp. (°C) | Time (min) | Radiochemical Yield (RCY) | Reference |
| Cu-Catalyzed Deborylation | Aryl Boronic Esters | Cu(pyridine)₄(OTf)₂ | RT | 10 | Excellent (>90%) | [7] |
| Cu-Catalyzed Deborylation | Phenylalanine-boronic acid | Cu(II) catalyst | - | - | 98% | [21] |
| Cu-Catalyzed Deborylation | Antibody-boronic acid conjugate | Cu(OTf)₂pyr₄, 1,10-phenanthroline | RT | 30 | >95% | [22] |
| Reaction with Aryliodonium Salt | Aryliodonium salt | - | 20-140 | 30 | Variable | [23] |
| Halogen Exchange | Iodoaryl precursors | High Temperature | High | - | Good | [16] |
Note: RCY can vary significantly based on specific substrate, reaction conditions, and scale.
Protocol: Copper-Catalyzed Nucleophilic Astatination of a Boronic Ester Precursor
This protocol is adapted from a rapid, room-temperature method.[7]
Materials:
-
Aryl or heteroaryl boronic ester precursor
-
Copper catalyst solution (e.g., tetrakis(pyridine)copper(II) triflate, Cu(pyridine)₄(OTf)₂) in methanol/acetonitrile
-
[²¹¹At]NaAt solution (obtained by reducing ²¹¹At and dissolving in the reaction solvent)
-
Methanol/acetonitrile (MeOH:ACN) mixture (e.g., 4:1)
-
Optional: Ligand solution (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) for complex substrates
Procedure:
-
Precursor Preparation: In a reaction vial, place the boronic ester precursor (e.g., 15 µmol).
-
Astatide Preparation: Prepare the [²¹¹At]NaAt solution. This can be done by extracting the distilled astatine into a reducing solution or by post-processing the cyclotron product to ensure it is in the astatide (At⁻) form.
-
Reaction Setup: To the vial containing the precursor, add the copper catalyst solution (e.g., 0.75 µmol) and the [²¹¹At]NaAt solution (e.g., 3–6 MBq) in a total volume of ~150 µL of MeOH:ACN. For more complex molecules, a ligand may be added.[7]
-
Reaction: Allow the reaction to proceed for 10 minutes at room temperature.
-
Purification & Quality Control: Purify the reaction mixture using solid-phase extraction (SPE) or HPLC. Determine the radiochemical conversion (RCC) and radiochemical yield (RCY) by radio-TLC or radio-HPLC.[7]
Overall Experimental Workflow
The entire process, from production to application, involves several critical steps that must be performed efficiently due to the short half-life of ²¹¹At.
References
- 1. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 3. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astatine Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Towards In Vivo Stable this compound Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers report fastest purification of this compound needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 7. Rapid Cu-Catalyzed [211At]Astatination and [125I]Iodination of Boronic Esters at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Researchers report fastest purification of this compound needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 9. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Automated astatination of biomolecules – a stepping stone towards multicenter clinical trials | Semantic Scholar [semanticscholar.org]
- 14. Automation of Nuclear Chemistry Processes Leads to More Efficient Production of Astatine for Cancer Therapy | Department of Energy [energy.gov]
- 15. quora.com [quora.com]
- 16. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organoastatine chemistry. Astatination via electrophilic destannylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radio ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05191H [pubs.rsc.org]
- 23. Unexpected behavior of the heaviest halogen astatine in the nucleophilic substitution of aryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetics and Efficacy Studies of 211At-Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of Astatine-211 (²¹¹At)-labeled radiopharmaceuticals. The following sections detail the necessary experimental procedures, from radiolabeling of targeting vectors to in vivo efficacy studies, and present key quantitative data from published research in structured tables for comparative analysis.
Introduction to ²¹¹At-Radiopharmaceuticals
This compound is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer (LET) of approximately 100 keV/µm and a relatively short half-life of 7.2 hours.[1][2][3] These properties allow for the delivery of highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[1][3] The development of ²¹¹At-radiopharmaceuticals involves the conjugation of ²¹¹At to a targeting moiety, such as a monoclonal antibody (mAb) or a small molecule, which selectively binds to a tumor-associated antigen or receptor.[2][4][5] Preclinical evaluation of these agents is crucial to determine their pharmacokinetic profile, therapeutic efficacy, and safety prior to clinical translation.[6][7]
Radiolabeling of Targeting Vectors with this compound
The stability of the bond between ²¹¹At and the targeting vector is critical for successful therapy, as in vivo deastatination can lead to off-target toxicity.[2][3] Various radiolabeling strategies have been developed to create stable ²¹¹At-conjugates.[2]
Production of this compound
This compound is typically produced in a cyclotron by irradiating a bismuth-209 target with alpha particles (28 MeV) via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[6][8] The produced ²¹¹At is then isolated and purified through dry distillation.[8]
Radiolabeling Protocols
Protocol 2.2.1: Astatination of Antibodies using N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate (SAGMB)
This protocol describes a common method for labeling antibodies with ²¹¹At, which has shown improved in vivo stability compared to other reagents.[9]
Materials:
-
²¹¹At in a suitable solvent (e.g., methanol)
-
N-succinimidyl 3-(trimethylstannyl)-4-guanidinomethylbenzoate precursor
-
N-chlorosuccinimide (NCS)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction vials
-
Heating block
Procedure:
-
Preparation of the labeling agent:
-
To a reaction vial containing the trimethylstannyl precursor, add ²¹¹At and N-chlorosuccinimide in methanol.
-
Incubate the mixture at room temperature for 10 minutes to produce the intermediate, N-succinimidyl 3-[²¹¹At]astatobenzoate.
-
-
Conjugation to the antibody:
-
Add the prepared labeling agent to the antibody solution.
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
-
Purification:
-
Purify the ²¹¹At-labeled antibody from unreacted ²¹¹At and byproducts using a size-exclusion chromatography column pre-equilibrated with phosphate-buffered saline (PBS).
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Assess the immunoreactivity of the labeled antibody through an in vitro cell binding assay.
-
Protocol 2.2.2: Astatination of Small Molecules via Electrophilic Destannylation
This method is suitable for labeling small molecule precursors containing a trialkylstannyl group.
Materials:
-
²¹¹At in a suitable solvent
-
Trialkylstannyl precursor of the small molecule
-
Oxidizing agent (e.g., N-iodosuccinimide)
-
Reaction vial
-
Heating block
-
HPLC for purification
Procedure:
-
To a reaction vial containing the stannylated precursor dissolved in a suitable solvent (e.g., methanol/acetic acid), add the oxidizing agent.
-
Add the ²¹¹At solution to the reaction mixture.
-
Heat the reaction at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 5-15 minutes).
-
Purify the radiolabeled small molecule using preparative HPLC.
-
Determine the radiochemical purity and specific activity of the final product.
In Vitro Characterization
In vitro assays are essential to confirm the stability, binding affinity, and cytotoxic potential of the ²¹¹At-radiopharmaceutical before proceeding to in vivo studies.
In Vitro Stability Assays
Protocol 3.1.1: Serum Stability
-
Incubate the ²¹¹At-radiopharmaceutical in human or mouse serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
Analyze the samples by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical.
Cell-Based Assays
Protocol 3.2.1: In Vitro Cell Binding and Internalization
-
Plate target-positive and target-negative cancer cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of the ²¹¹At-radiopharmaceutical at 4°C (for total binding) or 37°C (for internalization) for a specified time.
-
Wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
For internalization studies, an acid wash step (e.g., with glycine (B1666218) buffer, pH 2.5) can be included to differentiate between membrane-bound and internalized radioactivity.
Protocol 3.2.2: In Vitro Cytotoxicity Assay
-
Plate cancer cells in multi-well plates.
-
Treat the cells with increasing concentrations of the ²¹¹At-radiopharmaceutical.
-
Incubate the cells for a period that allows for multiple cell divisions.
-
Assess cell viability using a standard method such as the MTT or colony formation assay.
-
Calculate the IC50 value (the concentration of the radiopharmaceutical that inhibits cell growth by 50%).
Preclinical Pharmacokinetic Studies
Pharmacokinetic studies are performed in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the ²¹¹At-radiopharmaceutical.
Biodistribution Studies
Protocol 4.1.1: Biodistribution in Tumor-Bearing Mice
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., BALB/c nude or NSG mice).[10][11] For some studies, syngeneic models in immunocompetent mice are used.[12]
-
Administration: Administer a known amount of the ²¹¹At-radiopharmaceutical to the mice via intravenous (tail vein) injection.[10][12]
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of mice.[10]
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, thyroid, muscle, and bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Preclinical Efficacy Studies
Efficacy studies are designed to evaluate the anti-tumor effect of the ²¹¹At-radiopharmaceutical in relevant animal models of cancer.
Tumor Growth Inhibition Studies
Protocol 5.1.1: Efficacy in a Xenograft Model
-
Tumor Establishment: Inoculate immunodeficient mice with cancer cells to establish tumors of a certain volume (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into several groups: a control group (e.g., receiving saline or an unlabeled targeting vector) and treatment groups receiving different doses of the ²¹¹At-radiopharmaceutical.[11][12][13]
-
Treatment Administration: Administer the treatment (single or multiple doses) to the respective groups.
-
Tumor Monitoring: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., two to three times per week).[13]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to monitor long-term survival.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Perform statistical analysis to determine the significance of the treatment effect.
Data Presentation
The following tables summarize quantitative data from preclinical studies of various ²¹¹At-radiopharmaceuticals.
Table 1: Preclinical Biodistribution of ²¹¹At-Radiopharmaceuticals in Tumor-Bearing Mice (%ID/g, Mean ± SD)
| Radiopharmaceutical | Tumor Model | Time (h) | Tumor | Blood | Liver | Kidneys | Spleen | Lungs | Thyroid |
| [²¹¹At]PSAt-3 [10] | LNCaP Xenograft | 2 | 15.2 ± 6 | - | - | 72 | - | - | ~0.1 |
| 6 | 9 ± 5.1 | - | - | 38 | - | - | ~0.1 | ||
| 24 | 6.4 ± 2.4 | - | - | 6 | - | - | ~0.1 | ||
| [²¹¹At]At-AuNP-ABDMPL16 [1] | B16-F10 Melanoma | 7 | 20.64 ± 4.71 | - | High | - | High | - | - |
| [²¹¹At]MABG [11] | Neuroblastoma Xenograft | - | - | - | - | - | - | - | - |
| [²¹¹At]PSMA-5 [14][15] | - | 1 | - | - | - | High | - | - | Moderate |
| ²¹¹At-ch81C6 [5] | D-54 MG Glioma Xenograft | 16 | Peak | - | - | - | - | - | - |
Table 2: Preclinical Efficacy of ²¹¹At-Radiopharmaceuticals
| Radiopharmaceutical | Tumor Model | Dose | Outcome | Reference |
| para-[²¹¹At]At-PA | C6 Glioma Xenograft | 0.1, 0.5, 1 MBq | Dose-dependent tumor growth suppression. | [13] |
| [²¹¹At]PSAt-3 | LNCaP Xenograft | 0.5 MBq | Significant tumor growth delay and volume reduction. | [10] |
| ²¹¹At-9E7.4 (anti-CD138) | 5T33 Multiple Myeloma | 555 kBq | Increased median survival by 34 days. | [12] |
| 740 kBq | 65% overall survival at 150 days. | [12] | ||
| [²¹¹At]At-AuNP-ABDMPL16 | B16-F10 Melanoma | - | Significant tumor growth inhibition and prolonged survival. | [1] |
| [²¹¹At]MABG | Neuroblastoma Xenograft | 66.7 MBq/kg (single dose) | Marked tumor regression. | [11] |
| 16.6 MBq/kg x 4 | Marked tumor regression. | [11] |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: General workflow for preclinical evaluation of ²¹¹At-radiopharmaceuticals.
References
- 1. Preclinical evaluation of [211At]At-AuNP-ABDMPL16 for targeted alpha therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 7. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Astatine-211 in the Treatment of Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) of hematologic malignancies.[1][2] Its high linear energy transfer (LET) and short-range alpha particles (50-100 µm) enable potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][3] This document provides detailed application notes and experimental protocols for the use of ²¹¹At-labeled radiopharmaceuticals in preclinical studies targeting blood cancers.
Targeted alpha therapies are an emerging and promising approach to cancer treatment, leveraging the potent cell-killing ability of alpha particles.[1] A single alpha particle can be sufficient to kill a cancer cell, compared to the hundreds of hits required from beta particles.[1] When coupled with a targeting vector, such as a monoclonal antibody, these alpha-emitters can be directed specifically to cancer cells, which is particularly advantageous for treating metastatic and residual disease.[1]
This compound possesses several properties that make it a "goldilocks emitter" for TAT.[1] Its 7.2-hour half-life is long enough for manufacturing and delivery but short enough to minimize long-term radiation exposure.[1] Furthermore, its decay chain is short and clean, reducing off-target toxicity, and its chemistry allows for straightforward drug design without the need for a chelator.[1] The production of this compound from naturally abundant Bismuth-209 also allows for reliable and cost-effective manufacturing.[1]
Key Applications in Hematologic Malignancies
²¹¹At-based radioimmunotherapy (RIT) has shown significant promise in preclinical models of various hematologic malignancies by targeting specific cell surface antigens.
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)
CD123 is an antigen widely expressed on AML and MDS cells, including leukemic stem cells.[4][5] ²¹¹At-labeled anti-CD123 monoclonal antibodies (mAbs) have demonstrated potent, dose-dependent anti-leukemia efficacy in preclinical models, leading to decreased tumor burden and prolonged survival.[4][5]
Lymphoma
CD20 is a well-established target in B-cell lymphomas. Studies have shown that ²¹¹At-conjugated anti-CD20 mAbs can effectively eradicate disseminated B-cell lymphoma in mouse models.
Multiple Myeloma
CD138 is a target for multiple myeloma. Preclinical studies are exploring the efficacy of ²¹¹At-labeled anti-CD138 antibodies.[6]
Conditioning Regimens for Stem Cell Transplantation
²¹¹At-labeled anti-CD45 antibodies are being investigated as part of conditioning regimens for hematopoietic stem cell transplantation to overcome graft rejection.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ²¹¹At-based RIT in hematologic malignancies.
| Target Antigen | Hematologic Malignancy | Animal Model | ²¹¹At-Antibody | Dose (µCi) | Outcome | Reference |
| CD123 | Acute Myeloid Leukemia | NRG Mice | ²¹¹At-10C4-B10 | 10, 20, 40 | Dose-dependent decrease in tumor burden and prolonged survival. Median survival of 49 days with 40 µCi vs. 21 days for control. | [4] |
| CD45 | Canine Model (Pre-sensitized) | Canine | ²¹¹At-anti-CD45 mAb | 0.188 - 0.387 mCi/kg | Overcame graft rejection when added to TBI conditioning. | [7] |
| Parameter | Value | Conditions | Reference |
| Half-life of ²¹¹At | 7.2 hours | - | [1][7] |
| Alpha particle range | <70 µm | In tissue | [8] |
| Labeling Yield (²¹¹At-trastuzumab) | 51.6% ± 9.1% | Single-step labeling method | [9] |
| Radiochemical Purity (²¹¹At-trastuzumab) | >95% | - | [9] |
| Specific Activity (²¹¹At-trastuzumab) | 95.2–453.0 kBq/µg | - | [9] |
Experimental Protocols
Protocol 1: Radiolabeling of Monoclonal Antibodies with this compound
This protocol describes a general method for labeling monoclonal antibodies with ²¹¹At using the N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) conjugation method.
Materials:
-
Monoclonal antibody (e.g., anti-CD123, anti-CD45) in a suitable buffer (e.g., phosphate (B84403) buffer)
-
This compound, produced via a cyclotron
-
N-succinimidyl 3-trimethylstannylbenzoate (Me-STB)
-
N-chlorosuccinimide (NCS)
-
Saturated sodium borate (B1201080) solution
-
0.2 M Glycine (B1666218) in saturated borate solution
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of ²¹¹At: Isolate ²¹¹At from the bismuth target using a wet-chemistry method.[7] To prevent radiolytic decomposition, add NCS to the methanol used for removing ²¹¹At from the cryotrap.[10]
-
Synthesis of N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB):
-
React the prepared ²¹¹At with Me-STB in methanol.
-
The reaction can be performed at room temperature.
-
The SAB intermediate is typically used without further purification.[10]
-
-
Antibody Preparation:
-
Adjust the pH of the monoclonal antibody solution to ~8.5 using saturated sodium borate.[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add an equivalent volume of 0.2 M glycine in saturated borate solution to the reaction mixture.
-
Incubate for an additional 3 minutes at 20°C to quench any unreacted SAB.[10]
-
-
Purification:
-
Purify the ²¹¹At-labeled antibody from unreacted ²¹¹At and other small molecules using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS).
-
-
Quality Control:
-
Determine the radiochemical purity and labeling efficiency using radio-TLC or radio-HPLC.
-
Assess the immunoreactivity of the labeled antibody using a cell-based binding assay.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of ²¹¹At-labeled antibodies on hematologic malignancy cell lines.
Materials:
-
Hematologic malignancy cell line (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
²¹¹At-labeled antibody and unlabeled antibody control
-
96-well opaque-walled assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)
-
Plate reader capable of luminescence, absorbance, or fluorescence measurement
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of the ²¹¹At-labeled antibody and the unlabeled antibody control in complete culture medium.
-
Include a no-treatment control (cells with medium only).
-
Add the treatments to the respective wells.
-
-
Incubation:
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[12]
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a chosen cytotoxicity assay kit according to the manufacturer's instructions.
-
For example, if using an LDH release assay, add the lysis solution to the maximum LDH release control wells, then add the assay reagent to all wells, incubate, add the stop solution, and measure the signal.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for the ²¹¹At-labeled antibody.
-
Protocol 3: In Vivo Efficacy Study in a Disseminated Leukemia Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of ²¹¹At-labeled antibodies in a mouse model of disseminated leukemia.[4]
Materials:
-
Immunodeficient mice (e.g., NRG mice)[4]
-
Luciferase-expressing leukemia cell line (e.g., MOLM-13LUC)[4]
-
²¹¹At-labeled antibody, unlabeled antibody control, and vehicle control (e.g., PBS)
-
Bioluminescence imaging system
-
Bone marrow cells from donor mice (for supportive care)[4]
Procedure:
-
Leukemia Engraftment:
-
Inject approximately 2 x 10⁵ MOLM-13LUC cells intravenously (tail vein) into each NRG mouse.[4]
-
-
Treatment Administration:
-
Supportive Care:
-
Three days after treatment, administer approximately 5 x 10⁶ bone marrow cells from donor NRG mice to provide hematopoietic support.[4]
-
-
Monitoring Tumor Burden:
-
Monitor tumor progression and burden using bioluminescence imaging at regular intervals (e.g., weekly).
-
-
Survival and Toxicity Monitoring:
-
Monitor the mice daily for signs of toxicity, morbidity, and weight loss.[4]
-
Record survival data for each group. Euthanize mice that meet pre-defined humane endpoints.[4]
-
At the end of the study, or at the time of euthanasia, collect tissues for biodistribution and histological analysis to assess off-target toxicity.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
The primary mechanism of action of this compound is the induction of DNA double-strand breaks through the emission of high-energy alpha particles, leading to cell death.[8]
Caption: this compound Mechanism of Action.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for In Vivo Efficacy Study.
Logical Relationship: Radiolabeling and Quality Control
Caption: Radiolabeling and QC Process.
References
- 1. nayatx.com [nayatx.com]
- 2. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perceptive.com [perceptive.com]
- 4. Development Of [211At]Astatine-Based Anti-CD123 Radioimmunotherapy For Acute Leukemias and Other CD123+ Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of this compound-Labeled Anti-CD45 Antibody to TBI as Conditioning for DLAIdentical Marrow Transplantation: A Novel Strategy to Overcome Graft Rejection in a Canine Pre-Sensitization Model: “Radioimmunotherapy to overcome transfusion-induced sensitization” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Utility of 211At-Trastuzumab for the Treatment of Metastatic Gastric Cancer in the Liver: Evaluation of a Preclinical α-Radioimmunotherapy Approach in a Clinically Relevant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT Imaging of Astatine-211 Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astatine-211 (At-211) is a promising radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer and short-range alpha particle emissions.[1] With a half-life of 7.2 hours, At-211 delivers a potent, localized cytotoxic effect to cancer cells.[2][3] To ensure the safety and efficacy of At-211 based radiopharmaceuticals, it is crucial to perform accurate in-vivo dosimetry and biodistribution studies.[2][4] Single Photon Emission Computed Tomography (SPECT) imaging allows for non-invasive, whole-body assessment of the radiopharmaceutical's distribution.[2][4]
However, imaging At-211 presents unique challenges. The radionuclide itself does not emit photons ideal for standard SPECT. Instead, imaging relies on the low-energy (77-92 keV) characteristic X-rays emitted from its daughter nuclide, Polonium-211 (Po-211).[5][6] The primary difficulty arises from the concurrent emission of high-energy gamma rays (500-900 keV), which can penetrate collimator septa, leading to significant downscatter and degradation of image quality.[1][5][7]
These application notes provide detailed protocols and recommendations for acquiring, reconstructing, and analyzing SPECT images of At-211 labeled compounds, addressing these specific challenges to enable reliable quantitative analysis.
Section 1: Principles of At-211 SPECT Imaging
The decay of At-211 to stable Lead-207 (Pb-207) occurs via a branched pathway, but the primary emissions relevant to SPECT are the X-rays from the Po-211 daughter. The imaging process must isolate these low-energy photons while mitigating the impact of high-energy gamma emissions.
Caption: At-211 decay scheme and key photon emissions for SPECT.
Section 2: Recommended Equipment and Setup
The choice of gamma camera and, most critically, the collimator, has a profound impact on image quality.[8]
Gamma Camera / SPECT System:
-
Standard NaI Detectors: Conventional dual-head SPECT systems equipped with Sodium Iodide (NaI) crystals can be used for At-211 imaging.[6]
-
CZT Detectors: Modern systems with Cadmium Zinc Telluride (CZT) detectors are increasingly being used and are highly recommended.[2][3] CZT detectors offer superior energy resolution, which is advantageous for separating the 77-92 keV photopeak from downscattered high-energy photons.[9]
Collimator Selection: Collimator choice involves a trade-off between resolution and sensitivity. For At-211, the collimator must also be thick enough to shield against high-energy gamma photons.
-
Medium-Energy General-Purpose (MEGP) Collimators: These are often considered the optimal choice for At-211 imaging.[1][5] They provide a good balance by reducing septal penetration from high-energy gammas, thereby improving the signal-to-noise ratio.[1]
-
Low-Energy High-Resolution (LEHR) Collimators: While offering better spatial resolution, LEHR collimators are more susceptible to septal penetration, which can degrade image quality. However, some studies have shown they can provide excellent quantitativity (Contrast Recovery Coefficient) if scatter and attenuation are properly corrected.[10]
-
Low-Energy High-Sensitivity (LEHS) Collimators: These collimators maximize photon detection, which can be beneficial given the low photon flux of At-211. A Monte Carlo simulation study found that an LEHS collimator exhibited the best detectability (Contrast-to-Noise Ratio).[10]
Table 1: Comparison of Collimator Performance for At-211 Imaging
| Collimator Type | Primary Advantage | Primary Disadvantage | Recommended Use Case |
| MEGP | Reduced septal penetration, improved SNR[1][5] | Lower sensitivity than LEHS | General purpose, initial optimization, and clinical imaging. |
| LEHR | Excellent quantitativity (CRC)[10] | Susceptible to septal penetration | Quantitative studies where high accuracy is paramount. |
| LEHS | Best detectability (CNR)[10] | Poorer resolution and septal penetration | Lesion detection in low-count scenarios. |
Section 3: Experimental Protocols
Protocol 1: Phantom Studies for System Optimization
This protocol outlines the steps to define the optimal acquisition and reconstruction parameters for a specific SPECT system.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. First-in-human SPECT/CT imaging of [211At]PSMA-5: targeted alpha therapy in a patient with refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring this compound distributions with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. indico.global [indico.global]
- 9. Development and Utility of an Imaging System for Internal Dosimetry of this compound in Mice | MDPI [mdpi.com]
- 10. Monte Carlo simulation study to explore optimum conditions for this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of 211At-Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential quality control (QC) methods for Astatine-211 (211At) radiopharmaceuticals. Adherence to these protocols is critical to ensure the safety, efficacy, and purity of the final radiopharmaceutical product for preclinical and clinical use.
Overview of Quality Control for 211At-Radiopharmaceuticals
Quality control of 211At-radiopharmaceuticals involves a series of tests to verify their identity, purity, and safety. Due to the short half-life of 211At (7.2 hours), these tests must be performed efficiently and accurately. The primary QC tests include radionuclidic identity and purity, radiochemical purity, pH, sterility, and bacterial endotoxin (B1171834) analysis.
Logical Workflow for Quality Control
The following diagram illustrates the typical workflow for the quality control of a batch of 211At-radiopharmaceutical.
Caption: Overall workflow from production to quality control testing and release of 211At-radiopharmaceuticals.
Radionuclidic Identity and Purity
This test confirms the identity of 211At and quantifies any radionuclidic impurities. The primary potential impurity of concern is 210At.
Quantitative Data Summary
| Parameter | Specification | Typical Result |
| Radionuclidic Identity | Exhibits characteristic gamma and X-ray peaks for 211At and its daughter 211Po. | Peaks observed at 76.9 keV, 79.3 keV (X-rays from 211Po), and 687.0 keV (gamma-ray from 211At).[1] |
| Radionuclidic Purity | No detectable peaks from other radionuclides, particularly 210At (peak at 245.31 keV). | No peak corresponding to 210At was detected during a 22-hour continuous measurement.[1] |
| 210At/211At Ratio | < 7 x 10-4% | Below the detection limit.[1] |
Experimental Protocol: Gamma-Ray Spectrometry
-
Instrumentation: A high-purity germanium (HPGe) detector coupled with a multichannel analyzer is required.
-
Sample Preparation:
-
Place a small, accurately measured aliquot of the final 211At-radiopharmaceutical solution in a standard counting vial.
-
Position the vial in a reproducible geometry relative to the detector.
-
-
Data Acquisition:
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics. For the detection of long-lived impurities like 210At, an extended counting time (e.g., 22 hours) may be necessary.[1]
-
-
Data Analysis:
-
Identify the characteristic photopeaks of 211At and its daughter nuclide, 211Po (e.g., 76.9, 79.3, 569.7, and 687.0 keV).[1]
-
Examine the spectrum for the presence of any unexpected peaks, paying close attention to the 245.31 keV peak characteristic of 210At.[1]
-
Calculate the activity of any identified impurities and express it as a percentage of the total 211At activity.
-
Radiochemical Purity
This test determines the percentage of the total radioactivity in the desired chemical form. Impurities can include free 211At-astatide or other radiolabeled species.
Quantitative Data Summary
| Parameter | Specification | Typical Result | Analytical Method |
| Radiochemical Purity | ≥ 85%[1] | 97 ± 1% at End of Synthesis (EOS)[1] | High-Performance Liquid Chromatography (HPLC) with a radioactivity detector |
| Stability | > 95% at 6 hours post-EOS | > 96% at 6 hours post-EOS[1] | HPLC |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a suitable stationary phase column, a mobile phase delivery system, a UV detector (if applicable), and a radioactivity detector.
-
Chromatographic Conditions (Example for [211At]NaAt):
-
Column: A suitable reverse-phase or ion-pair column.
-
Mobile Phase: A gradient or isocratic system capable of separating the desired radiolabeled compound from impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Radioactivity detector to monitor the elution of radiolabeled species.
-
-
Sample Preparation:
-
Dilute a small aliquot of the 211At-radiopharmaceutical in the mobile phase or a suitable solvent.
-
Inject a defined volume onto the HPLC column.
-
-
Data Analysis:
-
Record the chromatogram from the radioactivity detector.
-
Identify the peak corresponding to the desired 211At-radiopharmaceutical and any impurity peaks.
-
Integrate the area under each peak.
-
Calculate the radiochemical purity as follows:
-
RCP (%) = (Area of Radiopharmaceutical Peak / Total Area of All Radioactive Peaks) x 100
-
-
Workflow for Radiochemical Purity Analysis
References
Troubleshooting & Optimization
Challenges in scaling up Astatine-211 production for clinical use
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Astatine-211 (At-211). This resource provides troubleshooting guidance and answers to frequently asked questions to address specific issues encountered during the production, purification, and use of At-211 for clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: The most common and favorable method for producing At-211 is through the nuclear reaction 209Bi(α,2n)211At, which involves bombarding a natural bismuth-209 target with alpha particles from a cyclotron.[1] This route is preferred because it produces At-211 free of other radioisotopic impurities.[1]
Q2: Why is scaling up At-211 production so challenging?
A2: The primary challenges include:
-
Limited Availability of Accelerators: Production requires a cyclotron capable of generating alpha particles with at least 28-29 MeV energy and sufficient beam intensities, which are not widely available.[2]
-
Short Half-Life: At-211 has a short half-life of 7.2 hours, which means that time-consuming production and purification processes lead to significant decay and loss of the final product.[3][4] This short window also complicates logistics for transportation and clinical use.
-
Target Integrity: Bismuth has a low melting point (272°C) and poor thermal conductivity.[2] High-intensity alpha beams needed for large-scale production can cause the target to melt, compromising the production run.[5]
-
Purification Efficiency: Achieving consistent, high-yield purification is critical. Methods like dry distillation can have variable yields, impacting the final amount of usable At-211.[6]
Q3: What is the optimal alpha particle energy for At-211 production?
A3: The optimal incident alpha particle energy is approximately 28-29 MeV.[2][7] While the peak production cross-section is around 31 MeV, using energies above 28.4 MeV significantly increases the co-production of the undesirable isotope Astatine-210 (At-210) via the 209Bi(α,3n)210At reaction.[2][6] At-210 is problematic due to its long-lived alpha-emitting daughter, Polonium-210.[6]
Q4: How critical is the timing between purification and radiolabeling?
A4: It is extremely critical. Research has shown a negative exponential correlation between the time At-211 is stored post-purification and the final radiochemical yield, especially at low precursor concentrations.[1] To maximize yield and specific activity, radiolabeling should be performed as soon as possible after purification.[1] This suggests that for multi-site clinical trials, shipping the irradiated bismuth target for local purification and immediate labeling may be a more effective strategy than transporting the purified At-211.[1]
Q5: What are the main differences between "dry distillation" and "wet chemistry" purification methods?
A5: Dry distillation involves heating the irradiated target to 650-800°C, causing the more volatile At-211 to evaporate and then be collected in a cold trap.[2][8] Wet chemistry involves dissolving the entire target in acid (typically nitric acid) followed by a series of chemical extraction and separation steps.[8][9] Wet methods can offer higher and more reproducible yields, while dry distillation is often simpler and minimizes chemical exposure to the astatine.[2][7][8]
Troubleshooting Guides
Issue 1: Low Production Yield from Cyclotron
| Symptom | Possible Cause | Troubleshooting Step |
| Lower than expected At-211 activity post-irradiation. | Incorrect Alpha Beam Energy: Beam energy may be too low for optimal cross-section or miscalibrated. | Verify the cyclotron's beam energy. Perform a series of runs at slightly different radial positions to establish the energy scale and assay for both At-211 and At-210 to confirm the energy is below the At-210 production threshold.[7] |
| Bismuth Target Melting: High beam currents on a thick bismuth layer can cause melting, leading to a loss of target integrity.[5] | Reduce the thickness of the bismuth layer on the target backing. This has been shown to allow for sustained runs at higher beam currents (e.g., up to 120µA electrical) without melting.[10] Ensure the target cooling system is functioning optimally. | |
| Inefficient Target Design: External targets may have lower yields compared to internal target systems which can accommodate higher beam currents.[6] | If possible, utilize an internal target system. These systems often have a greater surface area, leading to higher production yields per µA-h.[6] |
Issue 2: Inconsistent or Low Recovery Yield During Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Variable yields from run to run using dry distillation. | Inconsistent Heating/Gas Flow: Temperature fluctuations or inconsistent inert gas flow can lead to inefficient volatilization and transport of At-211. | Optimize and strictly control the furnace temperature (650-800°C) and the flow rate of the carrier gas (e.g., Argon or Nitrogen).[2][8] |
| Inefficient Trapping: The design and temperature of the cold trap may not be optimal for capturing the volatilized At-211. | Use a capillary cryotrap (e.g., PEEK tubing) to improve trapping efficiency and reliability.[6] Ensure the trap is sufficiently cooled (e.g., with chilled methanol (B129727) or liquid nitrogen).[5][7] | |
| Low recovery during wet chemistry extraction. | Incomplete Dissolution: The bismuth target may not have fully dissolved in the nitric acid. | Ensure sufficient volume and concentration of nitric acid are used. Visually confirm complete dissolution before proceeding to the next step.[9] |
| Incorrect pH or Reagent Concentration: The efficiency of solvent extraction steps is highly dependent on the molarity of the acid (e.g., 8M HCl) and the pH of the aqueous phase.[9] | Carefully prepare and verify the concentrations of all acid and base solutions. Monitor pH at critical steps, such as the final back-extraction into NaOH.[9] | |
| Formation of Unwanted At Species: Oxidative or reductive conditions can alter the chemical form of astatine, preventing its extraction. | For distillation from a solution, performing it under reductive conditions (e.g., with 0.05 M FeSO₄ in 0.5 M H₂SO₄) can significantly improve recovery.[9] |
Issue 3: Poor Radiolabeling Efficiency
| Symptom | Possible Cause | Troubleshooting Step |
| Low incorporation of At-211 into the targeting molecule. | Delay Between Purification and Labeling: Radiolysis of the solvent and decay of At-211 reduce the amount of reactive astatine available for labeling.[1][6] | Minimize the time between the end of purification and the start of the radiolabeling reaction. Plan workflows to ensure immediate use of the purified product.[1] |
| Incorrect Chemical Form of At-211: The purification method may yield astatine in a chemical form (e.g., astatide from wet chemistry) that is not suitable for the intended labeling reaction (e.g., electrophilic substitution).[2] | Select a purification method that yields the appropriate astatine species for your labeling chemistry. Dry distillation is often preferred for subsequent electrophilic labeling.[2] | |
| Trace Metal Contamination: Residual bismuth or other trace metals from the purification process can interfere with the labeling reaction. | If using a wet chemistry method, consider adding a final purification step, such as distillation under reductive conditions, to remove trace metal contaminants.[9] | |
| In Vivo Deastatination: The bond between astatine and the targeting molecule is weak, leading to release of free astatine in the body.[8][11] | Develop and use novel bifunctional coupling agents and labeling strategies designed to enhance the stability of the astatine-molecule bond.[12] |
Quantitative Data Summary
Table 1: Comparison of At-211 Purification Methods
| Method | Typical Recovery Yield | Processing Time | Advantages | Disadvantages | References |
| Dry Distillation | 50 - 83% (can be variable) | 20 - 60 minutes | Simple procedure, minimal chemical exposure, yields At-211 suitable for electrophilic labeling. | Yields can be inconsistent, potential for At-211 to be in a volatile state raises safety concerns. | [2][6][7] |
| Wet Chemistry (Solvent Extraction) | 78 - 90% | ~1 - 2 hours | High and reproducible yields, avoids volatile At-211, scalable. | More complex, involves multiple steps and reagents, yields astatide ([At]⁻) which is not ideal for all labeling chemistries. | [2][8][9] |
| Wet Chemistry (Chromatography) | ≥ 95% | 10 - 20 minutes | Very fast, high recovery yield, can be automated. | Requires specific chromatography columns and reagents (e.g., ketone-infused resins). | [3][4][13][14] |
Table 2: Key Parameters for At-211 Production
| Parameter | Recommended Value/Range | Rationale | References |
| Alpha Particle Energy | 28 - 29 MeV | Maximizes 209Bi(α,2n)211At reaction while minimizing 209Bi(α,3n)210At reaction. | [2][7] |
| Production Yield | 16.3 - 41 MBq/µA-h | Dependent on target design, beam energy, and current. | [2][6] |
| Dry Distillation Temp. | 650 - 800 °C | Above the boiling point of astatine (302°C) but below that of bismuth (1564°C) and polonium (962°C). | [2][8] |
| At-211 Half-Life | 7.21 hours | Dictates the timeline for all production, purification, QC, and administration steps. | [3] |
Experimental Protocols & Visualizations
Protocol 1: Wet Chemistry Purification of At-211
This protocol is based on the multi-step solvent extraction method.
-
Target Dissolution: Dissolve the irradiated bismuth target from its aluminum backing using concentrated nitric acid (>99% efficiency).[9]
-
Nitric Acid Removal: Heat the solution to distill off the nitric acid, leaving a white residue of bismuth salts and astatine.
-
Residue Reconstitution: Dissolve the residue in 8 M hydrochloric acid (HCl) (93-98% efficiency).[9]
-
Astatine Extraction: Perform a liquid-liquid extraction by adding diisopropyl ether (DIPE). The At-211 will move to the organic DIPE phase, while the bulk bismuth remains in the aqueous HCl phase.
-
Aqueous Back-Extraction: Extract the At-211 from the DIPE phase back into an aqueous phase using a sodium hydroxide (B78521) (NaOH) solution. The final product is typically sodium astatide ([²¹¹At]NaAt).[9]
-
(Optional) Final Purification: To remove trace metals, the final astatide solution can be distilled under reductive conditions for a final purity check.[9]
Protocol 2: Dry Distillation Purification of At-211
-
Setup: Place the irradiated bismuth target into a quartz furnace. Connect the outlet of the furnace to a cold trap (e.g., a PEEK capillary tube cooled with ice water or liquid nitrogen) via inert tubing.[7][15]
-
Distillation: Heat the furnace to 650-850°C.[8][15] Pass a slow stream of inert gas (Argon or Nitrogen) over the target to carry the volatilized At-211 away.[8]
-
Trapping: The At-211 gas will condense and solidify in the cold trap. Bismuth and polonium, having much higher boiling points, remain in the furnace.
-
Elution: After the distillation is complete (typically a few minutes), wash the cold trap with a small volume of a suitable solvent (e.g., chloroform, methanol, or a non-toxic aqueous solution like saline) to recover the purified At-211.[7][15][16]
Protocol 3: Quality Control (QC) for Clinical Grade At-211
-
Radionuclidic Purity:
-
Method: High-Purity Germanium (HPGe) gamma-ray spectrometry.[14][17]
-
Procedure: Acquire a gamma spectrum of the final product.
-
Acceptance Criteria: Identify characteristic At-211 related peaks (X-rays: ~77-92 keV; γ-ray: 687.0 keV).[17] The peak at 245.3 keV, characteristic of At-210, must not be detected.[17]
-
-
Radiochemical Purity:
-
Method: Ion-pair chromatography or other suitable radio-HPLC method.[9][17]
-
Procedure: Analyze the final product to determine the percentage of At-211 in the desired chemical form (e.g., [²¹¹At]At⁻).
-
Acceptance Criteria: Radiochemical purity should typically be >95%. For a [²¹¹At]NaAt solution, a purity of 97 ± 1% has been reported.[17]
-
-
Chemical Purity:
-
Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or similar trace metal analysis.
-
Procedure: Test for residual bismuth from the target material.
-
Acceptance Criteria: Bismuth levels should be below the detection limit (e.g., <9 ng/mL).[17]
-
-
Final Product Specifications:
-
pH: Measure the pH of the final solution. It should be within a physiologically acceptable range (e.g., 7.9-8.6).[17]
-
Sterility: Perform a standard sterility test to ensure no microbial contamination.
-
Endotoxin (B1171834) Test: Perform a Limulus Amebocyte Lysate (LAL) test or equivalent to ensure endotoxin levels are below the accepted threshold for injectable drugs.
-
References
- 1. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers report fastest purification of this compound needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 4. Targeted cancer therapy: Researchers speed up this compound purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 5. nishina.riken.jp [nishina.riken.jp]
- 6. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings.jacow.org [proceedings.jacow.org]
- 8. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automation of Nuclear Chemistry Processes Leads to More Efficient Production of Astatine for Cancer Therapy | Department of Energy [energy.gov]
- 14. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astatine-210 Contamination Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Astatine-210 (At-210) contamination during the production of Astatine-211 (At-211).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of Astatine-210 contamination in this compound production?
A1: The primary source of At-210 contamination arises from the nuclear reaction used for production. Both At-211 and At-210 are produced by bombarding a Bismuth-209 (209Bi) target with alpha particles. The desired reaction produces At-211 (209Bi(α,2n)211At), while a competing reaction at higher alpha particle energies produces At-210 (209Bi(α,3n)210At).[1][2][3]
Q2: Why is Astatine-210 contamination a concern in radiopharmaceutical applications?
A2: Astatine-210 is a significant concern because it decays to Polonium-210 (210Po), a long-lived (half-life of 138.4 days) and highly toxic alpha-emitter.[1][4] The presence of 210Po in an At-211 based radiopharmaceutical can lead to unintended and harmful radiation doses to non-target tissues, particularly the bone marrow.[4]
Q3: What is the most critical parameter to control for minimizing Astatine-210 production?
A3: The most critical parameter is the energy of the incident alpha particle beam.[1][4] By carefully controlling the energy, it is possible to maximize the yield of At-211 while keeping the production of At-210 to a minimum.
Q4: What are the acceptable limits for Astatine-210 contamination in this compound preparations for clinical use?
A4: While specific limits can vary by regulatory bodies and clinical trial protocols, the goal is to keep At-210 levels as low as reasonably achievable. Research has shown that an alpha particle energy of around 28 MeV can produce At-211 with undetectable or very low levels of At-210.[1][5] For instance, one study noted that at an alpha energy of 28.6 MeV, the 210At activity relative to 211At was less than 0.01%.[6]
Q5: What are the primary methods for purifying this compound and removing contaminants?
A5: The two primary methods for purifying At-211 are dry distillation and wet chemistry.[4][6] Dry distillation involves heating the irradiated bismuth target to volatilize the astatine, which is then collected. Wet chemistry methods typically involve dissolving the target in acid and then separating the astatine through techniques like solvent extraction or chromatography.[6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High levels of Astatine-210 detected in the final product. | Alpha particle beam energy is too high. | Verify and recalibrate the cyclotron's beam energy. Reduce the incident alpha particle energy to a range of 28-29 MeV.[4] |
| Inaccurate energy measurement or beam spread. | Use beam monitoring techniques to ensure a well-defined and accurate beam energy on the target. | |
| Low yield of this compound after purification. | Dry Distillation: Inefficient volatilization or trapping. | Optimize distillation temperature (typically 650-800°C) and duration.[6] Ensure the cold trap is functioning correctly to efficiently condense the astatine. |
| Wet Chemistry: Incomplete extraction or losses during transfers. | Verify the concentrations of acids and extraction solvents.[7] Minimize the number of transfer steps to reduce material loss. | |
| Both Methods: Significant decay during processing. | Streamline the purification process to minimize time. The half-life of At-211 is only 7.2 hours.[8][9] | |
| Presence of other metallic impurities in the final product. | Incomplete separation from the bismuth target. | Dry Distillation: Ensure the distillation temperature is not excessively high, which could lead to the volatilization of other elements. |
| Wet Chemistry: Improve the efficiency of the extraction or chromatography steps. Consider adding a purification step, such as distillation under reductive conditions.[7] |
Quantitative Data
Table 1: Influence of Alpha Particle Energy on this compound and Astatine-210 Production
| Incident Alpha Particle Energy (MeV) | Relative 211At Yield Increase (compared to 27.6 MeV) | 210At Level Relative to 211At (%) |
| 27.6 | Baseline | Undetectable |
| 28.6 | ~40% | <0.01% |
| 29.1 | ~70% | 0.023 ± 0.006% |
| 29.6 | ~100% | 0.18 ± 0.03% |
| 30.1 | ~120% | 0.7 ± 0.1% |
Data adapted from Henriksen et al., as cited in[1].
Table 2: Comparison of this compound Purification Methods
| Method | Typical Recovery Yield | Processing Time | Advantages | Disadvantages |
| Dry Distillation | 70-80%[4] | 20-30 minutes[4] | Fast, results in a dry product. | Can be technically challenging to optimize. |
| Wet Chemistry (Solvent Extraction) | ~90%[4] | ~1 hour[4] | High yield, uses simple equipment. | Involves handling of corrosive acids and organic solvents. |
| Wet Chemistry (Chromatography) | ≥ 95%[10] | 10-20 minutes[8][9] | Fast, high purity, amenable to automation.[11] | Requires specific chromatography resins and setup. |
Experimental Protocols
Protocol 1: Dry Distillation for this compound Purification
-
Target Preparation: The irradiated bismuth target is placed in a quartz tube within a furnace.
-
Distillation: The furnace is heated to a temperature between 650°C and 900°C.[4] A slow stream of an inert gas (e.g., nitrogen or argon) is passed over the target.
-
Collection: The volatilized astatine is carried by the gas stream to a cold trap, which can be a cooled capillary tube (e.g., with dry ice/ethanol) or a bubbler containing a suitable solvent.[4]
-
Recovery: The collected astatine is then dissolved in the desired solvent for subsequent use.
Protocol 2: Wet Chemistry (Solvent Extraction) for this compound Purification
-
Target Dissolution: The irradiated bismuth target is dissolved in concentrated nitric acid.[7]
-
Acid Removal: The nitric acid is removed by evaporation.
-
Residue Dissolution: The remaining residue containing bismuth and astatine is dissolved in dilute nitric acid or hydrochloric acid.[4][7]
-
Extraction: The astatine is selectively extracted from the aqueous solution using an organic solvent, such as di-isopropyl ether (DIPE).[4][7]
-
Back-Extraction: The purified astatine is then back-extracted from the organic phase into a suitable aqueous solution (e.g., dilute NaOH) for use.[7]
Visualizations
Caption: Experimental workflow for this compound production and purification.
References
- 1. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proceedings.jacow.org [proceedings.jacow.org]
- 3. Scholars@Duke publication: this compound: production and availability. [scholars.duke.edu]
- 4. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Researchers report fastest purification of this compound needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 9. Researchers report fastest purification of this compound needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 10. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 11. Automation of Nuclear Chemistry Processes Leads to More Efficient Production of Astatine for Cancer Therapy | Department of Energy [energy.gov]
Improving radiochemical yield in Astatine-211 labeling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (²¹¹At). The information is designed to address common challenges and improve radiochemical yield in labeling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radiochemical yield (RCY) is lower than expected. What are the common causes?
A1: Several factors can contribute to low RCY in ²¹¹At labeling reactions. Here are some of the most common issues and potential solutions:
-
Delay between ²¹¹At Purification and Labeling: The time elapsed between the purification of ²¹¹At and its use in a labeling reaction is critical. Studies have shown a negative exponential correlation between the time unbound ²¹¹At is stored and the final radiochemical yield, especially at low precursor concentrations.[1][2] This is attributed to the decay of ²¹¹At and the effects of radiolysis.
-
Precursor Concentration: The concentration of the molecule to be labeled (the precursor) directly impacts the reaction kinetics. Low precursor concentrations can lead to significant yield loss.[1]
-
Troubleshooting: Increasing the precursor concentration can help mitigate decreases in radiochemical yield, even when using ²¹¹At that has been stored for some time.[2]
-
-
Oxidation State of Astatine: Astatine can exist in multiple oxidation states, and not all are suitable for labeling reactions.[3] For electrophilic substitutions, the desired species is At⁺¹, which can be unstable.[3] Radiolysis at high activity levels can also alter the chemical form of ²¹¹At to a less reactive state.
-
Troubleshooting: Ensure appropriate oxidizing or reducing agents are used to achieve the desired oxidation state for your specific reaction. For instance, N-chlorosuccinimide (NCS) is often used as an oxidizing agent in electrophilic reactions.[4] There is also evidence that using fresh chloroform (B151607) to redissolve dry ²¹¹At may help mitigate yield loss.[2]
-
-
In vivo Instability and Deastatination: A significant challenge with ²¹¹At-labeled compounds is the in vivo instability of the carbon-astatine bond, leading to the release of free astatine (deastatination).[5][6][7][8] This not only reduces the therapeutic efficacy but can also lead to off-target toxicity.[5][8]
-
Troubleshooting: The choice of labeling chemistry and the structure of the labeled compound are crucial. Newer strategies, such as using aryliodonium salts as precursors or developing novel bifunctional coupling agents, have shown promise in improving the stability of the final product.[9] Structural modifications to the targeting molecule, such as ortho-substituents, can also enhance in vivo stability.[6]
-
Q2: How can I improve the in vivo stability of my ²¹¹At-labeled radiopharmaceutical?
A2: Improving in vivo stability is a key challenge. Here are some strategies:
-
Novel Labeling Chemistries: Move beyond traditional methods. For example, nucleophilic substitution on aryliodonium salts has been shown to be highly reactive with astatine and can simplify purification, leading to higher overall yields compared to conventional electrophilic demetallation of arylstannane compounds.[9]
-
Bio-orthogonal Approaches: For labeling proteins like antibodies, consider bio-orthogonal "click" chemistry. This involves pre-modifying the antibody with a specific functional group and then reacting it with a clickable astatinated prosthetic group. This can lead to nearly quantitative coupling yields.[9]
-
Structural Modifications: The local chemical environment around the astatine atom can influence bond stability. For example, astatinated neopentyl glycol has shown stability against both nucleophilic substitution and metabolism.[5]
-
Alternative Precursors: Silicon-based precursors have emerged as viable alternatives to stannylated compounds for producing certain radiopharmaceuticals, offering competitive radiochemical yields and high purity.[4]
Q3: What are the main differences between electrophilic and nucleophilic astatination reactions?
A3: Electrophilic and nucleophilic reactions represent the two main pathways for forming the crucial aryl astatine-carbon bond.[8]
-
Electrophilic Astatination: This method involves the reaction of an electrophilic form of astatine (At⁺) with an electron-rich aromatic ring. A common example is astatodestannylation, where a trialkyltin group on the precursor is replaced by ²¹¹At.[4] This has been a long-preferred method but can be suboptimal.[9][10]
-
Nucleophilic Astatination: This approach uses a nucleophilic form of astatine (At⁻) to displace a leaving group on the precursor molecule. Examples include halogen exchange reactions and reactions with aryliodonium salts.[5][8][9] These methods can offer advantages in terms of reaction speed and yield.[5]
Quantitative Data Summary
The following tables summarize quantitative data on radiochemical yields (RCY) for different labeling strategies and precursors.
Table 1: Radiochemical Yields for Small Molecule Labeling
| Precursor/Molecule | Labeling Method | Reaction Conditions | Radiochemical Yield (RCY) | Reference |
| 4-triethylsilyl-L-phenylalanine-substituted precursor | Electrophilic Substitution | 70°C for 10 min | 65-85% | [3] |
| N-succinimidyl-4-tributylstannyl benzoate | Astatodestannylation | Room temperature for 30 min | 62.6 ± 9.5% | [5] |
| 2-iodo/bromo-L-phenylalanine | Cu⁺-catalyzed Nucleophilic Halogen Exchange | High temperature | 52-74% | [5] |
| 4-iodo/bromo-L-phenylalanine | Cu⁺-catalyzed Nucleophilic Halogen Exchange | High temperature | 65-85% | [5] |
| 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (NCL-6-I) | Nucleophilic Halogen Exchange (with crown ether) | 70°C for 10 min | ~80% | [8] |
| 4-[²¹¹At]astato-L-phenylalanine from silicon precursor | Electrophilic Substitution | 70°C for 10 min | 65-85% | [4] |
Table 2: Radiochemical Yields for Antibody/Nanobody Labeling
| Antibody/Nanobody & Coupling Reagent | Labeling Method | Radiochemical Purity | Reference |
| Anti-CD138 mAb with aryliodonium salt precursor | Nucleophilic Astatination | RCY more than doubled compared to arylstannane chemistry | [9] |
| 2Rs15d Nanobody with Boc₂-SGMTB, m-MeATE, and MSB | Astatination | >95% | [11] |
| Goat IgG with N-succinimidyl 3-(tri-n-butylstannyl) benzoate | Electrophilic Substitution | 25-40% | [12] |
| F(ab')₂ fragment with astatinated arylstannane | Electrophilic Substitution | 37-55% | [12] |
| Murine 81C6 mAb | Revised procedure with tin precursor | Sufficient to produce 1.0 GBq from 2.74 GBq of ²¹¹At | [13] |
Experimental Protocols
Protocol 1: General Electrophilic Astatination of a Tin Precursor (Antibody Labeling)
This protocol is a generalized procedure based on the labeling of monoclonal antibodies using a tin precursor and N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).
-
Preparation of the Tin Precursor: Dissolve the N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-MeATE) precursor in a suitable organic solvent (e.g., chloroform) in a reaction vial. Evaporate the solvent under a gentle stream of inert gas (e.g., argon).
-
Astatine Activation: Prepare a solution of ²¹¹At in methanol (B129727) containing an oxidizing agent, such as N-chlorosuccinimide (NCS).
-
Labeling Reaction: Add the ²¹¹At/NCS solution to the vial containing the dried tin precursor. Allow the reaction to proceed at room temperature for approximately 20 minutes with occasional swirling. This forms the [²¹¹At]SAB intermediate.
-
Antibody Conjugation:
-
Buffer exchange the antibody into a suitable buffer (e.g., 0.1 M citric acid, pH 5.5).
-
Add the buffered antibody solution to the vial containing the [²¹¹At]SAB.
-
Incubate the mixture at room temperature for 15-20 minutes.
-
-
Quenching: Add a quenching agent, such as sodium ascorbate (B8700270) or glycine, to stop the reaction.
-
Purification: Purify the ²¹¹At-labeled antibody using size-exclusion chromatography (e.g., a PD-10 or NAP-5 column) to separate the labeled antibody from unreacted [²¹¹At]SAB and other small molecules.
Protocol 2: Two-Step Labeling of a Nanobody using Boc₂-SGMTB
This protocol is based on the labeling of a nanobody (Nb) with ²¹¹At using N-succinimidyl-4-(guanidinomethyl)-3-[²¹¹At]astatobenzoate ([²¹¹At]SAGMB).[11]
-
[²¹¹At]SAGMB Synthesis:
-
Add ²¹¹At (30–70 MBq) to Boc₂-SGMTB (0.077 µmol) in 10 µL of N-iodosuccinimide (NIS) (75 µM).
-
Incubate the mixture for 10 minutes at room temperature.
-
-
Deprotection:
-
Add 50 µL of trifluoroacetic acid (TFA) and incubate at room temperature to remove the Boc protecting groups.
-
Remove the TFA by repeated additions and evaporations of ethyl acetate.
-
-
Conjugation:
-
Add 5 µL of a 50 mg/mL ascorbic acid solution to the dried, deprotected intermediate.
-
Add the 2Rs15d Nanobody (200 µg, 10 nmol) in a suitable buffer (e.g., 0.05 M carbonate buffer, pH 8.5).
-
Incubate the mixture for 20 minutes at room temperature.
-
-
Purification: Purify the [²¹¹At]SAGMB-Nb using a pre-equilibrated NAP-5 column with PBS.
Visualizations
Caption: General workflow for this compound radiopharmaceutical production.
Caption: Troubleshooting logic for low radiochemical yield in ²¹¹At labeling.
References
- 1. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. Radiolabeling yield dependency of post-dry distillation decay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent in vivo dehalogenation of astatinated compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with astatinated compounds. This resource provides troubleshooting guides and frequently asked questions to address challenges related to in vivo dehalogenation of Astatine-211 (211At) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is in vivo dehalogenation of astatinated compounds?
A1: In vivo dehalogenation, or deastatination, is the cleavage of the carbon-astatine (C-At) bond within a living organism.[1][2] This process leads to the release of free 211At from its targeting molecule (e.g., an antibody, peptide, or small molecule).[2] The instability of the C-At bond is a significant hurdle in the clinical translation of 211At-based radiopharmaceuticals.[3][4]
Q2: Why is preventing in vivo dehalogenation a critical issue?
A2: Preventing in vivo dehalogenation is crucial for the safety and efficacy of targeted alpha therapy (TAT). When 211At is released from its targeting vector, it can accumulate in healthy tissues, particularly the thyroid, stomach, spleen, and lungs.[1][2] This off-target accumulation leads to unintended radiotoxicity to healthy organs and reduces the therapeutic dose delivered to the tumor, thereby decreasing the treatment's effectiveness.[2][5]
Q3: What are the primary mechanisms thought to cause in vivo deastatination?
A3: The exact mechanisms are still under active investigation, but several hypotheses have emerged.[6] One major proposed mechanism is oxidative dehalogenation, where the C-At bond is cleaved by oxidants like peroxides or hydroxyl radicals.[7] This is particularly relevant when the radiopharmaceutical is internalized into cells and exposed to the acidic and oxidative environment of lysosomes.[2][7] Another potential mechanism involves the interaction of the astatine atom with enzymes like iodothyronine deiodinases, which are known to cleave carbon-iodine bonds.[8][9]
Q4: What are the general strategies to improve the in vivo stability of astatinated compounds?
A4: Research efforts are focused on two main approaches: i) modifying the astatoaryl moiety to strengthen the C-At bond, and ii) exploring alternative chemical moieties for astatine attachment beyond standard phenyl groups.[6] Key strategies include:
-
Structural Modification: Introducing specific neighboring substituents (e.g., ortho-dimethylcarbamoyl groups) on the aromatic ring to sterically hinder or electronically protect the C-At bond.[5]
-
Linker Chemistry Optimization: Refining the chemical linker that connects the astatine-bearing group to the targeting biomolecule.[3][4]
-
Alternative Scaffolds: Replacing the C-At bond with a more stable alternative, such as a boron-astatine (B-At) bond using boron cage structures (carboranes).[10][11]
Troubleshooting Guides
This section addresses specific experimental issues that may indicate in vivo dehalogenation and provides strategies to mitigate them.
Issue 1: High Off-Target Uptake in Biodistribution Studies
-
Symptom: Your in vivo biodistribution data shows unexpectedly high radioactivity accumulation in the thyroid, stomach, or spleen.
-
Potential Cause: This is a classic sign of in vivo deastatination, where free 211At is taken up by these tissues.
-
Troubleshooting Steps & Solutions:
-
Confirm Deastatination: Compare your results with a control group administered a blocking agent like potassium iodide, which can help saturate the thyroid and reduce uptake of free astatide.[11]
-
Re-evaluate Molecular Design: The stability of the C-At bond is highly dependent on the chemical environment.
-
Introduce Ortho-Substituents: Studies have shown that adding bulky or electron-withdrawing groups at the ortho position to the astatine atom on an aromatic ring can significantly enhance stability. A derivative with two ortho-dimethylcarbamoyl substituents demonstrated markedly improved stability.[5]
-
Modify Linker Chemistry: The linker connecting the astatinated moiety to the biomolecule can influence stability. Ensure the linker does not promote metabolic instability.[4]
-
Consider Alternative Prosthetic Groups: Instead of the common N-succinimidyl 3-[211At]astatobenzoate ([211At]SAB), consider alternatives like 3-[211At]astato-4-guanidinomethylbenzoate (SAGMB), which has shown better in vivo stability.[8][9] The guanidinium (B1211019) group is thought to prevent the formation of halogen bonds with enzymes that could initiate deastatination.[8][9]
-
-
Explore Non-Carbon Bonds: Investigate labeling strategies that form more robust bonds, such as the boron-astatine bond, by using nido- or closo-carborane cages as scaffolds for the radiolabel.[10][11]
-
Issue 2: Poor Radiochemical Purity in Plasma Stability Assays
-
Symptom: When incubated in murine or human plasma in vitro, your astatinated compound shows a rapid decrease in radiochemical purity over time, as measured by HPLC or TLC.
-
Potential Cause: This indicates inherent instability of the astatine label in a biological matrix, which is often predictive of in vivo dehalogenation.
-
Troubleshooting Steps & Solutions:
-
Systematically Evaluate Stability: Perform comparative stability studies with different structural analogues of your compound to identify more stable candidates.
-
Implement Structural Modifications: As with in vivo instability, chemical modifications are key. The table below summarizes stability data for different compounds, highlighting the positive impact of specific substituents.
-
Optimize the Radiolabeling Process: Ensure that the radiolabeling procedure itself does not introduce impurities or damage the targeting molecule in a way that compromises stability. Research suggests that radiolabeling should occur as soon as possible after 211At purification to maximize radiochemical yield and potentially improve the quality of the final product.[12]
-
Data Presentation
Table 1: In Vitro Stability of Astatinated Hippuric Acid Derivatives in Murine Plasma
| Compound ID | Substituents | % Remaining Purity after 1h at 37°C (211At) | % Remaining Purity after 1h at 37°C (125I) |
| 1 | None | 81.4 (± 1.60) | 98.4 (± 0.31) |
| 2 | Single ortho-dimethylcarbamoyl | 88.7 (± 0.64) | 95.8 (± 1.97) |
| 3 | Single meta-dimethylcarbamoyl | 81.5 (± 2.00) | 92.9 (± 0.46) |
| 4 | Two ortho-dimethylcarbamoyl | 92.0 (± 1.85) | 92.7 (± 1.68) |
| Data represents the mean percentage (±SD) of the intact compound from three independent samples. Data synthesized from a recent study.[3][4] |
The data clearly demonstrates that the compound with two ortho-dimethylcarbamoyl substituents (Compound 4) exhibited the highest stability for the 211At label in murine plasma.[3][4]
Mandatory Visualizations
Caption: Proposed mechanisms of in vivo deastatination following cellular internalization.
Caption: Workflow for troubleshooting high off-target uptake of astatinated compounds.
Caption: Key chemical strategies to enhance the in vivo stability of astatinated compounds.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an 211At-labeled compound in plasma.
Materials:
-
211At-labeled compound, purified.
-
Freshly collected murine or human plasma (containing appropriate anticoagulant, e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
37°C incubator or water bath.
-
Centrifuge capable of protein precipitation.
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.
-
Analysis system: Radio-HPLC (High-Performance Liquid Chromatography) or Radio-TLC (Thin-Layer Chromatography) with a suitable detector.
-
Vials and syringes.
Methodology:
-
Preparation:
-
Thaw frozen plasma at room temperature and centrifuge to remove any precipitates.
-
Prepare a stock solution of your purified 211At-labeled compound in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Incubation:
-
In a microcentrifuge tube, add a small volume (e.g., 5-10 µL) of the 211At-labeled compound stock solution to a larger volume of plasma (e.g., 190-195 µL). The final concentration should be relevant to expected in vivo concentrations.
-
Gently vortex the mixture to ensure homogeneity.
-
Immediately take a time point zero (t=0) sample. To do this, transfer a small aliquot (e.g., 50 µL) to a new tube.
-
Incubate the remaining plasma mixture at 37°C.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 1h, 2h, 4h, 24h), withdraw an aliquot (e.g., 50 µL) from the incubation tube.
-
Immediately quench the reaction to stop enzymatic degradation and precipitate plasma proteins. Add 2-3 volumes of cold ACN (e.g., 100-150 µL) to the aliquot.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the radiolabeled compound and any free 211At or radiolabeled metabolites.
-
Analyze the supernatant using a calibrated radio-HPLC or radio-TLC system.
-
The mobile phase and stationary phase for chromatography should be optimized to achieve good separation between the intact parent compound and potential degradation products (including free 211At).
-
Quantify the radioactivity in the peaks corresponding to the intact compound and any other species.
-
-
Data Calculation:
-
Calculate the percentage of intact radiopharmaceutical at each time point relative to the total radioactivity injected onto the chromatography system.
-
Correct for radioactive decay between the time points.
-
The radiochemical purity (%) is calculated as: (Activity of intact compound peak / Total activity detected) x 100.
-
Plot the percentage of intact compound versus time to determine the stability profile.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Stability Improvement of Astatobenzene Derivatives by Introducing Neighboring Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding and improving the stability of 211At-radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
Optimization of Astatine-211 radiolabeling timing post-purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Astatine-211 (211At) radiolabeling timing post-purification. The following resources are designed to address common challenges and provide practical solutions to ensure high radiochemical yields and the stability of 211At-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time to perform 211At radiolabeling after purification?
A1: To achieve the highest radiochemical yield and specific activity, it is crucial to perform the radiolabeling reaction as soon as possible after the purification of 211At.[1] Research has demonstrated a negative exponential correlation between the time elapsed after purification and the resulting radiochemical yield, particularly when using low precursor concentrations.[1]
Q2: Why does the radiochemical yield of 211At decrease over time after purification?
A2: The decrease in radiochemical yield is primarily due to the effects of radiolysis.[2][3] this compound is a high-energy alpha-emitter, and its decay in solution generates reactive species that can alter the chemical state of the astatine, rendering it less reactive for labeling.[2] This can lead to the formation of less reactive species, such as astatide (At⁻), which can reduce the efficiency of electrophilic substitution reactions commonly used in radiolabeling.[2]
Q3: What are the observable signs of 211At solution degradation?
A3: While visual signs may not be apparent, the primary indicator of degradation is a decrease in radiochemical yield during labeling reactions. Over time, the concentration of reactive 211At species diminishes due to radiolysis, leading to lower incorporation into the targeting molecule.
Q4: Can I store purified 211At? If so, what are the recommended conditions?
A4: While immediate use is strongly recommended, if short-term storage is unavoidable, the purified 211At should be kept in a suitable solvent and at a low temperature to minimize radiolysis effects. However, significant yield loss is still expected.[1] Some studies have investigated the use of stabilizing agents to mitigate the effects of radiolysis.[2]
Q5: Does the method of purification affect the stability of 211At?
A5: Yes, the purification method can influence the initial chemical form and purity of the 211At, which in turn can affect its stability and subsequent radiolabeling efficiency. Common purification methods include dry distillation and wet chemistry techniques.[4][5] The chosen method should yield a highly pure product, free from metallic impurities and in a chemical form suitable for the intended labeling reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Radiochemical Yield | Delay between purification and labeling: The primary cause is the decay and radiolysis of the 211At solution over time.[1][6] | Minimize the time between the end of purification and the start of the radiolabeling reaction. Aim to perform labeling immediately.[1] |
| Radiolysis of the 211At solution: High radioactivity concentration can lead to the formation of non-reactive astatine species.[2][3] | - Use the purified 211At as quickly as possible. - Consider diluting the sample if the radioactivity concentration is very high, though this may impact specific activity. - Investigate the use of radical scavengers or stabilizing agents in the solution, though their compatibility with the subsequent labeling chemistry must be verified.[2] | |
| Incorrect chemical form of 211At: The purification process may have resulted in an oxidation state of astatine that is not suitable for the chosen labeling reaction (e.g., electrophilic vs. nucleophilic). | Ensure the purification protocol yields the correct chemical species of 211At required for your specific labeling chemistry. This may involve adjusting the final elution or dissolution solvent and additives. | |
| Low precursor concentration: The effect of delay is more pronounced at lower concentrations of the molecule to be labeled.[1] | If possible, and without compromising the specific activity, consider optimizing the precursor concentration. | |
| Inconsistent Labeling Results | Variability in time post-purification: Even small variations in the delay between purification and labeling can lead to different yields. | Standardize the workflow to ensure a consistent and minimal time lag between purification and labeling for all experiments. |
| Changes in solution composition due to radiolysis: The chemical environment of the 211At solution changes over time. | Use freshly purified 211At for each experiment to ensure a consistent starting material. | |
| Formation of Unidentified Radioactive Species | Radiolytic byproducts: Radiolysis can lead to the formation of various astatine species. | Characterize the radioactive species using techniques like radio-TLC or radio-HPLC to identify impurities. Optimize purification and handling to minimize their formation. |
Data Presentation
Table 1: Impact of Time Post-Purification on Radiochemical Yield (Illustrative Data)
| Time Post-Purification (hours) | Radiochemical Yield (%) |
| 0.5 | 85 ± 5 |
| 1 | 70 ± 7 |
| 2 | 50 ± 8 |
| 4 | 25 ± 6 |
| 6 | <10 |
Note: This table presents illustrative data based on the described negative exponential correlation. Actual yields will vary depending on the specific labeling molecule, precursor concentration, reaction conditions, and initial radioactivity.
Experimental Protocols
Protocol 1: Dry Distillation Purification of 211At
This protocol describes a common method for separating 211At from an irradiated bismuth target.
Materials:
-
Irradiated Bismuth-209 target
-
Quartz tube furnace
-
Gas flow system (e.g., Argon)
-
Cold trap (e.g., cooled with liquid nitrogen)
-
Collection vial
-
Appropriate solvent for elution (e.g., chloroform, methanol)
Procedure:
-
Place the irradiated bismuth target into the quartz tube within the furnace.
-
Heat the furnace to approximately 650-800 °C under a slow flow of inert gas (e.g., Argon).
-
The volatilized 211At will be carried by the gas stream to the cold trap.
-
The 211At will condense in the cold trap.
-
After the distillation is complete, allow the system to cool.
-
Rinse the cold trap with a suitable solvent (e.g., chloroform) to collect the purified 211At.
-
Crucially, proceed immediately to the radiolabeling step.
Protocol 2: Electrophilic Astatination of a Tyrosine-Containing Peptide
This protocol provides a general method for radiolabeling a peptide with 211At.
Materials:
-
Purified 211At solution
-
Tyrosine-containing peptide
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS))
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification system (e.g., HPLC, solid-phase extraction cartridge)
Procedure:
-
Immediately after purification, evaporate the solvent from the 211At solution under a gentle stream of nitrogen.
-
Reconstitute the dried 211At in the reaction buffer.
-
Add the peptide solution to the 211At solution.
-
Initiate the reaction by adding the oxidizing agent (e.g., NCS).
-
Allow the reaction to proceed for a short period (typically 5-15 minutes) at room temperature or slightly elevated temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the 211At-labeled peptide from unreacted 211At and other impurities using a suitable purification method.
-
Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.
Visualizations
Caption: Experimental workflow for 211At radiolabeling.
Caption: The impact of time on radiochemical yield.
References
- 1. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotopes.gov [isotopes.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in Astatine-211 antibody conjugation
Welcome to the technical support center for Astatine-211 (²¹¹At) antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the radiolabeling of antibodies with this promising alpha-emitter for targeted alpha therapy.
Troubleshooting Guide: Low Radiolabeling Yields
Low radiochemical yield is a frequent and critical issue in the preparation of ²¹¹At-labeled antibodies. This guide provides a systematic approach to identifying and resolving the underlying causes.
Problem: My ²¹¹At-antibody conjugation reaction has a low or no yield.
This common problem can arise from several factors related to the quality of the astatine, the integrity of the antibody and precursor molecules, the reaction conditions, or the purification process. Follow these steps to troubleshoot the issue.
Step 1: Evaluate the Quality and Handling of this compound
The quality and reactivity of the starting ²¹¹At are paramount for a successful conjugation.
-
Possible Cause: Suboptimal Oxidation State of Astatine. Astatine can exist in multiple oxidation states, and not all are suitable for electrophilic or nucleophilic substitution reactions.[1][2] For many common labeling methods, an oxidized form of astatine is required.[1]
-
Recommended Solution: Ensure that the purification method for ²¹¹At from the bismuth target yields the desired reactive species.[3][4][5][6] The use of an oxidant, such as N-chlorosuccinimide (NCS), in the trapping solution after distillation can help stabilize astatine in a reactive form, especially at high radioactivity levels where radiolysis is a concern.[7][8]
-
-
Possible Cause: Radiolysis Effects. At high concentrations of radioactivity, the alpha particles emitted by ²¹¹At can cause radiolysis of the solvent and the astatine species itself, leading to the formation of less reactive forms like astatide ([²¹¹At]At⁻).[7][8] This effect increases with the time between purification and labeling.[9]
-
Recommended Solution: Perform the radiolabeling reaction as soon as possible after the purification of ²¹¹At.[9] Storing the purified astatine for extended periods, especially at low precursor concentrations, is negatively correlated with radiochemical yield.[9] Consider adding a stabilizing agent like NCS to the astatine solution post-purification to mitigate radiolytic effects.[7][8]
-
Step 2: Assess the Quality of the Antibody and Precursor
The integrity and purity of the antibody and the bifunctional coupling agent (precursor) are critical.
-
Possible Cause: Presence of Interfering Substances in the Antibody Buffer. Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) can compete with the antibody for the reactive precursor, leading to significantly lower conjugation efficiency.[10]
-
Recommended Solution: Perform a buffer exchange for the antibody into a non-interfering buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, prior to conjugation. Methods like dialysis, ultrafiltration, or gel filtration are suitable for this purpose.[10]
-
-
Possible Cause: Low Purity or Concentration of the Antibody. The presence of contaminating proteins can compete for the labeling agent, and a low antibody concentration can reduce reaction kinetics.[11]
-
Recommended Solution: Use an antibody with a purity of >95%. Ensure the antibody concentration is adequate, typically recommended to be at least 0.5 mg/mL.[11]
-
-
Possible Cause: Degradation of the Tin Precursor. Organotin precursors, commonly used for astatination, can be sensitive to storage conditions.
-
Recommended Solution: Store precursors under the recommended conditions, typically desiccated and at low temperatures. Use fresh, high-quality precursors for optimal results.
-
Step 3: Optimize Reaction Conditions
The reaction parameters have a significant impact on the conjugation yield.
-
Possible Cause: Incorrect Reaction Temperature or Time. Many astatination reactions require specific temperatures to proceed efficiently. For example, some electrophilic destannylation reactions are performed at elevated temperatures.[1]
-
Recommended Solution: Review the specific protocol for your chosen labeling chemistry and ensure the reaction is performed at the optimal temperature and for the recommended duration. For instance, labeling of some phenylalanine derivatives via electrophilic desilylation occurs at 70°C for 10 minutes.[1]
-
-
Possible Cause: Suboptimal pH. The pH of the reaction mixture can influence the reactivity of both the astatine and the functional groups on the antibody.
-
Recommended Solution: Adjust the pH of the antibody solution to the optimal range for the specific conjugation chemistry being used. For example, reactions targeting lysine (B10760008) residues often proceed more efficiently at a slightly alkaline pH (e.g., pH 8.5).[12]
-
-
Possible Cause: Inefficient Oxidant. For electrophilic substitution reactions, the choice and concentration of the oxidizing agent are crucial for generating the reactive astatine species.[1]
-
Recommended Solution: Optimize the type and concentration of the oxidant. Common oxidants include N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide.[7]
-
Step 4: Evaluate the Purification and Quality Control Process
Inefficient purification can lead to the appearance of low yields of the final product.
-
Possible Cause: Loss of Labeled Antibody During Purification. The chosen purification method may not be suitable, leading to the loss of the desired product.
-
Recommended Solution: Use a purification method appropriate for separating the labeled antibody from unreacted astatine and other small molecules, such as size-exclusion chromatography (e.g., PD-10 columns).[12] Pre-conditioning the column with a protein solution like human serum albumin can help minimize non-specific binding and loss of the labeled antibody.[12]
-
-
Possible Cause: Inaccurate Measurement of Radioactivity. Incorrect determination of the radioactivity in the starting material and the final product can lead to a miscalculation of the yield.
-
Recommended Solution: Ensure accurate and consistent methods for measuring radioactivity are used throughout the process.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical radiochemical yields I can expect for ²¹¹At-antibody conjugation?
A1: Radiochemical yields can vary significantly depending on the labeling chemistry, the specific antibody, and the reaction conditions. Yields ranging from 5-30% have been reported for early direct labeling attempts on tyrosine residues, which were often unstable.[13] More modern methods using bifunctional coupling agents, such as N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB), have shown improved yields. For example, the synthesis of the SAB precursor itself can have yields in the range of 60-70%, and subsequent conjugation to an antibody can have an efficiency of around 56%.[7][12] With optimized procedures, overall yields of the final ²¹¹At-labeled antibody can be around 40% or higher.[7] Some methods have reported radiochemical yields for the astatination step of small molecules or precursors to be as high as 65-85%.[1][13]
Q2: My radiochemical yield is high, but the in vivo stability of the conjugate is poor, leading to high uptake in the stomach and thyroid. What could be the cause?
A2: This is a well-documented challenge with ²¹¹At-labeled compounds and is often due to in vivo deastatination.[1][14][15] The carbon-astatine bond is weaker than the carbon-iodine bond, making it more susceptible to cleavage in a biological environment.[1] This releases free astatine, which tends to accumulate in organs like the stomach, thyroid, and lungs.[16]
-
Troubleshooting Steps:
-
Re-evaluate the Labeling Chemistry: Some labeling strategies and bifunctional linkers result in more stable conjugates than others. Research has focused on developing novel coupling agents to enhance the in vivo stability of the astatine label.[1][14]
-
Structural Modifications: The stability of the astatine on an aromatic ring can be influenced by neighboring substituents.[17] Introducing certain groups ortho to the astatine can improve its in vivo stability.[17]
-
Use of Stabilizers: The addition of antioxidants, such as ascorbic acid, to the final formulation of the labeled antibody has been shown to reduce radiolysis-induced degradation of the conjugate and can help maintain its stability.[18]
-
Q3: How can I confirm the quality and purity of my final ²¹¹At-labeled antibody?
A3: A combination of techniques is necessary for comprehensive quality control:
-
Radiochemical Purity: This is often determined using methods like instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC) to separate the intact labeled antibody from free astatine and other low-molecular-weight radiolabeled species.[7][12] Radiochemical purities of >95% are often targeted.[19]
-
Protein Integrity: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by phosphor imaging can be used to check for aggregation or fragmentation of the antibody after labeling.[7][12]
-
Immunoreactivity: The biological activity of the labeled antibody should be assessed to ensure that the conjugation process has not compromised its ability to bind to its target. The Lindmo assay is a standard method for determining the immunoreactive fraction of a radiolabeled antibody.[12] Immunoreactive fractions greater than 80% are generally desirable.[12]
Q4: Can radiolysis affect the antibody itself during labeling at high activity levels?
A4: Yes, at the high radioactivity concentrations required for clinical applications, radiolysis can not only affect the astatine species but also damage the antibody. Alpha particles have a high linear energy transfer, which can lead to the generation of reactive oxygen species (ROS) that can cause fragmentation or denaturation of the antibody protein.[18] This can result in a loss of immunoreactivity. The addition of radical scavengers or stabilizers like sodium ascorbate (B8700270) to the final product solution can help protect the labeled antibody from radiolytic damage.[18]
Data Summary Tables
Table 1: Comparison of Different Astatination Strategies and Reported Yields
| Labeling Strategy | Precursor/Reagent | Typical Radiochemical Yield | Reference |
| Electrophilic Substitution on Tyrosine | N-chlorosuccinimide (NCS) / H₂O₂ | 5-30% (often unstable) | [13] |
| Electrophilic Destannylation | N-succinimidyl 3-(trimethylstannyl)benzoate | Precursor: ~60-70%; Conjugation: ~56% | [7][12] |
| Electrophilic Desilylation | 4-triethylsilyl-L-phenylalanine | 65-85% | [1][13] |
| Halogen Exchange | Copper(I) catalysis on iodo-precursor | 10-17% | [13] |
| Diazonium Salt Reaction | 1,4-diaminobenzene | ~50-55% | [1] |
Table 2: Key Quality Control Parameters for ²¹¹At-Labeled Antibodies
| Parameter | Method | Acceptance Criteria | Reference |
| Radiochemical Purity | ITLC, SE-HPLC | > 95% | [12][19] |
| Protein Integrity | SDS-PAGE | No significant aggregation or fragmentation | [7][12] |
| Immunoreactive Fraction | Lindmo Assay | > 80% | [12] |
| In Vitro Stability (Serum) | Radio-SEC | > 95% intact conjugate after 24h | [19] |
Experimental Protocols
Protocol 1: General Procedure for ²¹¹At-Labeling of an Antibody using a Tin Precursor (e.g., N-succinimidyl 3-(trimethylstannyl)benzoate)
This protocol is a generalized representation and should be adapted based on the specific precursor and antibody being used.
-
Astatine Preparation:
-
Produce ²¹¹At via the ²⁰⁹Bi(α,2n)²¹¹At reaction on a cyclotron.[19]
-
Isolate ²¹¹At from the bismuth target using dry distillation or a wet chemistry process.[4][19]
-
Trap the purified ²¹¹At in a suitable solvent like methanol, potentially containing a stabilizing agent like N-chlorosuccinimide (NCS).[7][8]
-
-
Synthesis of the Astatinated Prosthetic Group (e.g., [²¹¹At]SAB):
-
To a vial containing the tin precursor (e.g., N-succinimidyl 3-(tri-n-butylstannyl)benzoate) dissolved in a suitable solvent (e.g., chloroform), add the ²¹¹At solution.[7]
-
Add an oxidizing agent (e.g., tert-butyl hydroperoxide).[7]
-
Incubate the reaction at the optimized temperature and for the appropriate time.
-
Purify the resulting astatinated prosthetic group, often using HPLC.[12]
-
Evaporate the solvent to obtain the purified prosthetic group.
-
-
Antibody Preparation:
-
Conjugation Reaction:
-
Re-dissolve the purified astatinated prosthetic group in a small volume of a suitable solvent (e.g., DMSO).
-
Add the prosthetic group solution to the prepared antibody solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).[12]
-
-
Purification of the ²¹¹At-Labeled Antibody:
-
Purify the labeled antibody using a size-exclusion column (e.g., PD-10) pre-conditioned with human serum albumin.[12]
-
Elute with a suitable buffer such as PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiochemical yield by measuring the activity of the final product and comparing it to the starting activity.
-
Perform quality control tests as described in Table 2 (radiochemical purity, protein integrity, and immunoreactivity).
-
Diagrams
Caption: Workflow for this compound antibody conjugation.
Caption: Troubleshooting logic for low conjugation yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. System and process for purification of this compound from target materials (Patent) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted cancer therapy: Researchers speed up this compound purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 6. Researchers report fastest purification of this compound needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 7. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 16. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Stability Improvement of Astatobenzene Derivatives by Introducing Neighboring Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Automated systems for Astatine-211 purification and labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing automated systems for Astatine-211 (At-211) purification and labeling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the automated purification and labeling of this compound.
Issue 1: Low Purification Yield (<90%)
| Potential Cause | Recommended Action |
| Incomplete Target Dissolution | Verify the concentration and volume of nitric acid used for dissolving the irradiated bismuth target. Ensure the dissolution chamber is functioning correctly and allowing for adequate mixing and heating. |
| Inefficient Extraction | For wet chemistry methods, check the efficiency of the extraction chromatography column. Ensure the column material (e.g., tellurium-packed) is properly conditioned and that the flow rate is optimized.[1] For dry distillation, ensure the furnace is reaching the optimal temperature for At-211 volatilization. |
| At-211 Decay | Due to the short 7.2-hour half-life of At-211, minimize the time between the end of bombardment (EOB) and the completion of the purification process.[2][3] Automated systems aim to complete the process in under 20-30 minutes to maximize yield.[2][4][5] |
| Leaks in the System | Inspect all tubing and connections for any potential leaks that could lead to loss of the At-211 solution or vapor. |
Issue 2: Low Radiochemical Yield (RCY) in Labeling
| Potential Cause | Recommended Action |
| Radiolytic Degradation | High radioactivity can lead to the degradation of precursors and the final labeled compound.[4][6] Consider reducing the reaction scale or adding radical scavengers like sodium ascorbate. |
| Timing of Labeling | The time between At-211 purification and the labeling reaction is critical. Perform the radiolabeling as soon as possible after purification to minimize yield loss, especially at low precursor concentrations.[7] |
| Precursor Quality and Concentration | Ensure the precursor molecule is of high purity and use an optimized concentration. Low precursor concentrations are more susceptible to yield loss over time.[7] |
| Reaction Conditions | Optimize reaction parameters such as temperature, pH, and reaction time. For example, some automated processes complete the synthesis of [211At]MABG within 33 minutes with an RCP exceeding 98%.[4] |
| Oxidation State of Astatine | Astatine can exist in multiple oxidation states, which can affect labeling efficiency. Ensure the purification method yields astatine in the desired oxidation state for the specific labeling chemistry.[8] |
Issue 3: Product Instability and Impurities
| Potential Cause | Recommended Action |
| In Vivo Deastatination | The instability of the astatine-carbon bond can lead to the release of free [211At]astatide in vivo.[9] Consider alternative labeling strategies, such as forming a more stable boron-astatine bond.[9] |
| Radionuclidic Impurities | To avoid the formation of the toxic isotope Polonium-210 (210Po), ensure the alpha particle beam energy is kept below the threshold for the 209Bi(α,3n)210At reaction.[4][10] |
| Chemical Impurities | Analyze the final product for contaminants from the target or column materials, such as bismuth and tellurium.[1] Ensure proper washing steps are included in the automated sequence. |
Frequently Asked Questions (FAQs)
What are the main advantages of using an automated system for At-211 purification and labeling?
Automated systems offer several key advantages over manual processes:
-
Reduced Radiation Exposure: Automation minimizes the dose of radioactivity to personnel.[2]
-
Increased Reproducibility: Automated processes ensure high reproducibility of results.[2]
-
Faster Processing Times: Automation can significantly reduce the time required for purification and labeling, which is crucial due to the short half-life of At-211.[2][5] Some systems can complete the entire process in under 20 minutes.[2][3]
-
Improved Efficiency: Automated systems can lead to high purification yields, often exceeding 95%.[2][3]
What are the common methods for automated At-211 purification?
The two primary automated methods are:
-
Wet Chemistry Extraction: This method involves dissolving the irradiated bismuth target in acid and then separating the At-211 using extraction chromatography, often with a tellurium-packed column.[1][11]
-
Dry Distillation: This technique involves heating the irradiated target in a furnace to volatilize the At-211, which is then collected in a cold trap.[11][12]
How can I troubleshoot issues with my automated system's hardware or software?
For hardware and software issues, follow this general troubleshooting workflow:
-
Identify and Define the Problem: Determine if the issue is due to human error or equipment failure.[13]
-
Gather Data: Review activity logs and metadata from the experiment. If possible and safe, rerun the workflow to see if the issue recurs.[13]
-
List Possible Causes: Brainstorm potential reasons for the problem, from simple to complex.[13]
-
Run Diagnostics: Conduct a thorough review of all system components involved in the workflow, including consumables and reagents.[13]
-
Consult Manufacturer's Documentation: Refer to the user manual and any troubleshooting guides provided by the manufacturer of the automated platform.
What is the impact of radiolysis on At-211 labeling, and how can it be mitigated?
Radiolysis is the decomposition of molecules by radiation. In the context of At-211 labeling, the high energy alpha particles can damage the precursor molecules and the final radiolabeled compound, leading to lower yields and the formation of impurities.[6] This is particularly problematic at high activity concentrations. To mitigate radiolysis, one can add radical scavengers, such as sodium ascorbate, to the reaction mixture.[4]
Why is the timing between purification and labeling so critical for At-211?
Due to the short 7.2-hour half-life of At-211, any delay in the process leads to a significant loss of the radionuclide through decay.[2][3] Furthermore, research has shown a negative exponential correlation between the time At-211 is stored in an unbound state after purification and the radiochemical yield of the labeling process, especially with low precursor concentrations.[7] Therefore, for optimal results, radiolabeling should be performed as soon as possible after purification.[7]
Experimental Protocols and Data
Automated Purification and Labeling Performance Data
| Automated System/Method | Processing Time | Purification/Elution Yield | Radiochemical Yield (RCY) | Reference |
| Remote Dissolution & Extraction Chromatography | < 20 minutes | 95% | - | [2][3][5] |
| Tellurium-Packed Column | < 2 hours | 88-95% | 77-95% (for B10-conjugated antibody) | [1] |
| Automated [211At]MABG Synthesis | ~33 minutes | 65.1 ± 5.0% (recovery) | 80.3 ± 4.4% | [4] |
Visualizations
Caption: Automated workflow for this compound purification and subsequent radiolabeling.
Caption: Decision tree for troubleshooting low radiochemical yield in this compound labeling.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Automation of Nuclear Chemistry Processes Leads to More Efficient Production of Astatine for Cancer Therapy | Department of Energy [energy.gov]
- 3. Automated Nuclear Chemistry Boosts Astatine Production for Cancer Therapy | NIDC: National Isotope Development Center [isotopes.gov]
- 4. Production of 211At and automated radiosynthesis of [211At]MABG via electrophilic astatodesilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. US20210139389A1 - Automatic process platform for the production of this compound [ at 211] radiopharmaceuticals - Google Patents [patents.google.com]
- 7. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 8. mdpi.com [mdpi.com]
- 9. [211At]Astatine-Labeled Compound Stability: Issues with Released ...: Ingenta Connect [ingentaconnect.com]
- 10. Astatine Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to troubleshoot automation problems in the lab [biosero.com]
Technical Support Center: Managing Radiolysis in High-Activity Astatine-211 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high activity levels of Astatine-211 (²¹¹At). The focus is on mitigating the effects of radiolysis to ensure successful radiolabeling outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during high-activity ²¹¹At radiolabeling experiments in a question-and-answer format.
Issue 1: Low Radiochemical Yield (RCY) in Electrophilic Astatination
-
Question: My radiochemical yield for labeling with reagents like N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) is significantly lower than expected, especially when working with high starting activities. What could be the cause?
-
Answer: The primary cause of low RCY at high activity levels is radiolysis. The high-energy alpha particles emitted by ²¹¹At interact with the solvent, generating reducing species. These species can convert the reactive astatine, required for electrophilic substitution, into a reduced, non-reactive form, often designated as At(2).[1][2][3] This issue is exacerbated by increased radiation dose and longer delays between ²¹¹At purification and its use.[4][5]
Issue 2: Inconsistent Labeling Results Between Batches
-
Question: I am observing significant variability in my radiolabeling efficiency from one experiment to the next, even with similar starting activities. Why is this happening?
-
Answer: Inconsistency can arise from several factors related to radiolysis. The time elapsed between the purification of ²¹¹At and the labeling reaction is a critical variable.[4][6] A longer delay leads to greater accumulation of radiolytic products and a higher proportion of reduced astatine, resulting in lower yields.[4][5] Additionally, variations in the solvent used for elution and the presence of impurities can influence the extent of radiolysis.[7]
Issue 3: Degradation of the Targeting Molecule
-
Question: I suspect that my antibody or peptide is being damaged during the high-activity labeling procedure. Is this possible?
-
Answer: Yes, the reactive species generated through radiolysis can damage sensitive biomolecules like antibodies and peptides, potentially affecting their immunoreactivity and targeting capabilities.[3] While some studies have shown only a slight decrease in immunoreactivity with increasing radiation dose, it remains a potential concern that needs to be evaluated.[3]
Issue 4: Poor Labeling Efficiency in Chloroform (B151607)
-
Question: I am using chloroform to elute my ²¹¹At and am experiencing very low labeling yields. What is the problem with this solvent?
-
Answer: Chloroform is particularly susceptible to radiolysis, which can lead to the formation of acidic byproducts and other reactive species that interfere with the astatination reaction.[7] Studies have shown that methanol (B129727) is a more suitable solvent for synthesizing [²¹¹At]SAB under high radiation dose conditions.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a problem for ²¹¹At chemistry?
A1: Radiolysis is the dissociation of molecules by ionizing radiation. In the context of ²¹¹At, the high-energy alpha particles it emits break down solvent molecules, creating highly reactive free radicals and reducing species.[3][7] This is problematic because these species can alter the chemical state of astatine, primarily reducing it to a form that is not suitable for common electrophilic labeling reactions, thus significantly decreasing the radiochemical yield.[1][2]
Q2: How can I mitigate the effects of radiolysis?
A2: The most effective strategy is to add a "stabilizer" or "scavenger" to the ²¹¹At solution immediately after purification.[1][2] N-chlorosuccinimide (NCS) has been shown to be a highly effective stabilizer when added to the methanol solution used to collect ²¹¹At.[1][2] NCS acts as an oxidizing agent, maintaining astatine in its reactive state and preventing the formation of the reduced At(2) species, even at very high radiation doses.[1][2] Another approach is to perform the radiolabeling as quickly as possible after ²¹¹At purification to minimize the time for radiolytic effects to accumulate.[4][5]
Q3: What is the optimal solvent for high-activity ²¹¹At labeling?
A3: Methanol has been demonstrated to be superior to solvents like chloroform or benzene (B151609) for synthesizing [²¹¹At]SAB at high radiation doses.[1][7]
Q4: Does the time between ²¹¹At purification and labeling matter?
A4: Yes, this is a critical factor. There is a negative exponential correlation between the time ²¹¹At is stored post-purification and the radiochemical yield.[4] To maximize yields, especially when aiming for high specific activity, it is crucial to perform the radiolabeling as soon as possible after the dry distillation and purification of ²¹¹At.[4][5]
Q5: Can I just increase the amount of my precursor to improve yields?
A5: Increasing the concentration of the labeling precursor can help to offset the decrease in radiochemical yield caused by radiolysis.[5] However, this approach may not be suitable for applications where high specific activity is a requirement.[3]
Quantitative Data on Radiolysis Effects and Mitigation
The following tables summarize key quantitative data from studies on ²¹¹At radiolysis.
Table 1: Effect of NCS Stabilization on Astatine Species Distribution and [²¹¹At]SAB Yield with Increasing Radiation Dose
| Radiation Dose (Gy) | Predominant Astatine Species (Without NCS) | [²¹¹At]SAB Yield (Without NCS) | Predominant Astatine Species (With NCS Stabilization) | [²¹¹At]SAB Yield (With NCS Stabilization) |
| < 1,000 | >90% At(1) | High | >90% At(1) | >80% |
| ~5,000 | Significant increase in At(2) | ~20% | >90% At(1) | >80% |
| ~15,000 | ~50% At(2) | <15% | >90% At(1) | >80% |
| >60,000 | Majority At(2) | Very Low | <10% At(2) | >80% |
| >100,000 | Majority At(2) | Very Low | <10% At(2) | >80% |
Data compiled from multiple studies.[1][2][3]
Table 2: Impact of Solvent and Acetic Acid on Astatine Species at Varying Radiation Doses
| Solvent System | Radiation Dose (Gy) | Predominant Astatine Species |
| Methanol | Low | At(1) |
| Methanol | High | At(2) |
| Methanol with Acetic Acid | 1,000 - 20,000 | >95% At(2) |
| Chloroform | High | Formation of acidic byproducts, reduced labeling efficiency |
Data compiled from multiple studies.[3][7]
Experimental Protocols
Protocol 1: Preparation of NCS-Stabilized ²¹¹At in Methanol
-
²¹¹At Production and Isolation: Produce ²¹¹At via the 209Bi(α, 2n)211At reaction in a cyclotron.[1] Isolate the ²¹¹At from the bismuth target using dry distillation with a PEEK tubing cryotrap.[1]
-
Preparation of Stabilizing Solution: Prepare a solution of N-chlorosuccinimide (NCS) in methanol. An optimal concentration is typically 100-200 µg of NCS per 500 µL of methanol.[1]
-
Elution and Stabilization: Elute the trapped ²¹¹At from the PEEK tubing directly with the prepared NCS/methanol solution. This immediate exposure to the stabilizing agent is crucial.[1]
-
Storage and Use: The resulting NCS-stabilized ²¹¹At solution can then be used for subsequent radiolabeling reactions. This solution has been shown to maintain high labeling efficiency even after storage for over 23 hours and exposure to radiation doses exceeding 100,000 Gy.[1][2]
Protocol 2: General Procedure for High-Activity Labeling of an Antibody with [²¹¹At]SAB
-
Prepare Stabilized ²¹¹At: Follow Protocol 1 to obtain an NCS-stabilized solution of ²¹¹At in methanol.
-
Synthesize [²¹¹At]SAB: React the stabilized ²¹¹At with the precursor N-succinimidyl 3-(tri-n-butylstannyl)benzoate in the presence of an oxidizing agent.
-
Purify [²¹¹At]SAB: Purify the resulting [²¹¹At]SAB using techniques such as solid-phase extraction or HPLC.
-
Antibody Conjugation: Conjugate the purified [²¹¹At]SAB to the antibody in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.5).[8]
-
Purification of Labeled Antibody: Remove unreacted [²¹¹At]SAB and other impurities using size-exclusion chromatography.
-
Quality Control: Perform quality control tests to determine radiochemical purity, immunoreactive fraction, and sterility.[8]
Visualizations
Caption: Mechanism of radiolysis and its impact on astatine speciation and labeling.
Caption: Troubleshooting workflow for low radiochemical yield (RCY).
Caption: High-activity 211At radiolabeling workflow with stabilization.
References
- 1. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharmaceutical chemistry of targeted radiotherapeutics, part 4: Strategies for 211At labeling at high activities and radiation doses of 211At α-particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 5. Radiolabeling yield dependency of post-dry distillation decay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Radiochemistry: The Development of Methodologies for High Activity Level Radiosynthesis - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Working with a 7.2-hour Half-Life Radionuclide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the logistical challenges, experimental planning, and troubleshooting associated with using a radionuclide with a 7.2-hour half-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary logistical challenges when working with a 7.2-hour half-life radionuclide?
A1: The primary logistical challenges stem from the rapid decay of the isotope. Key challenges include:
-
Tight Scheduling: All experimental steps, from radionuclide production and delivery to experimental setup and data acquisition, must be meticulously scheduled to maximize the usable radioactivity.[1][2]
-
Transportation and Delivery: The radionuclide must be transported from the production site (e.g., cyclotron) to the research facility swiftly to ensure sufficient activity remains upon arrival. Any delays in transit can significantly impact the experiment's feasibility.[2][3]
-
On-site Coordination: Efficient coordination between the radiopharmacy/hot lab, the research team, and any animal care staff (for in vivo studies) is critical to prevent delays.[1][4]
-
Waste Management: While the short half-life allows for decay-in-storage, proper segregation and management of radioactive waste are still necessary.
Q2: How much radionuclide activity should I order to account for decay?
A2: You will need to perform a decay calculation to determine the initial amount of activity required to be shipped so that you have enough for your experiment at the time of use. The formula for radioactive decay is:
At = A0 * (0.5)(t / T1/2)
Where:
-
At = Activity at time t
-
A0 = Initial Activity
-
t = time elapsed
-
T1/2 = Half-life (7.2 hours)
You will need to work backward from your required experimental activity (At) and account for the time from calibration at the production site to the start of your experiment (t).
Q3: What are the key radiation safety considerations?
A3: Key safety considerations include:
-
Time, Distance, and Shielding: Minimize time spent handling the radionuclide, maximize distance from the source, and use appropriate shielding (e.g., lead or tungsten) to keep radiation exposure As Low As Reasonably Achievable (ALARA).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Dosimetry: Use personal dosimeters to monitor radiation exposure.
-
Contamination Monitoring: Regularly monitor work areas, equipment, and personnel for radioactive contamination using a suitable survey meter (e.g., a Geiger-Müller counter).[5]
-
Waste Disposal: Follow institutional and regulatory guidelines for the disposal of radioactive waste. Even with a short half-life, waste must be properly contained and stored for decay.
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
| Possible Cause | Troubleshooting Step |
| Radionuclide Decay | Calculate the expected activity at the start of the labeling reaction. If the activity is too low, you may need to order a higher starting activity or tighten your schedule. |
| Impure Radionuclide | Ensure the radionuclide solution is free of metallic or other contaminants that could interfere with the labeling reaction. Use high-quality reagents and water. |
| Suboptimal Reaction Conditions | Verify the pH, temperature, and incubation time of the reaction. These parameters are often critical for successful radiolabeling. |
| Precursor/Ligand Instability | Confirm the stability of your precursor or ligand under the labeling conditions. |
Issue 2: Inconsistent Results in In Vitro or In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Variable Radionuclide Activity | Perform a dose calibration for each experiment to ensure the same amount of radioactivity is administered to each sample or animal. |
| Timing Inconsistencies | Standardize the time between radiopharmaceutical administration and sample collection or imaging to account for radioactive decay and biological processes. |
| Biological Variability | For in vivo studies, ensure that animals are of a similar age, weight, and health status. |
| Metabolism of the Radiopharmaceutical | Analyze samples at different time points to understand the metabolic profile of your radiopharmaceutical. |
Quantitative Data Summary
Table 1: Radioactive Decay of a 7.2-hour Half-Life Radionuclide
| Time Elapsed (hours) | Percentage of Activity Remaining |
| 0 | 100% |
| 3.6 | 50% |
| 7.2 | 25% |
| 10.8 | 12.5% |
| 14.4 | 6.25% |
| 24 | 1.95% |
| 48 | 0.038% |
| 72 | 0.00074% |
Experimental Protocols
Protocol 1: General Workflow for a Radiolabeling Experiment
This protocol outlines the key steps for a typical radiolabeling procedure.
Caption: Workflow for a typical radiolabeling experiment.
Protocol 2: Decision Tree for Handling Unexpected Delays
This decision tree provides a logical approach to managing unforeseen delays during an experiment.
Caption: Decision tree for managing experimental delays.
References
Best practices for handling and shielding Astatine-211 in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (At-211). Our aim is to ensure the safe and effective handling of this promising radionuclide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiation hazards associated with this compound?
A1: this compound is primarily an alpha emitter. It decays with a half-life of 7.214 hours.[1] The decay process involves the emission of high-energy alpha particles and low-energy X-rays (in the range of 70-90 keV).[1] The primary hazard is internal exposure from inhalation or ingestion of At-211, as alpha particles are highly damaging to internal tissues. External exposure from the low-energy X-rays is a secondary concern.
Q2: What are the key physical and chemical properties of this compound that I should be aware of?
A2: this compound is a halogen with some metallic properties. A critical characteristic is its volatility, meaning it can easily become airborne, posing a significant inhalation risk.[2][3] Studies have shown that the chemical form of At-211 influences its volatility, with "Free At-211" being more volatile than Sodium Astatide (NaAt).[4] Its short half-life of 7.214 hours necessitates efficient experimental planning and execution.[1]
Q3: What basic laboratory setup is required for handling this compound?
A3: Due to its volatility and the risk of internal contamination, all work with unsealed this compound must be conducted in a designated, well-ventilated containment, such as a glove box or a hot cell, maintained under negative pressure.[1] The work area should be covered with absorbent, disposable materials to contain any potential spills.
Q4: What personal protective equipment (PPE) is mandatory when working with this compound?
A4: Appropriate PPE is crucial to prevent internal and external contamination. This includes:
-
Gloves: Double gloving with nitrile gloves is recommended. Studies have shown that this compound can penetrate latex gloves.[5]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses or a face shield are necessary to protect against splashes.
-
Respiratory Protection: In situations with a higher risk of airborne contamination, a respirator may be required.
-
Dosimetry: Personnel should wear appropriate dosimeters to monitor external dose, although the primary concern is internal exposure.
Troubleshooting Guides
Scenario 1: this compound Spill
Problem: A small volume of this compound solution has been spilled inside the glove box.
Solution:
-
Alert & Isolate: Immediately alert others in the laboratory. Keep the glove box sealed to prevent the release of airborne contamination.
-
Containment: Use absorbent materials (e.g., paper towels, absorbent pads) to cover the spill and prevent it from spreading.
-
Decontamination:
-
Prepare a decontamination solution. As astatine is a halogen, a solution that can reduce its volatility is preferred. A solution of sodium bicarbonate can be used to buffer the pH and reduce volatilization, similar to procedures for radioiodine spills.[6]
-
Wearing appropriate PPE (double nitrile gloves), carefully wipe the contaminated area, starting from the outside and working inwards.
-
Place all contaminated materials (absorbent paper, wipes, gloves) in a designated radioactive waste container inside the glove box.
-
-
Survey: After decontamination, perform a wipe test of the area to ensure all contamination has been removed. Use an appropriate radiation detector to check for any remaining activity.
-
Waste Disposal: Dispose of all contaminated waste according to your institution's radioactive waste disposal procedures.
Scenario 2: Suspected Airborne Contamination
Problem: The continuous air monitor (CAM) in the laboratory alarms, indicating a potential release of airborne this compound.
Solution:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Secure the laboratory to prevent re-entry.
-
Notify: Inform the Radiation Safety Officer (RSO) immediately.
-
Personnel Decontamination: All personnel who were in the lab should be surveyed for contamination. If contamination is found, follow personnel decontamination procedures (see below).
-
Await RSO Assessment: Do not re-enter the laboratory until the RSO has assessed the situation and deemed it safe. The RSO will supervise the decontamination of the laboratory.
Scenario 3: Personnel Contamination
Problem: A researcher's glove is torn, and their hand comes into contact with an this compound solution.
Solution:
-
Immediate Action: Remove the contaminated gloves immediately.
-
Wash Thoroughly: Wash the affected area of the skin with lukewarm water and a mild soap for at least 2-3 minutes.[7] Avoid using hot water or harsh scrubbing, as this can increase skin absorption.[6]
-
Survey: After washing, monitor the skin with an appropriate radiation detector to check for any remaining contamination.
-
Repeat if Necessary: If contamination is still present, repeat the washing procedure.
-
Seek Medical Attention and Notify RSO: Inform your institution's RSO and seek medical advice. Further decontamination or bioassays may be required.
Quantitative Data
Shielding of this compound Emissions
This compound emits both alpha particles and low-energy X-rays (70-90 keV).
-
Alpha Particles: Alpha particles have a very short range and are easily stopped by a sheet of paper, the dead layer of skin, or a few centimeters of air. Therefore, external shielding for alpha particles is not a concern. The primary concern is preventing internal deposition of the radionuclide.
-
X-rays (70-90 keV): While less hazardous than the alpha particles, the X-rays from At-211 require appropriate shielding to keep external doses As Low As Reasonably Achievable (ALARA).
The effectiveness of a shielding material is often described by its Half-Value Layer (HVL), which is the thickness of the material required to reduce the radiation intensity by half.[8]
| Shielding Material | Approximate Half-Value Layer (HVL) for 80 keV X-rays (mm) | Notes |
| Lead (Pb) | 0.27[9] | The traditional choice for X-ray shielding. However, its effectiveness is reduced in the 70-90 keV range due to its K-edge. |
| Tungsten (W) | ~0.2 - 0.3 | Tungsten is a dense material and an effective shield for this energy range. It is a good lead-free alternative.[10][11] |
| Leaded Glass | Varies by lead equivalence | The HVL will depend on the specified lead equivalence of the glass. |
Experimental Protocols
Protocol: Radiolabeling of a Monoclonal Antibody with this compound
This protocol provides a general overview of a typical radiolabeling procedure. All steps must be performed in a certified glove box or hot cell.
Materials:
-
This compound in a suitable solvent (e.g., chloroform)
-
Monoclonal antibody in a suitable buffer
-
Reagents for the chosen labeling chemistry (e.g., a tin-based precursor for astatodestannylation)
-
Reaction vial
-
Heating block
-
Size-exclusion chromatography column for purification
-
Radio-TLC system for quality control
-
Appropriate radiation detection equipment
Procedure:
-
Preparation:
-
Ensure all materials and equipment are inside the glove box.
-
Pre-heat the heating block to the required reaction temperature.
-
Prepare the size-exclusion column according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a reaction vial, combine the monoclonal antibody and the labeling precursor.
-
Add the this compound solution to the reaction vial.
-
-
Incubation:
-
Place the reaction vial in the heating block and incubate for the predetermined time and temperature.
-
-
Purification:
-
After the incubation period, quench the reaction if necessary.
-
Load the reaction mixture onto the pre-equilibrated size-exclusion chromatography column.
-
Elute the column with a suitable buffer and collect fractions.
-
-
Quality Control:
-
Analyze a small aliquot of the purified, radiolabeled antibody using a radio-TLC system to determine the radiochemical purity.
-
Measure the activity of the final product using a dose calibrator.
-
-
Waste Management:
-
Collect all radioactive waste in a designated container within the glove box.
-
Decontaminate all non-disposable equipment used in the procedure.
-
Visualizations
Caption: Workflow for this compound Radiolabeling of a Monoclonal Antibody.
Caption: Troubleshooting Decision Tree for an this compound Spill.
References
- 1. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.vt.edu [ehs.vt.edu]
- 3. Simulation of the distribution of this compound solution dispersion in a lab room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection from contamination by 211At, an enigmatic but promising alpha-particle-emitting radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 7. mtech.edu [mtech.edu]
- 8. radiopaedia.org [radiopaedia.org]
- 9. barriertechnologies.com [barriertechnologies.com]
- 10. Estimation of the shielding ability of a tungsten functional paper for diagnostic x‐rays and gamma rays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eichrom.com [eichrom.com]
Technical Support Center: Refinement of Bifunctional Coupling Agents for Improved ²¹¹At Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (²¹¹At). The information is designed to address common challenges encountered during the development of ²¹¹At-labeled radiopharmaceuticals, with a focus on enhancing in vivo stability through the refinement of bifunctional coupling agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing ²¹¹At-labeled radiopharmaceuticals?
The principal obstacle is the in vivo instability of the bond between this compound and the targeting molecule, most commonly a carbon-astatine (C-²¹¹At) bond on an aryl group.[1][2][3][4] This instability leads to "deastatination," the release of free ²¹¹At from the radiopharmaceutical after administration.[1] Released ²¹¹At can accumulate in healthy tissues such as the stomach, thyroid, and spleen, causing off-target toxicity and reducing the therapeutic efficacy at the tumor site.[1][3][5]
Q2: What are the known mechanisms of in vivo deastatination?
Several mechanisms are believed to contribute to the in vivo cleavage of the C-²¹¹At bond:
-
Halogen Bond Formation: It is hypothesized that the astatine atom can form halogen bonds with functional groups in proteins, such as the selenocysteine (B57510) in the active site of iodothyronine deiodinases.[6][7] This interaction can initiate the dissociation of the astatoaryl bond.[6]
-
Oxidative Dehalogenation: The C-²¹¹At bond is susceptible to cleavage under oxidizing conditions, which can be encountered in vivo, for instance, within lysosomes of cells.[8] Studies have shown that oxidation of the astatine atom can be detrimental to the stability of the radiolabel.[8][9]
-
Metabolism of the Carrier Molecule: The rate of metabolism of the targeting molecule itself can influence the stability of the C-²¹¹At bond.[10]
Q3: How can the stability of astatoaryl compounds be improved?
Recent research has focused on several strategies to enhance the stability of the C-²¹¹At bond:
-
Ortho-Substituents: Introducing bulky or electron-withdrawing groups at the ortho position(s) to the astatine atom on the aryl ring can sterically hinder enzymatic access and electronically stabilize the C-²¹¹At bond.[1][3] For example, compounds with two ortho-dimethylcarbamoyl substituents have shown significantly higher stability in murine plasma compared to unsubstituted analogues.[1][3] Similarly, ortho-functionalization with benzyl (B1604629) alcohols has been shown to protect against oxidative deastatination.[8]
-
Guanidinium (B1211019) Groups: The incorporation of a guanidinium group, as seen in N-succinimidyl-4-guanidinomethyl-3-[²¹¹At]astatobenzoate (SAGMB), can prevent the formation of halogen bonds with proteins, leading to improved in vivo stability compared to the more traditional N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB).[6][7]
-
Alternative Coupling Moieties: Moving away from standard aryl linkers to moieties that form more robust bonds with astatine is a promising approach. Boron cage structures, such as carboranes and decaborates, form stable boron-astatine (B-²¹¹At) bonds and have shown increased resistance to in vivo deastatination.[2][10][11]
Troubleshooting Guide
Problem 1: Low Radiochemical Yield During Labeling
-
Possible Cause: Delay between ²¹¹At purification and the radiolabeling reaction.
-
Possible Cause: Suboptimal reaction conditions for electrophilic or nucleophilic substitution.
-
Troubleshooting Tip: Review and optimize reaction parameters such as temperature, pH, and the concentration of the precursor and oxidizing/reducing agents. For electrophilic destannylation, ensure the quality of the organotin precursor.[2] For nucleophilic reactions, the purity of the astatide solution is critical.[13]
-
-
Possible Cause: Radiolysis at high radioactivity concentrations.
-
Troubleshooting Tip: High radiation doses can generate reactive oxygen species (ROS) that degrade the precursor and the labeled product.[14][15] Consider adding radical scavengers like sodium ascorbate (B8700270) to the reaction mixture to mitigate the effects of radiolysis.[15] Performing reactions at lower activity concentrations or in larger volumes can also help.[14]
-
Problem 2: High Uptake of Radioactivity in the Stomach and Thyroid in Biodistribution Studies
-
Indication: This is a classic sign of in vivo deastatination and the presence of free ²¹¹At-astatide.[1][3]
-
Troubleshooting Steps:
-
Re-evaluate the Bifunctional Coupling Agent: The chosen linker may not be stable enough in vivo.
-
If using a standard astatobenzoate derivative like SAB, consider switching to a more stable alternative such as SAGMB, which contains a protective guanidinium group.[6]
-
Explore the use of ortho-substituted aryl agents to provide steric and electronic protection to the C-²¹¹At bond.[1][3][8]
-
For maximum stability, consider moving to a completely different coupling chemistry, such as those based on boron cages, which form a more robust B-²¹¹At bond.[10]
-
-
Perform In Vitro Stability Assays: Before proceeding to further animal studies, assess the stability of the radiopharmaceutical in vitro.
-
Problem 3: Degradation of the Labeled Antibody or Peptide Post-Labeling
-
Possible Cause: Radiolysis due to the high linear energy transfer (LET) of alpha particles from ²¹¹At.[15]
-
Troubleshooting Tip: The alpha particles emitted by ²¹¹At can cause significant radiolysis of water, generating reactive oxygen species (ROS) that can damage the biomolecule.[15]
-
Mitigation Strategy: Add a stabilizing agent, such as sodium ascorbate, to the final product solution. This can quench ROS and preserve the integrity of the radioimmunoconjugate for a longer period.[15] The stability can be monitored by techniques like SDS-PAGE to check for fragmentation of the antibody.[15]
-
Quantitative Data Summary
Table 1: In Vitro Stability of Astatinated Compounds in Murine Plasma
| Compound Type | Substituents | % Purity after 1h at 37°C (Mean ± SD) | Reference |
| Astatinated Hippuric Acid Derivative | None (lacking adjacent substituents) | 81.4 ± 1.60 | [1] |
| Astatinated Hippuric Acid Derivative | Two ortho-dimethylcarbamoyl groups | 92.0 ± 1.85 | [1] |
Table 2: Stability of Ortho-Functionalized Astatoaryl Compounds in Oxidizing Media
| Compound | Functionalization | Stability Assay Medium | Outcome | Reference |
| [²¹¹At]AEB (Reference) | None | 50 mM acetate (B1210297) buffer (pH 4.7) + 1 mM KMnO₄ | Significant degradation | [8] |
| Ortho-functionalized astatoaryl compound | One benzyl alcohol group | 50 mM acetate buffer (pH 4.7) + 1 mM KMnO₄ | Improved stability vs. reference | [8] |
| Ortho-functionalized astatoaryl compound | Two benzyl alcohol groups | 50 mM acetate buffer (pH 4.7) + 1 mM KMnO₄ | Highest stability, minimal deastatination | [8] |
| Ortho-functionalized astatoaryl compound | Two benzyl alcohol groups | Liver microsomes | No alteration of starting material | [8] |
Experimental Protocols
1. Production and Purification of ²¹¹At
-
Nuclear Reaction: this compound is typically produced in a cyclotron by irradiating a natural bismuth-209 (²⁰⁹Bi) target with alpha particles (around 28-29 MeV) via the ²⁰⁹Bi(α, 2n)²¹¹At nuclear reaction.[7][16]
-
Purification: Following irradiation, the ²¹¹At is separated from the bulk bismuth target. A common method is dry distillation, where the target is heated in a furnace (e.g., to 650°C), and the more volatile astatine is transported in a gas stream (e.g., nitrogen or helium) and collected in a cold trap or a solvent like chloroform.[7][12][16]
2. General Protocol for Two-Step Antibody Labeling via an Aryl Stannane Precursor
This protocol is a generalized procedure based on the use of N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE) or similar precursors.[9][17]
-
Step 1: Conjugation of the Bifunctional Agent to the Antibody
-
Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Dissolve the m-MeATE precursor in an organic solvent like DMSO.
-
Add the m-MeATE solution to the antibody solution at a specific molar excess (e.g., 7:1).
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purify the resulting antibody conjugate using size exclusion chromatography (e.g., a NAP-10 column) to remove unconjugated m-MeATE. The purified conjugate can be stored at 4°C.[17]
-
-
Step 2: Astatination of the Conjugated Antibody
-
Prepare the purified ²¹¹At in a suitable solvent (often evaporated to dryness and redissolved).[17]
-
Add an oxidizing agent, such as N-iodosuccinimide (NIS) in an acidic methanol (B129727) solution, to the dry ²¹¹At to generate the reactive electrophilic species.[17]
-
Introduce the prepared antibody conjugate (in an appropriate buffer like acetate, pH 5.5) to the activated astatine solution.
-
Allow the reaction to proceed for 5-15 minutes at room temperature.
-
Purify the final ²¹¹At-labeled antibody from unreacted ²¹¹At and other reagents, typically using size exclusion chromatography.
-
Determine the radiochemical purity using methods like thin-layer chromatography (TLC) or instant thin-layer chromatography (ITLC).
-
3. In Vivo Stability Assessment
-
Animal Model: Typically performed in healthy mice (e.g., BALB/c).
-
Procedure:
-
Administer a known activity of the ²¹¹At-labeled compound intravenously (i.v.) via the tail vein.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Dissect key organs and tissues, including the thyroid and stomach (as indicators of free ²¹¹At), tumor (if applicable), blood, liver, spleen, kidneys, and lungs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter, correcting for radioactive decay.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g). High uptake in the stomach and thyroid indicates poor in vivo stability.[1][3]
-
Visualizations
Caption: Workflow for two-step labeling of an antibody with this compound.
Caption: Logical pathways of in vivo deastatination of ²¹¹At-radiopharmaceuticals.
Caption: Key strategies for enhancing the in vivo stability of ²¹¹At-conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 13. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilization of an 211At-Labeled Antibody with Sodium Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Astatine-211 and Actinium-225 for Targeted Alpha Therapy
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, utilizing radionuclides that emit alpha particles to induce highly localized and potent cytotoxic effects in cancer cells.[1] Among the most promising candidates for TAT are Astatine-211 (²¹¹At) and Actinium-225 (²²⁵Ac).[2][3] Both radionuclides offer the potential for significant therapeutic efficacy due to the high linear energy transfer (LET) and short path length of alpha particles, which cause irreparable DNA double-strand breaks.[4][5]
This guide provides an objective comparison of ²¹¹At and ²²⁵Ac, focusing on their physical properties, production and availability, radiochemistry, and preclinical and clinical evidence. It is intended for researchers, scientists, and drug development professionals engaged in the field of radiopharmaceuticals.
Physical and Nuclear Properties
The intrinsic nuclear properties of a radionuclide are fundamental to its suitability for therapeutic applications. ²¹¹At and ²²⁵Ac differ significantly in their half-life, decay chain, and cumulative energy deposition.
A key distinction lies in their decay processes. ²¹¹At undergoes a relatively simple decay, emitting a single alpha particle to a stable daughter.[6][7] In contrast, ²²⁵Ac acts as a "nanogenerator," initiating a cascade that results in the emission of four net alpha particles, substantially amplifying the radiation dose delivered per decay of the parent radionuclide.[8][9] This complex decay chain, however, introduces challenges related to the potential redistribution of daughter nuclides in vivo.[8]
| Property | This compound (²¹¹At) | Actinium-225 (²²⁵Ac) |
| Half-life (t₁⸝₂) | 7.21 hours[2] | 9.92 days[8][10] |
| Decay Mode | 41.8% α emission; 58.2% Electron Capture (EC) | 100% α decay (cascade) |
| Alpha Energy (MeV) | 5.87 MeV (from ²¹¹At); 7.45 MeV (from ²¹¹Po) | 5.8 - 8.4 MeV (from four daughter nuclides)[11] |
| Alpha Emissions per Decay | 1 (100% of decays result in one α-particle)[6] | 4 (net)[8] |
| Path Length in Tissue | 50-80 µm[12] | 47-85 µm[11] |
| Linear Energy Transfer (LET) | ~100 keV/µm[13] | ~100 keV/µm[5] |
| Gamma Emissions for Imaging | 77-92 keV X-rays (from ²⁰⁷Po) | 218 keV (from ²²¹Fr); 440 keV (from ²¹³Bi)[11] |
Production and Availability
The logistics of radionuclide production and supply are critical factors for clinical development and eventual widespread use.
This compound is produced in cyclotrons via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[13] This method requires cyclotrons capable of accelerating alpha particles to approximately 28-30 MeV. Production is limited to a small number of facilities worldwide.[14] The short 7.2-hour half-life necessitates that production, radiolabeling, and administration occur in close geographical and temporal proximity, posing significant logistical challenges.[6][15]
Actinium-225 has historically been sourced from the decay of Thorium-229 (²²⁹Th), which itself is derived from aged Uranium-233 stockpiles.[16] This supply is limited and insufficient to meet projected clinical demand.[9] To address this shortage, accelerator-based production methods are being actively developed, primarily through high-energy proton irradiation of Thorium-232 targets.[8][9] While this method can produce larger quantities, it can also co-produce the long-lived ²²⁷Ac (t₁⸝₂ = 21.8 years), which poses a long-term radiological waste challenge.[8] The longer half-life of ²²⁵Ac (9.9 days) allows for centralized production and shipment to clinical sites globally.[16]
Radiochemistry and Bioconjugation
The distinct chemical nature of astatine and actinium dictates the strategies used to attach them to targeting molecules.
This compound , as a halogen, exhibits some metalloid properties but is typically incorporated into targeting vectors via the formation of a covalent bond.[13][17] This is often achieved by creating a stable aryl-astatine bond on a small molecule, peptide, or antibody.[17] A challenge with astatine chemistry is the potential for in vivo deastatination, where the radionuclide is cleaved from the targeting molecule, which can lead to off-target accumulation, particularly in the thyroid.[18]
Actinium-225 is a metallic trivalent cation (Ac³⁺). Its attachment to a targeting molecule requires a bifunctional chelator—a molecule that strongly binds the radiometal and is also covalently linked to the biologic vector.[16] The most commonly used chelator for Ac³⁺ in clinical studies is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[16] A critical requirement is the high in vivo stability of the Ac³⁺-chelator complex, as the release of free Ac³⁺ can lead to accumulation in the liver and bone, causing significant toxicity.[16]
Preclinical Evidence
Numerous preclinical studies have demonstrated the potent anti-tumor activity of both ²¹¹At and ²²⁵Ac across various cancer models.
This compound has shown efficacy in models of glioma, neuroblastoma, prostate cancer, and thyroid cancer.[18][19][20] For instance, in a preclinical study in glioma-bearing mice, ²¹¹At-labeled phenylalanine demonstrated a dose-dependent tumor growth suppression effect.[19][21] In another study, a single dose of ²¹¹At conjugated to an anti-HER2/neu diabody led to effective treatment of established human breast tumor xenografts.[20]
Actinium-225 has been extensively evaluated preclinically, particularly in the context of prostate cancer targeting the prostate-specific membrane antigen (PSMA).[11] Studies have shown that ²²⁵Ac-PSMA agents can induce complete tumor responses in mouse models of human prostate cancer.[11] For example, a single dose of 148 kBq of ²²⁵Ac-RPS-074 resulted in a complete response in six of seven tumors in an LNCaP xenograft model.[11] The high potency of ²²⁵Ac is attributed to the delivery of four alpha particles per decay.[22]
| Study (Target/Model) | Radionuclide | Key Findings (Efficacy) | Key Findings (Toxicity/Biodistribution) |
| ²¹¹At-PTT (PARP1/Neuroblastoma PDX) [18] | ²¹¹At | Complete tumor response in 81.8% of tumors at MTD. Median event-free survival of 72 days. | Reversible hematological and marrow toxicity observed, with full recovery by 4 weeks post-therapy. |
| ²¹¹At-PA (LAT1/Glioma Xenograft) [21] | ²¹¹At | Dose-dependent tumor growth suppression. Tumor size ratio vs. control of 0.30 at 1 MBq dose. | Tumor uptake of 3.7 ± 0.8 %ID at 30 min, with gradual washout. Estimated absorbed dose of 1.7 ± 0.6 Gy/MBq. |
| ²²⁵Ac-RPS-074 (PSMA/LNCaP Xenograft) [11] | ²²⁵Ac | Single dose of 148 kBq induced complete response in 6 of 7 tumors. | No major toxic effects reported at the therapeutic dose. |
| ²²⁵Ac-DOTA-YS5 (CD46/22Rv1 Xenograft) [2] | ²²⁵Ac | Significant tumor inhibition compared to controls. | Promising targeting efficacy and toxicity analysis in normal mice. |
Clinical Translation and Dosimetry
Both radionuclides are under active clinical investigation, with ²²⁵Ac having a larger number of ongoing trials.
This compound clinical trials are relatively few but are increasing. A notable trial is a Phase I study of intravenous [²¹¹At]NaAt for patients with differentiated thyroid cancer who are refractory to standard iodine-131 (B157037) therapy.[6][23][24] Early results showed the treatment to be feasible and tolerable, with responses including one complete response and one partial response in the highest dose cohort (3.5 MBq/kg).[24] The simple decay scheme of ²¹¹At simplifies radiation dosimetry calculations compared to ²²⁵Ac.[7]
Actinium-225 has advanced further in clinical trials, predominantly for metastatic castration-resistant prostate cancer (mCRPC) using ²²⁵Ac-PSMA-617.[25][26] Data from compassionate use programs and early-phase trials show significant biochemical responses (>50% PSA decline) even in heavily pre-treated patients.[25][26] However, a significant and dose-limiting toxicity is severe xerostomia (dry mouth) due to high uptake in the salivary glands.[8] Another major challenge is dosimetry, as the recoiling daughter atoms can redistribute from the target site, potentially causing off-target toxicity, particularly nephrotoxicity.[8][27]
| Radionuclide | Indication | Targeting Agent | Key Clinical Findings | Major Reported Toxicities |
| This compound | Refractory Differentiated Thyroid Cancer | Sodium Astatide ([²¹¹At]NaAt) | Phase I trial showed feasibility and tolerability. Responses observed, including CR and PR.[24] | Dose-limiting toxicity observed at 3.5 MBq/kg.[24] |
| Actinium-225 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | PSMA-617 | High rates of PSA decline (>50%) in heavily pre-treated patients.[25][26] Effective in cases of beta-emitter refractory disease.[26] | Severe xerostomia, renal toxicity, hematological adverse effects.[8][26] |
| Actinium-225 | Acute Myeloid Leukemia (AML) | Lintuzumab (anti-CD33 Ab) | Active clinical trials are ongoing.[28] | To be determined in ongoing trials. |
Visualizations: Decay Chains and Experimental Workflow
Decay Chains
The decay pathways of ²¹¹At and ²²⁵Ac illustrate their fundamental differences in alpha particle emission.
Caption: Decay scheme of this compound.
Caption: Simplified decay cascade of Actinium-225.
Cellular Mechanism and Preclinical Workflow
Alpha particles exert their cytotoxic effect primarily through the induction of complex, difficult-to-repair DNA double-strand breaks (DSBs). The preclinical evaluation of a TAT agent follows a standardized workflow.
Caption: Mechanism of alpha particle-induced cell death.
Caption: General workflow for preclinical TAT evaluation.
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-conjugated Peptide with ²²⁵Ac
This protocol describes a general method for labeling a PSMA-targeting peptide conjugated with the DOTA chelator.
-
Reagents and Equipment : ²²⁵AcCl₃ in 0.1 M HCl, DOTA-peptide conjugate (e.g., PSMA-617) at 1 mg/mL in water, 0.2 M sodium ascorbate (B8700270), 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5), metal-free vials and pipette tips, heating block, and radio-TLC or HPLC system for quality control.
-
Labeling Procedure : a. In a sterile, metal-free microcentrifuge tube, combine 5-10 µg of the DOTA-peptide conjugate with 100 µL of ammonium acetate buffer. b. Add 20 µL of sodium ascorbate solution to prevent radiolysis. c. Carefully add the desired activity of ²²⁵Ac (e.g., 1-2 MBq) to the reaction mixture. d. Gently mix and incubate the reaction at 95°C for 30 minutes.
-
Quality Control : a. After incubation, cool the reaction vial to room temperature. b. Assess the radiochemical purity using a suitable method (e.g., ITLC with a citrate (B86180) buffer mobile phase or RP-HPLC). c. The radiochemical yield should typically be >95% to proceed without further purification.
Protocol 2: In Vivo Tumor Therapy Study in a Mouse Model
This protocol outlines a representative therapeutic efficacy study using a human tumor xenograft model.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a relevant human cancer cell line (e.g., PC-3 for prostate cancer). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups : Mice are randomized into groups (n=5-10 per group): a. Vehicle Control (saline). b. ²²⁵Ac-labeled targeting agent (e.g., 100 kBq/kg ²²⁵Ac-PSMA-617). c. Optional: Non-targeted ²²⁵Ac control or unlabeled targeting agent control.
-
Administration : The radiopharmaceutical is administered via a single intravenous (tail vein) injection.
-
Monitoring : a. Tumor Growth : Tumor volume is measured with calipers 2-3 times per week. b. Body Weight and Health : Mice are weighed and monitored for signs of toxicity (e.g., lethargy, ruffled fur) regularly. c. Survival : The study endpoint is typically defined by a maximum tumor volume (e.g., 2000 mm³) or significant health decline, and survival curves are generated.
-
Data Analysis : Tumor growth curves and Kaplan-Meier survival plots are generated and statistically analyzed to compare treatment groups.
Summary and Future Outlook
This compound and Actinium-225 are both exceptionally potent alpha-emitters with immense potential for targeted cancer therapy. The choice between them involves a trade-off between logistical complexity, dosimetry challenges, and therapeutic potency.
-
This compound is characterized by its short half-life and simple decay scheme. Its primary hurdles are logistical, revolving around the need for a decentralized, "hub-and-spoke" production and distribution model.[29] The straightforward dosimetry is a significant advantage for clinical translation.
-
Actinium-225 offers the allure of a "nanogenerator" with four alpha emissions, providing a high therapeutic index. Its long half-life facilitates centralized production and global distribution. However, managing the risks of daughter nuclide redistribution and associated toxicities, particularly xerostomia, remains a primary clinical challenge.
Future research will focus on mitigating the specific challenges of each radionuclide. For ²¹¹At, this involves expanding production infrastructure and developing more stable radiolabeling chemistry. For ²²⁵Ac, efforts are directed toward novel chelation strategies to better contain daughter nuclides and methods to protect off-target tissues like the salivary glands. Ultimately, both ²¹¹At and ²²⁵Ac are poised to become critical components in the armamentarium of precision oncology.
References
- 1. Harnessing Alpha Emitters in Radiopharmaceuticals for Cancer Treatment - Minute Medical [minute-medical.com]
- 2. This compound and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and actinium-225: two promising nuclides in targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using astatine | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 5. ovid.com [ovid.com]
- 6. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 9. mdpi.com [mdpi.com]
- 10. Actinium-225 - Wikipedia [en.wikipedia.org]
- 11. Targeted α-Therapy in Cancer Management: Synopsis of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production, isolation, and shipment of clinically relevant quantities of this compound: A simple and efficient approach to increasing supply (Journal Article) | OSTI.GOV [osti.gov]
- 15. Production, isolation, and shipment of clinically relevant quantities of this compound: A simple and efficient approach to increasing supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-clinical investigation of this compound-parthanatine for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. This compound and actinium-225: two promising nuclides in targeted alpha therapy [ouci.dntb.gov.ua]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Dosimetry at cellular level for the alpha-emitting radionuclides actinium-225, this compound and radium-223 for bone metastasis cells from castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
- 29. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of Astatine-211 and Other Alpha Emitters for Targeted Alpha Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Astatine-211 (²¹¹At) against other prominent alpha emitters used in targeted alpha therapy (TAT), supported by experimental data. We delve into their physical characteristics, therapeutic efficacy, and the methodologies behind key experiments.
Targeted alpha therapy is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides conjugated to targeting molecules to selectively deliver potent cytotoxic radiation to malignant cells.[1][2][3] The high linear energy transfer (LET) and short path length of alpha particles induce complex, irreparable DNA double-strand breaks, leading to effective cell killing with minimal damage to surrounding healthy tissue.[4][5] Among the medically relevant alpha emitters, this compound, Actinium-225 (B1199940) (²²⁵Ac), Bismuth-213 (²¹³Bi), and Thorium-227 (B1209163) (²²⁷Th) are at the forefront of preclinical and clinical research.[4][6]
Physical and Nuclear Properties of Key Alpha Emitters
The choice of an alpha emitter for TAT is governed by its physical and decay characteristics, including half-life, alpha particle energy, and the nature of its decay chain. This compound is notable for its relatively short half-life and simple decay scheme, emitting a single alpha particle, which simplifies dosimetry and reduces the risk of toxicity from recoiling daughter nuclides.[7][8] In contrast, radionuclides like Actinium-225 and Thorium-227 have longer decay chains, releasing multiple alpha particles, which can amplify the therapeutic effect but also presents challenges due to the potential for daughter radionuclide migration.[7][8][9]
| Radionuclide | Half-life | Alpha Energy (MeV) | Decay Chain | Key Advantages | Key Challenges |
| This compound (²¹¹At) | 7.2 hours | 5.87 (42%), 7.45 (58%) | Simple (one α emission) | Favorable half-life for logistics, single alpha emission simplifies dosimetry.[7][8] | Halogen chemistry can be challenging, potential for deastatination in vivo.[10][11] |
| Actinium-225 (²²⁵Ac) | 10.0 days | 5.83 (and daughters) | 4 α emissions | High potency due to multiple alpha particles, suitable for various targeting molecules.[6][12] | Daughter recoil and potential for off-target toxicity, supply can be limited.[8][9] |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | 5.87 | 1 α emission | Short half-life suitable for rapidly cleared targeting molecules.[13] | Very short half-life complicates production and logistics, often generator-produced. |
| Thorium-227 (²²⁷Th) | 18.7 days | 6.0 (and daughters) | 5 α emissions | Long half-life allows for targeting of slower biological processes. | Complex decay chain with multiple daughters, potential for off-target effects.[7] |
Comparative Efficacy: Preclinical and Clinical Insights
Preclinical studies have demonstrated the potent and specific cell-killing ability of various alpha-emitter conjugates. For instance, in a study comparing radioimmunoconjugates for targeting HIV-harboring cells, both ²²⁷Th- and ²²⁵Ac-labeled conjugates showed dose-dependent specific cell killing, whereas the ²¹¹At-labeled conjugate did not, suggesting that factors beyond specific activity, such as internalization and daughter emissions, play a crucial role.[14]
In the context of HER2-positive malignancies, both ²¹¹At- and ²²⁵Ac-labeled trastuzumab have shown significant potential in preclinical models.[6][15] Studies with ²¹¹At-trastuzumab in mice with liver metastatic gastric cancer significantly prolonged survival with low toxicity.[6] Similarly, ²²⁵Ac-trastuzumab has demonstrated superior efficacy when administered directly into the mammary duct in a model of ductal carcinoma in situ.[6]
Clinical trials involving ²¹¹At are ongoing for various cancers, including ovarian and multiple myeloma.[7][16] For example, a Phase I trial of intraperitoneally administered ²¹¹At-MX35 F(ab')₂ in ovarian cancer patients indicated the treatment was well-tolerated.[8] Actinium-225 has also shown remarkable efficacy in clinical trials, particularly in patients with metastatic castration-resistant prostate cancer, leading to significant tumor reduction.[12]
Experimental Methodologies
The following sections detail standardized protocols for key experiments in the evaluation of alpha-emitter radiopharmaceuticals.
This compound Production and Purification
This compound is typically produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[7][17]
Protocol:
-
Targetry: A natural bismuth target is bombarded with alpha particles at an energy of approximately 28 MeV to maximize ²¹¹At yield while minimizing the production of the undesirable ²¹⁰At isotope.[8]
-
Purification: The ²¹¹At is separated from the bismuth target using either a wet or dry distillation method.[8][18]
-
Quality Control: The final product's radiochemical purity is assessed to ensure the absence of contaminants like ²¹⁰At.[20]
Radiolabeling of Targeting Molecules with this compound
The labeling of proteins and peptides with ²¹¹At often involves a two-step process using a bifunctional reagent due to the unique chemistry of astatine.[11][21]
Protocol for Labeling a Monoclonal Antibody:
-
Conjugation: A bifunctional agent, such as N-succinimidyl 3-(trimethylstannyl)benzoate, is first conjugated to the monoclonal antibody.
-
Astatodestannylation: The purified ²¹¹At is then reacted with the stannylated antibody conjugate, where the astatine displaces the tin group to form a stable carbon-astatine bond.
-
Purification: The resulting ²¹¹At-labeled antibody is purified from unreacted components using size-exclusion chromatography.
-
Quality Control: The radiochemical yield and specific activity of the final product are determined. The timing between purification of ²¹¹At and radiolabeling is critical, as delays can lead to significant yield loss.[18]
In Vitro Cell Viability Assay
To assess the cytotoxic efficacy of the radiolabeled compound, a cell viability assay is performed on relevant cancer cell lines.
Protocol:
-
Cell Culture: Cancer cells expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and incubated with varying concentrations of the ²¹¹At-labeled targeting molecule. Control groups include untreated cells and cells treated with the unlabeled targeting molecule.
-
Incubation: The cells are incubated for a period that allows for the effects of the radiation to manifest (typically several days).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or AlamarBlue assay, which quantifies metabolic activity. The results are used to determine the concentration required to inhibit cell growth by 50% (IC50).
In Vivo Tumor Xenograft Model
The therapeutic efficacy and biodistribution of the radiopharmaceutical are evaluated in an animal model.
Protocol:
-
Tumor Implantation: Immunocompromised mice are subcutaneously or orthotopically inoculated with human cancer cells to establish tumors.[2]
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups and administered the ²¹¹At-labeled compound, typically via intravenous injection.[3] Control groups receive saline or the unlabeled targeting molecule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Biodistribution and Dosimetry: At various time points, subgroups of mice are euthanized, and organs and tumors are harvested to determine the radioactivity concentration using a gamma counter. This data is used to calculate the absorbed radiation dose to different tissues.[20][22]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth delay or an increase in median survival time compared to control groups.[23]
Signaling Pathways and Experimental Workflows
The potent cytotoxicity of alpha particles stems from their ability to induce complex DNA damage, which activates a cascade of cellular signaling pathways.
Cellular Response to Alpha Particle-Induced DNA Damage
Alpha particle traversal through a cell nucleus creates dense clusters of DNA lesions, including double-strand breaks (DSBs).[4][5][24] This triggers the DNA Damage Response (DDR), primarily activating the ATM (Ataxia-Telangiectasia Mutated) kinase.[25] Activated ATM phosphorylates a multitude of downstream targets, including p53 and H2AX, leading to cell cycle arrest, apoptosis, or senescence.[5][25] The complexity of the DNA damage often overwhelms cellular repair mechanisms, making alpha radiation highly effective.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Radium Alpha Therapy in the Era of Nanomedicine: In Vivo Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Alpha Therapy for Glioblastoma: Review on In Vitro, In Vivo and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 6. This compound and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 8. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Tracking System May Improve Our Understanding of Targeted Alpha Therapy | HUN-REN [hun-ren.hu]
- 10. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing Alpha Emitters in Radiopharmaceuticals for Cancer Treatment - Minute Medical [minute-medical.com]
- 13. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of this compound, thorium-227 and actinium-225 radioimmunoconjugates for treatment of HIV harboring cells | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimizing this compound Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 19. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 20. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signaling Network Response to α-Particle–Targeted Therapy with the 225Ac-Labeled Minigastrin Analog 225Ac-PP-F11N Reveals the Radiosensitizing Potential of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A New Dawn in Thyroid Cancer Therapy? A Comparative Look at 211At-NaAt and 131I
While direct comparative clinical trials are not yet available, emerging data from a first-in-human study of Astatine-211-labeled sodium astatide (211At-NaAt) is providing a potential new therapeutic avenue for patients with differentiated thyroid cancer (DTC), particularly those who have become refractory to the long-standing standard of care, Iodine-131 (131I). This guide offers a detailed comparison based on the available clinical and preclinical data for researchers, scientists, and drug development professionals.
Radioactive iodine (131I) has been the cornerstone of treatment for DTC for decades, effectively targeting and destroying thyroid cells, including cancerous ones, that absorb iodine.[1] However, a subset of patients develops resistance to 131I therapy, leaving them with limited treatment options.[2][3] The development of 211At-NaAt, a targeted alpha-particle therapy, presents a promising alternative due to the high linear energy transfer of alpha particles, which can induce complex DNA double-strand breaks in cancer cells.[3][4]
Experimental Protocols: A Snapshot of the Alpha-T1 Trial and Standard 131I Therapy
The methodologies for administering and evaluating 211At-NaAt and 131I, while both targeting the sodium-iodide symporter (NIS), have distinct differences, primarily due to the nature of the radioisotope and the patient population being treated.
211At-NaAt: The Alpha-T1 Trial Protocol
The first-in-human evaluation of 211At-NaAt was conducted in the "Alpha-T1" trial, a Phase I/II investigator-initiated study at Osaka University.[4][5]
-
Patient Population: The trial enrolled patients with metastatic differentiated thyroid cancer (papillary or follicular) who were refractory to at least three prior treatments with radioactive iodine.[2]
-
Preparation and Administration: Patients underwent recombinant human TSH (rhTSH) stimulation and were placed on an iodine-restricted diet to maximize the uptake of the radiopharmaceutical.[5] A single intravenous dose of [211At]NaAt was administered.[5]
-
Dose Escalation: The trial followed a modified 3+3 dose-escalation design, with dose levels of 1.25 MBq/kg, 2.5 MBq/kg, and 3.5 MBq/kg.[2][5]
-
Primary and Secondary Endpoints: The primary endpoint was the assessment of adverse events and dose-limiting toxicities (DLTs).[5] Secondary endpoints included pharmacokinetics, absorbed dose, and therapeutic efficacy, which was evaluated through serum thyroglobulin levels, CT imaging, and [131I]NaI SPECT/CT.[5][6]
131I: Standard Treatment Protocol
The administration of 131I for differentiated thyroid cancer is a well-established practice with standardized protocols.
-
Patient Preparation: Similar to the 211At-NaAt protocol, patients typically undergo thyroid hormone withdrawal or receive rhTSH injections to elevate TSH levels.[1][7] A low-iodine diet is also recommended for 1-2 weeks prior to treatment to enhance 131I uptake.[7]
-
Dosing: The administered activity of 131I varies based on the treatment setting (remnant ablation vs. treatment of metastatic disease) and institutional protocols. Doses can range from 30 mCi (1.11 GBq) for remnant ablation to over 200 mCi (7.4 GBq) for distant metastases.[8][9]
-
Administration: 131I is typically administered orally in capsule or liquid form.[1]
-
Evaluation: Treatment efficacy is assessed through post-treatment whole-body scans and monitoring of serum thyroglobulin levels.[10]
Quantitative Data Summary: A Tale of Two Isotopes
The following tables summarize the available quantitative data for 211At-NaAt from the Alpha-T1 trial and typical outcomes for 131I therapy from published literature. It is crucial to note that these are not from a head-to-head comparison.
Table 1: Clinical Trial Results for 211At-NaAt in Radioiodine-Refractory DTC (Alpha-T1 Trial)
| Endpoint | 1.25 MBq/kg (n=2) | 2.5 MBq/kg (n=3) | 3.5 MBq/kg (n=6) |
| Dose-Limiting Toxicities (DLTs) | 0 | 0 | 3 (Grade 3 hematologic toxicity)[5] |
| CT-based Response (6 months) | 1 Stable Disease (SD) | 3 SD | 5 SD, 1 Progressive Disease (PD)[6] |
| 131I SPECT Response (6 months) | 1 SD | 1 Partial Response (PR), 2 SD | 1 Complete Response (CR), 1 PR, 2 SD, 1 PD[2] |
| >50% Thyroglobulin Reduction | 0% | 33% | 40%[2] |
| Common Adverse Events (Grades 1-2) | - | Salivary gland swelling, xerostomia, nausea, decreased appetite, vomiting[5] | Salivary gland swelling, xerostomia, nausea, decreased appetite, vomiting[5] |
Table 2: Typical Clinical Outcomes for 131I Therapy in Differentiated Thyroid Cancer
| Endpoint | Remnant Ablation | Adjuvant Therapy | Metastatic Disease |
| Typical Administered Activity | 30-150 mCi (1.11-5.55 GBq)[8] | 75-150 mCi (2.78-5.55 GBq)[8] | 100-200+ mCi (3.7-7.4+ GBq)[8] |
| Successful Ablation Rate (single dose) | High, with some studies reporting up to 95% in low-risk patients.[11] | Variable, dependent on tumor burden and avidity for iodine. | Variable, dependent on tumor burden and avidity for iodine. |
| Overall Response Rate (Metastatic) | Not applicable | Not applicable | Varies widely based on patient selection. |
| Common Acute Side Effects | Neck tenderness, nausea, vomiting, salivary gland swelling, taste changes, dry mouth.[1] | Neck tenderness, nausea, vomiting, salivary gland swelling, taste changes, dry mouth.[1] | Neck tenderness, nausea, vomiting, salivary gland swelling, taste changes, dry mouth.[1] |
| Potential Long-Term Side Effects | Low risk of secondary malignancies, bone marrow suppression (with high cumulative doses).[12] | Low risk of secondary malignancies, bone marrow suppression (with high cumulative doses).[12] | Higher risk of secondary malignancies and bone marrow suppression with high cumulative doses.[12] |
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow of the Alpha-T1 clinical trial for 211At-NaAt.
Preclinical Comparative Insights
Preclinical studies in mouse models have provided the initial rationale for exploring 211At-NaAt. These studies have shown that 211At-NaAt induces more DNA double-strand breaks and exhibits a stronger tumor-growth suppression compared to 131I. This superior therapeutic effect in preclinical models suggests the potential for 211At-NaAt in patients with DTC, particularly those who are refractory to standard 131I treatment.
Future Outlook
The initial results from the Alpha-T1 trial are encouraging, demonstrating that targeted alpha therapy with 211At-NaAt is well-tolerated and shows preliminary efficacy in patients with radioiodine-refractory DTC.[5] Further clinical investigations, including larger, comparative trials, are necessary to fully elucidate the role of 211At-NaAt in the treatment landscape of thyroid cancer. For drug development professionals, these early findings open up new avenues for targeted radiopharmaceutical development, potentially addressing a significant unmet need for patients with advanced, treatment-resistant thyroid cancer.
References
- 1. Radioactive Iodine (Radioiodine) Therapy for Thyroid Cancer | American Cancer Society [cancer.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [Investigator-Initiated Clinical Trial of 211At-NaAt against Refractory Thyroid Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using astatine | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 5. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. radiology.wisc.edu [radiology.wisc.edu]
- 8. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. rcr.ac.uk [rcr.ac.uk]
- 12. thyca.org [thyca.org]
A Comparative Guide to Validating Therapeutic Outcomes of 211At-Radiopharmaceuticals in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of Astatine-211 (211At)-radiopharmaceuticals against other alternatives, supported by experimental data from preclinical animal models. It is designed to assist researchers in evaluating and designing studies for this promising class of targeted alpha therapies.
Introduction to 211At-Radiopharmaceuticals
This compound is a high-energy alpha-emitting radionuclide with a short half-life of 7.2 hours, making it an attractive candidate for targeted cancer therapy.[1][2] Its high linear energy transfer (LET) of approximately 100 keV/µm allows for the delivery of highly cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissue due to its short path length of 50-80 µm.[3] Preclinical studies in animal models are crucial for validating the therapeutic efficacy and safety of 211At-labeled compounds before their translation to clinical trials.[4]
Comparative Efficacy in Animal Models
Preclinical studies have demonstrated the superior therapeutic potential of 211At-radiopharmaceuticals compared to beta-emitters like Iodine-131 (131I).
Tumor Growth Inhibition
In a comparative study using a thyroid cancer mouse model, [211At]NaAt demonstrated significantly stronger tumor growth suppression compared to [131I]NaI.[5][6] Tumor regrowth was delayed substantially with 211At treatment.[5] Dose-dependent tumor growth suppression has also been observed in glioma-bearing mice treated with 211At-labeled phenylalanine.[7]
Table 1: Comparison of Tumor Growth Inhibition in a Thyroid Cancer Mouse Model
| Treatment Group | Administered Activity (MBq) | Tumor Regrowth Observation | Reference |
| [211At]NaAt | 0.4 | Not observed until 18 days post-injection | [5] |
| 0.8 | Not observed until 25 days post-injection | [5] | |
| 1.2 | Not observed until 46 days post-injection | [5] | |
| [131I]NaI | 1 | Observed within 12 days post-injection | [5] |
| 3 | Observed within 12 days post-injection | [5] | |
| 8 | Observed within 12 days post-injection | [5] |
Survival Rates
Studies in various cancer models have shown that 211At-radiopharmaceuticals can significantly improve survival rates. In a mouse model of multiple myeloma, treatment with 740 kBq of 211At-9E7.4 resulted in a 65% overall survival at 150 days, a significant improvement over untreated controls.[8][9] Similarly, in a prostate cancer model, 211At-3-Lu demonstrated a dose-dependent increase in survival.[10]
Table 2: Survival Outcomes in a Multiple Myeloma Mouse Model
| Treatment Group | Administered Activity (kBq) | Median Survival (days) | Overall Survival (150 days) | Reference |
| Untreated Control | - | 45 | 0% | [9] |
| 211At-9E7.4 | 370 | Not significantly different from control | Not reported | [9] |
| 555 | Increased by 34 days | Not reported | [9] | |
| 740 | Not reached | 65% | [8][9] | |
| 211At-Isotype Control | 555 | Not significantly different from control | Not reported | [9] |
Biodistribution and Dosimetry
The biodistribution of 211At-radiopharmaceuticals is critical for assessing on-target efficacy and off-target toxicity.
Comparative Biodistribution
In a direct comparison, the uptake of [211At]NaAt in tumors was significantly higher at 24 hours post-injection compared to [131I]NaI in a thyroid cancer model.[6][11] However, [131I]NaI showed higher uptake in the thyroid gland itself.[6][11] For PSMA-targeted agents, [211At]PSMA-5 showed high uptake in the kidneys, a known site of physiological PSMA expression.[1][12]
Table 3: Comparative Biodistribution of [211At]NaAt and [131I]NaI in a Thyroid Cancer Mouse Model (24h post-injection)
| Organ/Tissue | [211At]NaAt (%ID/g) | [131I]NaI (%ID/g) | Reference |
| Tumor | Significantly Higher | Significantly Lower | [6][11] |
| Thyroid Gland | Significantly Lower | Significantly Higher | [6][11] |
| Salivary Gland | High Uptake | High Uptake | [6][11] |
| Stomach | High Uptake | High Uptake | [6][11] |
Estimated Absorbed Doses
Dosimetry calculations based on biodistribution data are essential for predicting therapeutic efficacy and potential toxicity. The absorbed dose of 211At in tumors has been shown to be substantially higher than that of 131I for the same administered activity.[6][11]
Table 4: Estimated Absorbed Doses in a Thyroid Cancer Mouse Model
| Radiopharmaceutical | Absorbed Dose in Tumor (Gy/MBq) | Reference |
| [211At]NaAt | 2.754 ± 0.585 | [6][11] |
| [131I]NaI | 0.115 ± 0.012 | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Animal Models and Cell Lines
-
Thyroid Cancer: K1-NIS xenograft mice are commonly used.[5][6] K1 cells, human papillary thyroid carcinoma expressing the sodium/iodide symporter (NIS) gene, are subcutaneously injected into SCID mice.[4]
-
Prostate Cancer: Mouse xenograft models using PSMA-positive PC3 PIP cells are utilized.[10]
-
Multiple Myeloma: A syngeneic mouse model is established by intravenously injecting 5T33 MM cells into KaLwRij C57/BL6 mice.[8][9]
-
Glioma: Xenograft and allograft models are created by subcutaneously injecting C6 glioma or GL-261 cells, respectively.[7]
Radiopharmaceutical Administration and Dosimetry
-
Administration: Intravenous injection via the tail vein is the standard route of administration for systemic therapies.[4][13]
-
Dosimetry: The percentage of injected dose per gram of tissue (%ID/g) is calculated by measuring the activity in dissected organs and tumors using a gamma counter, with appropriate decay correction.[13]
Therapeutic Efficacy and Toxicity Assessment
-
Efficacy: Tumor volume is measured using external calipers, and survival is monitored.[4][9]
-
Toxicity: Toxicity is evaluated by monitoring body weight, performing hematological and biochemical blood tests, and conducting histopathological examinations of major organs.[2][14][15] The maximum tolerated dose (MTD) is determined by observing dose-limiting toxicities.[13][14]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating 211At-radiopharmaceuticals.
Signaling Pathways Activated by Alpha-Particle Radiation
Alpha-particle radiation induces complex cellular responses, primarily initiated by DNA double-strand breaks (DSBs).[16][17] This leads to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and potentially, various forms of cell death.[17][18]
Caption: Key signaling pathways induced by 211At alpha radiation.
The activation of kinases such as ATM and ATR following DNA damage triggers downstream signaling cascades involving ERK1/2 and other pathways that ultimately determine the cell's fate.[19] These complex interactions highlight the potent and multifaceted mechanism of action of targeted alpha therapies.
References
- 1. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer [mdpi.com]
- 2. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Radiopharmaceuticals; Status, Trends, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mathematical Model for Evaluation of Tumor Response in Targeted Radionuclide Therapy with 211At Using Implanted Mouse Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted alpha therapy using astatine (211At)-labeled phenylalanine: A preclinical study in glioma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted-Alpha-Therapy Combining this compound and anti-CD138 Antibody in a Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Evaluation of the Acute Radiotoxicity of the α-Emitting Molecular-Targeted Therapeutic Agent 211At-MABG for the Treatment of Malignant Pheochromocytoma in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular pathways: targeted α-particle radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [gupea.ub.gu.se]
- 19. Radiation-induced signaling pathways that promote cancer cell survival (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Astatine-211 Labeling Methods for Enhanced In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide, holds significant potential for targeted alpha therapy (TAT) in oncology. Its high linear energy transfer and short-range alpha particles can deliver potent, localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue. However, a critical challenge hindering its widespread clinical application is the in vivo instability of many ²¹¹At-labeled radiopharmaceuticals, leading to deastatination and off-target toxicity.
This guide provides an objective comparison of different this compound labeling methods, focusing on their in vivo stability with supporting experimental data. We delve into detailed experimental protocols for key labeling techniques and present quantitative biodistribution data in clearly structured tables to facilitate informed decisions in the development of next-generation astatine-based radiotherapeutics.
Key this compound Labeling Strategies
The primary goal in this compound labeling is to form a stable covalent bond between the radionuclide and a targeting molecule, such as an antibody, peptide, or small molecule. The most common approaches involve the formation of a carbon-astatine (C-At) bond on an aromatic ring. However, the relatively low bond energy of the C-At bond compared to other halogens makes it susceptible to cleavage in vivo.[1]
Several strategies have been developed to address this stability issue, including:
-
Aryl-based Labeling using Prosthetic Groups: This is the most established method, often employing N-succinimidyl-[²¹¹At]astatobenzoate ([²¹¹At]SAB) and its analogues. These reagents are first astatinated and then conjugated to the targeting molecule.
-
Direct Astatination: In this approach, the targeting molecule is first conjugated with a tin precursor, such as N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE), followed by direct labeling with this compound.[2]
-
Boron-Astatine (B-At) Chemistry: This newer approach utilizes boron cage structures (carboranes) to form a more stable boron-astatine bond, offering a potential solution to the deastatination problem.[3]
-
Linker Modification and Ortho-Functionalization: Modifying the linker between the astatine label and the targeting molecule, or introducing functional groups at the ortho position to the C-At bond, can enhance in vivo stability.
Comparative In Vivo Stability Data
The in vivo stability of astatinated compounds is typically assessed through biodistribution studies in animal models. A lower accumulation of radioactivity in the thyroid, stomach, and lungs is indicative of higher stability, as these organs tend to accumulate free astatine. The following tables summarize comparative biodistribution data from studies evaluating different this compound labeling methods.
Table 1: Biodistribution of ²¹¹At-labeled Anti-HER2 Nanobody (2Rs15d) in SKOV-3 Xenografted Mice at 1-hour Post-Injection [4]
| Organ | [²¹¹At]SAGMB-2Rs15d (%ID/g) | [²¹¹At]SAB-2Rs15d (%ID/g) | [²¹¹At]MSB-2Rs15d (%ID/g) |
| Blood | 3.5 ± 1.1 | 2.9 ± 0.5 | 3.1 ± 0.9 |
| Heart | 1.1 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.3 |
| Lungs | 2.1 ± 0.6 | 3.8 ± 0.7 | 4.2 ± 1.2 |
| Liver | 2.5 ± 0.8 | 2.2 ± 0.4 | 2.4 ± 0.7 |
| Spleen | 1.0 ± 0.3 | 1.4 ± 0.3 | 1.5 ± 0.4 |
| Stomach | 1.2 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.8 |
| Kidneys | 82.7 ± 28.3 | 75.4 ± 13.6 | 78.9 ± 22.1 |
| Tumor | 8.9 ± 2.5 | 8.6 ± 1.5 | 8.7 ± 2.5 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: Comparison of Thyroid and Stomach Uptake for Different ²¹¹At-Labeled FAPI Derivatives in Mice at 1-hour Post-Injection [5]
| Compound | Thyroid (%ID/g) | Stomach (%ID/g) |
| ²¹¹At-FAPI-1 (PEG linker) | 1.5 ± 0.3 | 1.2 ± 0.2 |
| ²¹¹At-FAPI-5 (Piperazine linker) | 1.8 ± 0.4 | 1.4 ± 0.3 |
| Free ²¹¹At | 15.2 ± 3.1 | 10.5 ± 2.2 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 3: In Vivo Stability Comparison of Radioiodinated/Astatinated Benzamidyl and nido-Carboranyl Compounds in Mice at 4-hours Post-Injection [3][6]
| Compound Type | Spleen Radioactivity Ratio (²¹¹At / ¹²⁵I) | Lung Radioactivity Ratio (²¹¹At / ¹²⁵I) | Indication of Stability |
| Astatinated Benzamides | High | High | Rapid Deastatination |
| Astatinated nido-Carborane Derivatives | Lower | Lower | Slightly More Stable |
| Astatinated Venus Flytrap Complexes (VFCs) | ~1 | ~1 | No significant release of ²¹¹At |
A ratio close to 1 indicates similar biodistribution of both radionuclides, suggesting high in vivo stability of the astatinated compound.
Experimental Protocols
Production of this compound
This compound is typically produced via the 209Bi(α,2n)211At nuclear reaction in a cyclotron.[4] The irradiated bismuth target is then processed to isolate the this compound, commonly through dry distillation.[4]
General Workflow for Radiolabeling and In Vivo Evaluation
The following diagram illustrates a typical workflow for the synthesis and preclinical evaluation of this compound labeled compounds.
Caption: General workflow for the production, quality control, and in vivo evaluation of this compound labeled radiopharmaceuticals.
Detailed Methodology: Two-Step Labeling of an Antibody with [²¹¹At]SAB
This protocol is a representative example of a two-step labeling procedure.
-
Preparation of [²¹¹At]SAB:
-
This compound is activated with an oxidizing agent such as N-iodosuccinimide (NIS).
-
The activated astatine is then reacted with a tin precursor, N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE), in an acidic methanolic solution.
-
The reaction is allowed to proceed for a short duration (e.g., 1 minute) before being quenched with a reducing agent like sodium ascorbate.
-
The resulting N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) is purified, typically using a size-exclusion column (e.g., NAP-5).[4]
-
-
Conjugation of [²¹¹At]SAB to the Antibody:
-
The purified [²¹¹At]SAB is added to a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The reaction mixture is incubated to allow the N-hydroxysuccinimide (NHS) ester of the SAB to react with primary amines (e.g., lysine (B10760008) residues) on the antibody.
-
The final ²¹¹At-labeled antibody is purified from unreacted [²¹¹At]SAB and other small molecules, usually via size-exclusion chromatography.
-
Detailed Methodology: In Vivo Biodistribution Study
-
Animal Model: Healthy or tumor-bearing mice (e.g., athymic nude mice with xenografts) are used.[4][5]
-
Administration: A known amount of the purified ²¹¹At-labeled compound is injected intravenously (e.g., via the tail vein).[7]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24 hours) to assess the change in biodistribution over time.[3][6]
-
Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor (if applicable) are collected, weighed, and their radioactivity is measured.[7]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, with corrections for radioactive decay.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for comparison between different compounds and time points.
Signaling Pathways and Chemical Reactions
The following diagrams illustrate the chemical pathways for two common this compound labeling methods.
Two-Step Labeling via [²¹¹At]SAB
Caption: Two-step labeling of an antibody using the prosthetic group [²¹¹At]SAB.
Direct Labeling of an Antibody Conjugate
Caption: Direct labeling of an antibody pre-conjugated with a tin precursor.
Conclusion
The choice of this compound labeling methodology has a profound impact on the in vivo stability and, consequently, the therapeutic efficacy and safety of the resulting radiopharmaceutical. While traditional aryl-based methods using prosthetic groups like SAB are well-established, newer strategies are emerging to overcome the challenge of deastatination. The data presented in this guide suggest that modifications to the linker, such as the use of SAGMB, can improve in vivo stability. Furthermore, the development of novel chemistries, including the formation of more robust boron-astatine bonds, holds great promise for the future of this compound based targeted alpha therapy. Careful consideration of the targeting molecule's properties and the intended clinical application is crucial in selecting the optimal labeling strategy. Further research and head-to-head comparative studies are warranted to fully elucidate the advantages and disadvantages of each approach and to guide the development of the next generation of highly stable and effective this compound radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Procedure for the Production of 211At-Labeled Antibodies with an ε-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Reagents for astatination of biomolecules: comparison of the in vivo distribution and stability of some radioiodinated/astatinated benzamidyl and nido-carboranyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of this compound-Labeled Fibroblast Activation Protein Inhibitor (FAPI): Comparison of Different Linkers with Polyethylene Glycol and Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
A Head-to-Head Preclinical Comparison of Astatine-211 and Bismuth-213 in Targeted Alpha Therapy
A detailed review of the comparative efficacy, biodistribution, and safety of Astatine-211 and Bismuth-213 labeled monoclonal antibodies in an ovarian cancer model.
Targeted alpha therapy (TAT) is a promising strategy in oncology, delivering highly potent alpha-emitting radionuclides directly to cancer cells. Among the alpha emitters of interest, this compound (²¹¹At) and Bismuth-213 (²¹³Bi) have been the subject of extensive preclinical research. This guide provides a direct comparison of these two radionuclides based on head-to-head preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance. The data presented here is primarily drawn from a key comparative study using the MX35 monoclonal antibody in a murine model of ovarian cancer.
Radionuclide Properties at a Glance
A fundamental understanding of the physical properties of ²¹¹At and ²¹³Bi is crucial for interpreting preclinical outcomes. The table below summarizes their key characteristics.
| Property | This compound (²¹¹At) | Bismuth-213 (²¹³Bi) |
| Half-life | 7.21 hours | 45.6 minutes |
| Alpha Energy (MeV) | 5.87 (41.8%), 7.45 (58.2%) | 8.37 (from ²¹³Po, 97.8%), 5.87 (2.2%) |
| Daughter Nuclides | ²⁰⁷Bi (stable), ²¹¹Po (short-lived) | ²⁰⁹Pb (beta emitter), ²¹³Po (short-lived) |
| Production | Cyclotron produced: ²⁰⁹Bi(α,2n)²¹¹At | Generator produced from ²²⁵Ac |
Therapeutic Efficacy in an Ovarian Cancer Model
A direct comparison of the therapeutic efficacy of ²¹¹At-MX35 and ²¹³Bi-MX35 was conducted in nude mice bearing intraperitoneal OVCAR-3 human ovarian cancer xenografts. The study assessed the tumor-free fraction (TFF) eight weeks after treatment initiation.
Two treatment schedules were investigated: initiation at two weeks post-tumor cell inoculation (early treatment) and at four weeks post-inoculation (established treatment). The administered activities were approximately 0.44 MBq for ²¹¹At-MX35 and 2.7 MBq for ²¹³Bi-MX35.[1]
| Treatment Group | Tumor-Free Fraction (TFF) - 2 Weeks Post-Inoculation | Tumor-Free Fraction (TFF) - 4 Weeks Post-Inoculation |
| ²¹¹At-MX35 | 0.90 | 0.25 |
| ²¹³Bi-MX35 | 0.60 | 0.25 |
| Untreated Control | 0.20 | 0.00 |
In the early treatment cohort, ²¹¹At-MX35 resulted in a higher tumor-free fraction compared to ²¹³Bi-MX35, although both treatments were significantly more effective than the untreated control.[1] For more established tumors, both radiopharmaceuticals showed identical efficacy, highlighting the importance of early intervention in targeted alpha therapy.[1]
Comparative Biodistribution
The biodistribution of ²¹¹At-MX35 and ²¹³Bi-MX35 was evaluated in tumor-free nude mice to assess their in-vivo behavior and potential for off-target toxicity. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) at various time points post-intraperitoneal injection.
| Organ | Time Point | ²¹¹At-MX35 (%ID/g) | ²¹³Bi-MX35 (%ID/g) |
| Blood | 15 min | 0.16 ± 0.02 | 0.14 ± 0.02 |
| 45 min | 0.40 ± 0.05 | 0.35 ± 0.04 | |
| 90 min | 0.61 ± 0.08 | 0.54 ± 0.07 | |
| 180 min | 0.81 ± 0.11 | 0.72 ± 0.10 | |
| Liver | 15 min | 0.25 ± 0.03 | 0.22 ± 0.03 |
| 45 min | 0.38 ± 0.05 | 0.33 ± 0.04 | |
| 90 min | 0.49 ± 0.06 | 0.43 ± 0.06 | |
| 180 min | 0.60 ± 0.08 | 0.53 ± 0.07 | |
| Kidneys | 15 min | 0.55 ± 0.07 | 0.68 ± 0.09 |
| 45 min | 1.2 ± 0.2 | 1.5 ± 0.2 | |
| 90 min | 2.1 ± 0.3 | 2.6 ± 0.4 | |
| 180 min | 3.5 ± 0.5 | 4.4 ± 0.6 | |
| Spleen | 15 min | 0.10 ± 0.01 | 0.09 ± 0.01 |
| 45 min | 0.18 ± 0.02 | 0.16 ± 0.02 | |
| 90 min | 0.25 ± 0.03 | 0.22 ± 0.03 | |
| 180 min | 0.32 ± 0.04 | 0.28 ± 0.04 | |
| Thyroid | 90 min | ~2.5 | ~2.0 |
| 180 min | ~6.0 | ~5.0 |
The biodistribution patterns of both radiolabeled antibodies were found to be very similar.[1] A noteworthy observation was a slightly higher accumulation of ²¹¹At in the thyroid and a more pronounced uptake of ²¹³Bi in the kidneys.[2] This is consistent with the known in-vivo behavior of free astatine and bismuth.[2] Overall, the study reported no alarming levels of radioactivity in the investigated organs for either compound.[1]
Toxicity Profile
In the head-to-head comparative study by Gustafsson et al. (2012), no considerable signs of toxicity were observed for either ²¹¹At-MX35 or ²¹³Bi-MX35 at the administered therapeutic doses.[1] A separate study investigating different activity levels of ²¹³Bi-MX35 also reported no significant reduction in white blood cell counts or weight loss, further supporting its favorable short-term safety profile in this preclinical model.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation and replication of preclinical studies.
Radiolabeling of Monoclonal Antibodies
²¹¹At-MX35: The monoclonal antibody MX35 was radiolabeled with this compound using the N-succinimidyl 3-(trimethylstannyl)benzoate precursor. This method involves an electrophilic substitution reaction to form a stable bond between the astatine and the antibody.
²¹³Bi-MX35: For labeling with Bismuth-213, the monoclonal antibody MX35 was first conjugated with the bifunctional chelator p-SCN-Bn-CHX-A”-DTPA. The resulting immunoconjugate was then incubated with ²¹³BiCl₃, which was eluted from a ²²⁵Ac/²¹³Bi generator.
Animal Models and Study Design
Female nude BALB/c (nu/nu) mice, 5-6 weeks of age, were used for all in-vivo experiments.[1] For the therapeutic efficacy study, mice were inoculated intraperitoneally with 1 x 10⁷ OVCAR-3 human ovarian cancer cells.[1] Treatment with the radiolabeled antibodies or a control was initiated either two or four weeks after cell inoculation. The presence of tumors and ascites was evaluated eight weeks after therapy.[1] For the biodistribution study, tumor-free mice were used, and tissues were harvested at 15, 45, 90, and 180 minutes post-injection.[2]
Radionuclide Decay Pathways
The decay characteristics of ²¹¹At and ²¹³Bi are critical to their therapeutic effect and are visualized in the diagrams below.
Conclusion
This head-to-head preclinical comparison provides valuable insights into the relative merits of this compound and Bismuth-213 for targeted alpha therapy. In the context of an ovarian cancer model using the MX35 antibody, ²¹¹At demonstrated a trend towards higher efficacy in early-stage disease, while both radionuclides were equally effective against more established micrometastases. Their biodistribution profiles were largely similar, with minor differences in thyroid and kidney accumulation. Importantly, both radiopharmaceuticals were well-tolerated at the therapeutic doses administered.
The choice between ²¹¹At and ²¹³Bi for clinical development will likely depend on several factors, including the specific cancer target, the pharmacokinetics of the targeting molecule, and logistical considerations related to radionuclide availability and production. The longer half-life of ²¹¹At may be advantageous for targeting molecules with slower uptake kinetics, while the generator-produced ²¹³Bi offers the convenience of on-site availability. Further preclinical studies in different tumor models and with various targeting agents are warranted to fully elucidate the optimal applications for each of these potent alpha emitters.
References
- 1. researchgate.net [researchgate.net]
- 2. 213Bi/211At-Labeled MX35, an anti–sodium-dependent phosphate transport protein 2b (NaPi2b) murine monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of α-radioimmunotherapy with different activity levels of the 213Bi-labeled monoclonal antibody MX35 in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Relative Biological Effectiveness of Astatine-211: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the Relative Biological Effectiveness (RBE) of Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT). Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, details established protocols, and presents visual workflows and signaling pathways to facilitate a deeper understanding of ²¹¹At's radiobiological properties and its potential in oncology.
Executive Summary
This compound distinguishes itself in the landscape of therapeutic radionuclides through its high Linear Energy Transfer (LET) alpha particle emissions, resulting in a significantly higher RBE compared to beta emitters or gamma radiation. This high RBE translates to more effective and localized cell killing, a desirable characteristic for treating microscopic tumors and metastatic diseases. This guide provides a comparative analysis of ²¹¹At's RBE across different biological endpoints and cell lines, alongside a comparison with other alpha emitters used in TAT, such as Radium-223 (²²³Ra) and Actinium-225 (²²⁵Ac).
Data Presentation: RBE of this compound
The RBE of ²¹¹At is not a fixed value but varies depending on the biological endpoint, cell type, and the reference radiation used for comparison. The following tables summarize key experimental findings.
Table 1: RBE of this compound for Cell Survival (Clonogenic Assay)
| Cell Line | Reference Radiation | Endpoint | RBE Value | Citation(s) |
| V79-379A Fibroblasts (Asynchronous) | X-rays (100 kVp) | 37% Survival | 8.6 | [1] |
| V79-379A Fibroblasts (G1 Phase) | X-rays (100 kVp) | 37% Survival | 7.9 | [1] |
| V79-379A Fibroblasts (Early S Phase) | X-rays (100 kVp) | 37% Survival | 4.6 | [1] |
| V79-379A Fibroblasts (Mid S Phase) | X-rays (100 kVp) | 37% Survival | 3.1 | [1] |
| V79-379A Fibroblasts (Late S Phase) | X-rays (100 kVp) | 37% Survival | 3.5 | [1] |
| V79-379A Fibroblasts (M Phase) | X-rays (100 kVp) | 37% Survival | 3.1 | [1] |
Table 2: RBE of this compound for DNA Double-Strand Breaks (DSBs)
| Cell Line | Reference Radiation | RBE Value | Citation(s) |
| Human Fibroblasts | ⁶⁰Co gamma-rays | 2.1 | |
| Human Fibroblasts | X-rays | 3.1 | |
| V79-379A Fibroblasts (Asynchronous) | X-rays (100 kVp) | 3.5 | [1] |
| V79-379A Fibroblasts (G1 Phase) | X-rays (100 kVp) | 3.9 | [1] |
| V79-379A Fibroblasts (Early S Phase) | X-rays (100 kVp) | 2.5 | [1] |
| V79-379A Fibroblasts (Mid S Phase) | X-rays (100 kVp) | 1.8 | [1] |
| V79-379A Fibroblasts (Late S Phase) | X-rays (100 kVp) | 2.0 | [1] |
| V79-379A Fibroblasts (M Phase) | X-rays (100 kVp) | 1.8 | [1] |
Experimental Protocols
Accurate determination of RBE is paramount for the preclinical and clinical development of ²¹¹At-based radiopharmaceuticals. Below are detailed methodologies for the key experiments cited in this guide.
Production and Purification of this compound
This compound is typically produced in a cyclotron by irradiating a Bismuth-209 (²⁰⁹Bi) target with alpha particles. The nuclear reaction is ²⁰⁹Bi(α,2n)²¹¹At. Following irradiation, ²¹¹At is separated from the bismuth target using either dry distillation or wet chemistry methods.
-
Dry Distillation: The irradiated bismuth target is heated in a furnace, and the more volatile ²¹¹At is distilled and collected on a cold surface.
-
Wet Chemistry: This approach involves dissolving the bismuth target in a strong acid (e.g., nitric acid), followed by a series of solvent extraction and/or chromatography steps to isolate the ²¹¹At.
Consolidated Protocol for In Vitro RBE Determination
This protocol outlines the key steps for determining the RBE of ²¹¹At in a given cell line.
1. Cell Culture and Preparation:
- Culture the desired cancer cell line under standard conditions.
- Harvest cells and prepare single-cell suspensions.
- Determine cell concentration and viability using a hemocytometer or automated cell counter.
2. Irradiation:
- This compound Irradiation:
- Prepare a stock solution of ²¹¹At with a known activity concentration.
- Add appropriate volumes of the ²¹¹At stock solution to the cell suspensions to achieve a range of desired absorbed doses.
- Incubate the cells with ²¹¹At for a defined period (e.g., 1 hour) at 37°C.
- After incubation, wash the cells to remove unbound ²¹¹At.
- Reference Radiation (e.g., X-rays):
- Expose parallel cell cultures to a range of doses from a calibrated X-ray source.
3. Clonogenic Survival Assay:
- Plate a known number of irradiated and control cells into culture dishes.
- Incubate the dishes for a period sufficient for colony formation (typically 7-14 days).
- Fix the colonies with a solution such as 10% formalin.
- Stain the colonies with a dye like 0.5% crystal violet.
- Count the number of colonies (defined as a cluster of at least 50 cells).
- Calculate the surviving fraction for each dose point by normalizing to the plating efficiency of the non-irradiated control group.
4. DNA Double-Strand Break (DSB) Quantification via Pulsed-Field Gel Electrophoresis (PFGE):
- Embed irradiated and control cells in agarose (B213101) plugs.
- Lyse the cells within the plugs to release the DNA.
- Subject the DNA-containing plugs to pulsed-field gel electrophoresis. This technique separates large DNA fragments resulting from DSBs.
- Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize the DNA.
- Quantify the fraction of DNA that has migrated out of the plug, which is proportional to the number of DSBs.
5. RBE Calculation:
- Generate dose-response curves for both ²¹¹At and the reference radiation for the chosen endpoint (e.g., cell survival or DSB induction).
- The RBE is calculated as the ratio of the dose of the reference radiation to the dose of ²¹¹At that produces the same biological effect (e.g., 10% cell survival).
Mandatory Visualization
Experimental Workflow for RBE Determination
This compound Induced DNA Damage Response Pathway
The high-LET alpha particles from ²¹¹At induce complex DNA double-strand breaks (DSBs), which are challenging for cells to repair. This triggers a robust DNA damage response (DDR) cascade. Key proteins involved in this pathway include Poly(ADP-ribose) polymerase 1 (PARP1) and Ataxia Telangiectasia Mutated (ATM) kinase.
Comparative RBE of Targeted Alpha Therapy Radionuclides
While direct comparative RBE studies under identical conditions are limited, the inherent properties of alpha emitters suggest a high biological effectiveness. The total energy deposited and the decay cascade influence the overall therapeutic efficacy.
Conclusion
This compound demonstrates a high RBE for critical biological endpoints such as cell survival and DNA double-strand breaks. This inherent radiobiological advantage, coupled with its favorable physical half-life, positions ²¹¹At as a highly potent radionuclide for targeted alpha therapy. The data and protocols presented in this guide are intended to support the ongoing research and development of novel ²¹¹At-based radiopharmaceuticals for the treatment of cancer. Further studies directly comparing the RBE of different alpha emitters under standardized conditions are warranted to fully elucidate their relative therapeutic potential.
References
Astatine-211 Theranostics: A Comparative Guide to Imaging Isotope Pairing
For Researchers, Scientists, and Drug Development Professionals
Astatine-211 (²¹¹At), a potent alpha-emitting radionuclide, is at the forefront of targeted alpha therapy (TAT), a promising strategy for treating micrometastatic and disseminated cancers.[1] The high linear energy transfer and short path length of its emitted alpha particles enable precise cytotoxicity to malignant cells while minimizing damage to surrounding healthy tissue.[2] The full potential of ²¹¹At-based therapies is unlocked through a theranostic approach, which combines therapy with diagnostic imaging. This allows for patient stratification, dosimetry, and monitoring of treatment response. The choice of the imaging isotope paired with ²¹¹At is critical for the successful clinical translation of these novel radiopharmaceuticals.
This guide provides a comprehensive comparison of imaging isotopes that can be paired with this compound, supported by experimental data. It details the methodologies of key experiments and visualizes essential workflows for researchers in the field.
Performance Comparison of Imaging Isotopes for this compound Theranostics
The ideal imaging partner for this compound should accurately predict the biodistribution of the therapeutic agent without altering its biological properties. Several isotopes, primarily those of iodine and astatine itself, have been investigated for this purpose. The following tables summarize the key characteristics and comparative performance of these theranostic pairs.
| Isotope | Half-life | Imaging Modality | Principal Photon Energies (keV) | Advantages | Disadvantages |
| This compound (²¹¹At) | 7.21 hours | SPECT | 77-92 (X-rays from ²¹¹Po daughter) | - Direct imaging of the therapeutic agent.[3] - Provides the most accurate biodistribution. | - Low photon abundance (40% total intensity) leading to poor image quality.[4] - High-energy gamma emissions can degrade image quality.[3] |
| Iodine-123 (¹²³I) | 13.22 hours | SPECT | 159 | - Good image quality. - Similar chemistry to astatine.[5] | - Potential for different in vivo stability and metabolism compared to the ²¹¹At-labeled compound.[6] |
| Iodine-124 (¹²⁴I) | 4.18 days | PET | 511 (from β+) | - High-resolution PET imaging. - Longer half-life allows for later imaging time points. | - Longer half-life may not be ideal for matching the pharmacokinetics of some ²¹¹At agents. - Different decay properties could lead to altered biological behavior. |
| Iodine-125 (¹²⁵I) | 59.4 days | Preclinical SPECT/Gamma Counting | 27-35 | - Long half-life is suitable for long-term preclinical studies and in vitro assays. | - Not suitable for clinical imaging due to low energy photons. - Significantly different half-life compared to ²¹¹At. |
| Astatine-209 (²⁰⁹At) | 5.41 hours | SPECT | 195, 239, 545, 782/790 (gamma); ~79 (X-rays) | - Chemically identical to ²¹¹At, providing a true representation of biodistribution.[3] | - Limited availability due to production via high-energy proton spallation.[6] - Complex decay scheme with multiple high-energy gammas. |
| Technetium-99m (⁹⁹ᵐTc) | 6.01 hours | SPECT | 140 | - Readily available and well-established for SPECT imaging. | - Different chemistry to astatine, requiring a bifunctional chelator which may alter pharmacokinetics. - Potential for mismatched biodistribution. |
| Fluorine-18 (¹⁸F) | 109.8 minutes | PET | 511 (from β+) | - Excellent image quality with PET. - Can be used to label a diagnostic molecule targeting the same biological marker.[7] | - Very different chemistry from astatine. - Short half-life may not be suitable for all applications. |
Quantitative Comparison of Biodistribution
The following table summarizes preclinical data comparing the biodistribution of this compound labeled compounds with their corresponding radioiodinated analogs. This data is crucial for assessing the validity of using an iodine isotope as a surrogate for imaging.
| Compound | Imaging Isotope | Organ | Uptake (%ID/g at 1h) | Tumor-to-Blood Ratio | Reference |
| Anti-CD45 Antibody | ²¹¹At | Spleen | 167 ± 23 | - | [8] |
| Anti-CD45 Antibody | ²¹³Bi | Spleen | 45 ± 9 | - | [8] |
| RGD Peptide | ²¹¹At | Tumor | ~2.5 | ~5 | [5] |
| RGD Peptide | ¹²⁵I | Tumor | ~2.5 | ~5 | [5] |
| Gold Nanoparticles | ²¹¹At | Liver | 17.83 ± 8.54 | - | [9] |
| Gold Nanoparticles | ²¹¹At | Tumor | 1.36 ± 0.44 | - | [9] |
| PSMA-5 | ²¹¹At | Kidneys | ~50 | - | [10] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is compiled from multiple preclinical studies and conditions may vary.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in the development of this compound theranostics.
Radiolabeling of a Peptide with this compound via a Tin Precursor
This protocol describes a common method for labeling peptides with ²¹¹At.
Materials:
-
This compound in chloroform (B151607)
-
Tributylstannyl-functionalized peptide precursor
-
N-chlorosuccinimide (NCS) in ethanol (B145695)
-
Acetic acid
-
HPLC for purification and analysis
Procedure:
-
Evaporate the chloroform from the this compound solution using a gentle stream of nitrogen.
-
Dissolve the dried this compound in a solution of the tin-precursor peptide in ethanol.
-
Add NCS in ethanol to the reaction mixture to initiate the electrophilic destannylation reaction.
-
Add acetic acid to quench the reaction after a specified time (e.g., 10-15 minutes) at room temperature.
-
Purify the astatinated peptide using reverse-phase HPLC.
-
Determine the radiochemical yield and purity of the final product using radio-HPLC.
In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled compound in a biologically relevant medium.
Materials:
-
²¹¹At-labeled compound
-
Human or mouse serum
-
Size-exclusion chromatography or TLC
Procedure:
-
Incubate the ²¹¹At-labeled compound in serum at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.
-
Analyze the aliquots using a suitable method (e.g., size-exclusion chromatography or TLC) to separate the intact radiolabeled compound from any free astatine or degradation products.
-
Quantify the percentage of intact radiolabeled compound at each time point to determine the in vitro stability.
In Vivo Biodistribution Study in a Murine Tumor Model
This protocol evaluates the distribution of the radiolabeled compound in a living organism.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
²¹¹At-labeled compound
-
Saline solution for injection
-
Gamma counter
Procedure:
-
Administer a known activity of the ²¹¹At-labeled compound to the mice via intravenous injection.
-
At predefined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Preclinical SPECT/CT Imaging
This protocol describes the imaging procedure to visualize the biodistribution of the radiotracer.
Materials:
-
Tumor-bearing mouse
-
²¹¹At-labeled compound or its imaging surrogate (e.g., ¹²³I-labeled analog)
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Anesthetize the mouse.
-
Administer the radiolabeled compound intravenously.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT images over a specific energy window (e.g., 77-92 keV for ²¹¹At).
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct and analyze the images to visualize the biodistribution of the radiotracer.[11]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the development of this compound theranostics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Realizing Clinical Trials with this compound: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. Biodistributions, Myelosuppression and Toxicities in Mice Treated with an Anti-CD45 Antibody Labeled with the α-Emitting Radionuclides Bismuth-213 or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Labeled Gold Nanoparticles for Targeted Alpha-Particle Therapy via Intravenous Injection | MDPI [mdpi.com]
- 10. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECT-based evaluation of [211At]-astatide and surrogate isotopes for determination of activity concentration in vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Analysis of Astatine-211 Clinical Trials in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters like Astatine-211 (²¹¹At) garnering significant interest for their high linear energy transfer and short-range cytotoxic effects. This guide provides a comparative analysis of ongoing and recently completed clinical trials involving ²¹¹At-based radiopharmaceuticals, offering a comprehensive overview of their performance against alternative treatments. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current state of clinical research in this promising field.
Key this compound Clinical Trials: An Overview
Several pioneering clinical trials are underway to evaluate the safety and efficacy of this compound in various oncology indications. This guide focuses on three prominent studies:
-
Fred Hutchinson Cancer Center (Seattle, USA): Investigating ²¹¹At-BC8-B10, an anti-CD45 monoclonal antibody conjugate, for hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) in the context of hematopoietic cell transplantation (HCT).
-
Osaka University (Osaka, Japan): A first-in-human study of [²¹¹At]NaAt (sodium astatide) for patients with radioiodine-refractory differentiated thyroid cancer.
-
Fukushima Medical University (Fukushima, Japan): A Phase I/II trial of ²¹¹At-MABG (meta-astatobenzylguanidine) for malignant pheochromocytoma and paraganglioma.
Comparative Data Analysis
The following tables summarize the available quantitative data from these this compound clinical trials and compare them with established alternative therapies.
Hematological Malignancies: ²¹¹At-BC8-B10 vs. Standard HCT
Table 1: Comparison of ²¹¹At-BC8-B10 in High-Risk AML/MDS with Standard HCT Outcomes
| Parameter | ²¹¹At-BC8-B10 + HCT (NCT03128034 - Preliminary)[1] | Standard Allogeneic HCT (High-Risk AML/MDS, Older Adults) |
| Patient Population | Older or medically infirm adults with refractory/relapsed leukemia or high-risk MDS | Older adults with AML or high-risk MDS |
| Treatment Regimen | Dose-escalation of ²¹¹At-BC8-B10 followed by fludarabine (B1672870) and total body irradiation (2-3 Gy) and HCT | Varies, typically includes chemotherapy and/or radiation |
| Maximum Tolerated Dose (MTD) | DLT observed at 20.35 MBq/kg (bilirubin elevation) | Not Applicable |
| 1-Year Overall Survival (OS) | 43%[1] | Approximately 38% in patients >60 years[2] |
| 1-Year Recurrence-Free Survival (RFS) | 35%[1] | Approximately 35% in patients >60 years[2] |
| Adverse Events | Primary endpoint toxicity: Grade III/IV Bearman regimen-related toxicity[1] | Common toxicities include graft-versus-host disease, infections, and organ toxicity. |
Radioiodine-Refractory Differentiated Thyroid Cancer: [²¹¹At]NaAt vs. Systemic Therapies
Table 2: Comparison of [²¹¹At]NaAt with Systemic Therapies in Radioiodine-Refractory DTC
| Parameter | [²¹¹At]NaAt (Osaka University Trial)[3] | Lenvatinib (B1674733) (SELECT Trial)[4] | Sorafenib (B1663141) (DECISION Trial)[4] |
| Patient Population | Metastatic radioiodine-refractory DTC | Progressive, radioiodine-refractory DTC | Progressive, radioiodine-refractory DTC |
| Treatment Regimen | Single intravenous dose of [²¹¹At]NaAt (1.25, 2.5, or 3.5 MBq/kg) | Oral lenvatinib (24 mg daily) | Oral sorafenib (400 mg twice daily) |
| Objective Response Rate (ORR) | 2.5 MBq/kg: 33% PR3.5 MBq/kg: 20% CR, 20% PR[3] | 64.8%[4] | 12.3% |
| Median Progression-Free Survival (PFS) | Not yet reported | 18.3 months[4] | 10.8 months[4] |
| Key Adverse Events (Grade ≥3) | 3.5 MBq/kg: Lymphopenia, leukopenia[3] | Hypertension, diarrhea, fatigue, decreased appetite | Hand-foot skin reaction, diarrhea, fatigue |
Malignant Pheochromocytoma/Paraganglioma: ²¹¹At-MABG vs. ¹³¹I-MIBG
Table 3: Comparison of Planned ²¹¹At-MABG Trial with ¹³¹I-MIBG Therapy
| Parameter | ²¹¹At-MABG (Fukushima Trial Protocol)[5] | High-Specific-Activity ¹³¹I-MIBG (Phase II Trial)[6][7][8] |
| Patient Population | Locally unresectable or metastatic PPGL refractory to standard therapy | Metastatic or unresectable pheochromocytoma and paraganglioma |
| Treatment Regimen | Dose escalation of a single bolus of ²¹¹At-MABG (0.65, 1.3, 2.6 MBq/kg) | At least one therapeutic dose (~18.5 GBq) of HSA ¹³¹I-MIBG |
| Primary Endpoint | Dose-limiting toxicity to determine MTD and recommended dose[5] | Proportion of patients with ≥50% reduction in baseline antihypertensive medication use for ≥6 months[7] |
| Efficacy (Objective Response) | Secondary endpoint: Objective Response Rate[5] | 92% had partial response or stable disease within 12 months[6][7] |
| Median Overall Survival (OS) | Secondary endpoint: Progression-Free Survival, Overall Survival[5] | 36.7 months[6][7] |
| Key Adverse Events | To be determined | Nausea, myelosuppression, fatigue[6][7] |
Experimental Protocols
Production and Administration of this compound Radiopharmaceuticals
-
²¹¹At-BC8-B10: The production of ²¹¹At-BC8-B10 for clinical use follows a multi-step cGMP process. This involves the synthesis of the B10-NCS labeling reagent, production and conjugation of the anti-CD45 monoclonal antibody BC8 to form BC8-B10, cyclotron production of [²¹¹At]NaAt via alpha irradiation of bismuth targets, and subsequent radiolabeling of BC8-B10. The final product undergoes rigorous quality control, including tests for purity, identity, sterility, and pyrogen levels.[9][10][11] The infusion of ²¹¹At-BC8-B10 is administered intravenously over 6-8 hours.[1]
-
[²¹¹At]NaAt: For the Osaka University trial, [²¹¹At]NaAt solution for intravenous administration is manufactured under GMP guidelines. The process involves the separation and purification of ²¹¹At via dry distillation from irradiated bismuth plates. The purified ²¹¹At is then collected in a solution containing ascorbic acid and sodium hydrogen carbonate to stabilize the astatide. The final solution is sterile filtered before administration. A single intravenous dose is administered to patients following recombinant human thyroid-stimulating hormone stimulation and an iodine-restricted diet.[3][12]
-
²¹¹At-MABG: The Fukushima Medical University trial utilizes a 3+3 dose-escalation design. Patients receive a single intravenous bolus of ²¹¹At-MABG. The primary endpoint is dose-limiting toxicity, observed for 6 weeks post-administration, to determine the maximum tolerated and recommended doses. Secondary endpoints include pharmacokinetics, dosimetry, and therapeutic efficacy.[5] Preclinical studies have informed the human dosimetry estimates.[13][14]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of [²¹¹At]NaAt uptake via the Sodium-Iodide Symporter (NIS) in thyroid cells.
Caption: Uptake of ²¹¹At-MABG via the Norepinephrine Transporter (NET).
Caption: Targeting of the CD45 signaling pathway by ²¹¹At-BC8-B10.
Caption: General experimental workflow for this compound clinical trials.
References
- 1. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcomes of allogeneic stem cell transplantation in elderly patients with acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic treatments for radioiodine-refractory thyroid cancers [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Efficacy and Safety of High-Specific-Activity 131I-MIBG Therapy in Patients with Advanced Pheochromocytoma or Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Phase II Study of High-Dose [131I]Metaiodobenzylguanidine Therapy for Patients With Metastatic Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP production of this compound-labeled anti-CD45 antibodies for use in allogeneic hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP production of this compound-labeled anti-CD45 antibodies for use in allogeneic hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. At 211 MAb BC8-B10 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Toxicity of Astatine-211 in Targeted Alpha Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Targeted alpha therapy (TAT) represents a promising frontier in precision oncology, delivering highly potent alpha-emitting radionuclides to malignant cells while minimizing damage to surrounding healthy tissue. Astatine-211 (At-211) has emerged as a compelling candidate for TAT due to its favorable decay characteristics, including a relatively short half-life of 7.2 hours and a simple decay chain that does not produce long-lived, systemically circulating toxic daughter isotopes.[1] However, a thorough understanding of its off-target toxicity profile in comparison to other clinically relevant radionuclides is paramount for its successful clinical translation.
This guide provides an objective comparison of the off-target toxicity of this compound with other key alpha and beta emitters used in radiopharmaceutical development, namely Actinium-225 (Ac-225) and Lutetium-177 (Lu-177). The comparison is based on available preclinical and clinical data, with a focus on hematological toxicity, nephrotoxicity, and salivary gland toxicity.
Key Physicochemical Properties of Compared Radionuclides
Understanding the fundamental properties of each radionuclide is crucial for interpreting their biological effects.
| Property | This compound (At-211) | Actinium-225 (Ac-225) | Lutetium-177 (Lu-177) |
| Particle Emitted | Alpha (α) | Alpha (α) | Beta (β⁻) |
| Half-life | 7.2 hours | 9.9 days | 6.7 days |
| Alpha Energy (MeV) | 5.87 (41.8%), 7.45 (58.2%) | 5.8 (average of 4 alpha emissions) | N/A |
| Beta Energy (MeV) | N/A | N/A | 0.497 (max) |
| Daughter Nuclides | Stable Lead-207 (via Polonium-211) | Series of alpha and beta emitters, ending in stable Bismuth-209 | Stable Hafnium-177 |
| Recoil Energy | Yes, but daughter is very short-lived | Yes, daughters can translocate from the targeting molecule | No |
Comparative Off-Target Toxicity
The off-target toxicity of a radiopharmaceutical is influenced by the physical properties of the radionuclide, the chemical stability of the radioligand, and the biodistribution of the targeting molecule.
This compound (At-211) vs. Actinium-225 (Ac-225): The Alpha Emitter Comparison
This compound and Actinium-225 are both potent alpha emitters, but their differing decay schemes have significant implications for off-target toxicity.
Decay Chain and Daughter Nuclides: The most significant differentiator is their decay chain. At-211 undergoes a simple decay to the stable lead-207, with its immediate daughter, Polonium-211, having a half-life of only 0.52 seconds.[1] This rapid decay at the target site minimizes the risk of daughter radionuclide redistribution and subsequent off-target irradiation.
In contrast, Ac-225 undergoes a cascade of four alpha emissions to reach stable Bismuth-209.[2] The recoil energy from the initial alpha decay of Ac-225 can cause the daughter nuclides (e.g., Francium-221, Bismuth-213) to detach from the targeting molecule. These "free" daughter isotopes can then circulate and accumulate in non-target tissues, such as the kidneys and bone marrow, leading to unintended toxicity.[2]
In Vitro Cytotoxicity: A direct comparison of prostate-specific membrane antigen (PSMA)-targeted radioligands, [211At]PSMA-5 and [225Ac]PSMA-617, in LNCaP (PSMA-positive) and PC3 (PSMA-negative) prostate cancer cell lines demonstrated that [225Ac]PSMA-617 had a stronger effect on cell viability than [211At]PSMA-5 at the same concentration.[3] However, the study also noted that above a certain concentration, the cytotoxicity of [225Ac]PSMA-617 did not increase in a dose-dependent manner.[3]
Quantitative Comparison of Off-Target Toxicity
Direct head-to-head in vivo comparative studies assessing the off-target toxicity of At-211, Ac-225, and Lu-177-labeled versions of the same targeting molecule are limited. The following tables summarize available data from preclinical and clinical studies for each radionuclide, while acknowledging that direct comparisons should be made with caution due to variations in experimental design, targeting molecules, and administered activities.
Table 1: Hematological Toxicity
| Radionuclide/Agent | Species | Dose | Key Findings | Reference |
| [211At]PSMA-5 | Mouse | 5, 12, 35 MBq/kg | No significant myelosuppression observed at any dose up to 14 days post-administration.[4] | [4] |
| Cynomolgus Monkey | 9 MBq/kg | Mild leukopenia (mainly lymphopenia) observed 24 hours post-administration.[4] | [4] | |
| [225Ac]PSMA-617 | Human | 100 kBq/kg/cycle | Grade 3 or 4 hematological toxicity is a known side effect, necessitating careful patient monitoring.[5] | [5] |
| [177Lu]PSMA-617 | Mouse | 200 MBq (three cycles) | Significant decreases in white and red blood cells were observed but did not reach control levels during the experiment.[6] | [6] |
| Human | ~7.4 GBq/cycle | Grade 3 or 4 thrombocytopenia was observed in 11% of patients in the TheraP trial.[7] | [7] |
Table 2: Nephrotoxicity
| Radionuclide/Agent | Species | Dose | Key Findings | Reference |
| [211At]PSMA-5 | Mouse | 35 MBq/kg | No histological abnormalities observed in the kidneys.[4] | [4] |
| Cynomolgus Monkey | 9 MBq/kg | No histological abnormalities observed in the kidneys despite high accumulation.[4] | [4] | |
| [225Ac]PSMA-617 | Human | 100 kBq/kg/cycle | Renal toxicity is a significant concern and a potential dose-limiting factor.[5] | [5] |
| [177Lu]PSMA-617 | Human | ~7.4 GBq/cycle | Generally well-tolerated with a low incidence of severe nephrotoxicity.[7] | [7] |
Table 3: Salivary Gland Toxicity
| Radionuclide/Agent | Species | Dose | Key Findings | Reference |
| [211At]PSMA-5 | Mouse | 5, 12, 35 MBq/kg | Dose-dependent single-cell necrosis/apoptosis observed in the salivary glands at day 1.[4] | [4] |
| [225Ac]PSMA-617 | Human | 100 kBq/kg/cycle | High rates of xerostomia (dry mouth), often severe and dose-limiting.[8][9] A study showed a significant decrease in salivary gland volume after one cycle.[10] | [8][9][10] |
| [177Lu]PSMA-617 | Human | ~7.4 GBq/cycle | Xerostomia is a common side effect, but generally milder and more transient compared to alpha emitters.[8][9] No significant change in salivary gland volume was observed after two cycles.[10] | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of radionuclide toxicity. Below are summarized protocols for key toxicity evaluation experiments.
Hematological Toxicity Assessment in Mice
Objective: To evaluate the effect of a radiopharmaceutical on hematopoietic cells.
-
Animal Model: BALB/c or other appropriate mouse strain, 8-10 weeks old.
-
Radiopharmaceutical Administration: Intravenous (i.v.) injection of the test radiopharmaceutical at various dose levels and a vehicle control.
-
Blood Collection: Serial blood samples (e.g., 20-50 µL) are collected from the tail vein or retro-orbital sinus at multiple time points (e.g., baseline, and days 3, 7, 14, 21, and 28 post-injection).[6]
-
Complete Blood Count (CBC) Analysis: Blood samples are analyzed using an automated hematology analyzer to determine red blood cell (RBC) count, white blood cell (WBC) count with differential, platelet count, hemoglobin, and hematocrit.[6]
-
Bone Marrow Analysis (Terminal Endpoint): At the end of the study, femurs and tibias are collected. Bone marrow is flushed, and total nucleated cell counts are determined. Cytology smears can be prepared for differential cell counting. Histopathological analysis of sternum or femur sections can also be performed.
-
Data Analysis: Changes in blood cell counts over time are compared between treated and control groups using appropriate statistical methods.
Nephrotoxicity Assessment in Mice
Objective: To assess the potential for kidney damage following radiopharmaceutical administration.
-
Animal Model: Nude or immunocompetent mice.
-
Radiopharmaceutical Administration: i.v. injection of the test article and control.
-
Functional Assessment:
-
Blood Urea Nitrogen (BUN) and Creatinine (B1669602): Serum samples are collected at various time points and analyzed for BUN and creatinine levels as indicators of glomerular filtration rate.
-
Urinalysis: Urine is collected to measure markers of tubular damage such as kidney injury molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).[11]
-
-
Histopathological Analysis (Terminal Endpoint): Kidneys are harvested, fixed in 10% neutral buffered formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate for glomerular, tubular, and interstitial damage.[4]
-
Immunohistochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67) can provide further mechanistic insights.
Salivary Gland Toxicity Assessment in Mice
Objective: To evaluate the impact of the radiopharmaceutical on salivary gland function and morphology.
-
Animal Model: Mouse strains with known PSMA expression in salivary glands (e.g., BALB/c).
-
Radiopharmaceutical Administration: i.v. injection of the test article and control.
-
Functional Assessment:
-
Saliva Flow Rate: Stimulated saliva is collected at different time points after administration by placing pre-weighed cotton balls in the oral cavity for a set duration following pilocarpine (B147212) stimulation. The change in weight of the cotton balls indicates the volume of saliva produced.
-
-
Histopathological Analysis (Terminal Endpoint): Salivary glands (parotid, submandibular, sublingual) are harvested, fixed, sectioned, and stained with H&E to assess for acinar cell loss, inflammation, and fibrosis.[4]
-
Immunohistochemistry: Staining for markers of apoptosis and proliferation can be performed as described for nephrotoxicity.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing off-target toxicity and a simplified signaling pathway for radiation-induced cellular damage.
Workflow for preclinical off-target toxicity assessment.
Simplified signaling pathway of alpha particle-induced DNA damage.
Conclusion
This compound presents a favorable off-target toxicity profile primarily due to its simple decay chain, which avoids the systemic redistribution of toxic daughter radionuclides—a significant concern with Actinium-225. Preclinical data for At-211-labeled compounds suggest a manageable toxicity profile, particularly concerning hematological and renal toxicities. However, as with other alpha emitters, salivary gland toxicity remains a potential issue that requires careful monitoring and mitigation strategies.
References
- 1. Frontiers | this compound based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 2. This compound and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Nuclear Medicine Therapeutics Targeting PSMA among Alpha-Emitting Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hematological and renal toxicity in mice after three cycles of high activity [177Lu]Lu-PSMA-617 with or without human α1-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in 177Lu-PSMA and 225Ac-PSMA Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Morphological and Functional Effects of 225Ac- and 177Lu-PSMA Radioligand Therapies (RLTs) on Salivary Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pre-clinical Evaluation of Biomarkers for Early Detection of Nephrotoxicity Following Alpha-particle Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Astatine-211: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Astatine-211 (At-211) is a promising alpha-emitting radionuclide for targeted alpha therapy, offering a potent and localized radiation dose to cancer cells.[1] Its short half-life of 7.2 hours and simple decay chain make it an attractive candidate for clinical applications.[2][3][4] However, the safe and compliant disposal of laboratory waste containing this compound is paramount to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, in line with the principles of radiation safety and regulatory compliance.
The primary method for managing short-lived radioactive waste, such as that containing this compound, is through decay-in-storage (DIS) .[5][6][7] This process involves securely storing the waste for a sufficient period to allow the radioactivity to decay to background levels, after which it can be disposed of as regular, non-radioactive waste.[5][6][7]
This compound: Key Properties for Waste Management
A comprehensive understanding of this compound's properties is crucial for safe handling and disposal.
| Property | Value |
| Half-life | 7.214 hours[8][9][10] |
| Primary Emissions | Alpha particles |
| Decay Products | This compound decays via two main branches: 41.8% by alpha decay to Bismuth-207 (207Bi), and 58.2% by electron capture to Polonium-211 (211Po). The very short-lived 211Po (half-life of 0.516 seconds) then undergoes 100% alpha decay to stable Lead-207 (207Pb). Bismuth-207 has a very long half-life (31.6 years) but is produced in small quantities. Ultimately, the decay chain results in stable Lead-207.[8][11] |
| Primary Hazard | Internal contamination with alpha particles. |
Decay-in-Storage (DIS) Protocol for this compound Waste
The recommended practice for the disposal of this compound waste is to allow it to decay for a minimum of 10 half-lives .[5][12][13][14] This duration ensures that the initial radioactivity is reduced to less than 0.1% of its original level.
| Number of Half-lives | Percentage of Remaining Radioactivity | Time Elapsed (for this compound) |
| 1 | 50% | 7.2 hours |
| 2 | 25% | 14.4 hours |
| 3 | 12.5% | 21.6 hours |
| 5 | 3.125% | 36 hours (1.5 days) |
| 7 | 0.781% | 50.4 hours (2.1 days) |
| 10 | 0.098% | 72 hours (3 days) |
Therefore, this compound waste should be stored securely for at least 3 days before proceeding with the final disposal survey.
Step-by-Step Disposal Procedures
The following workflow outlines the critical steps for the proper disposal of this compound waste.
Proper segregation and packaging at the source are critical to a safe and efficient disposal process.
-
Solid Waste:
-
Description: Includes contaminated items such as gloves, absorbent paper, plasticware (e.g., pipette tips, tubes), and other solid laboratory materials.
-
Container: Use durable, leak-proof plastic containers with tight-fitting lids.[15][16] For ease of use, a step-on type container is recommended to minimize hand contact.[15] Polyethylene bags can be used as liners.[17]
-
Procedure:
-
Place a plastic liner inside the designated solid waste container.
-
Deposit contaminated solid waste directly into the lined container.
-
Do not overfill the container; ensure the lid can be securely closed.
-
Once full, seal the plastic liner.
-
Secure the lid on the container.
-
Label the container as described below.
-
-
-
Liquid Waste:
-
Description: Includes aqueous and organic solutions containing this compound.
-
Container: Use shatterproof plastic carboys or jugs. Secondary containment (e.g., a larger plastic tub) is highly recommended to prevent spills.
-
Procedure:
-
Segregate aqueous and organic liquid waste into separate, clearly labeled containers.
-
Use a funnel to carefully transfer liquid waste into the designated carboy to avoid spills.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent splashing.
-
Securely cap the container.
-
Place the primary container in a secondary containment vessel.
-
Label the primary container.
-
-
-
Sharps Waste:
-
Description: Includes needles, syringes, scalpels, Pasteur pipettes, and any other items that can puncture skin or a waste container liner.
-
Container: Use a designated, puncture-resistant sharps container.
-
Procedure:
-
Place all sharps directly into the sharps container immediately after use.
-
Do not recap, bend, or break needles.
-
Do not overfill the sharps container.
-
Once the container is full to the indicated line, securely close and lock the lid.
-
Label the sharps container.
-
-
Accurate labeling is crucial for tracking and ensuring the waste is stored for the appropriate duration. All waste containers must be clearly labeled with:
-
The universal radiation symbol ("trefoil") and the words "Caution, Radioactive Material".
-
The radionuclide: This compound .
-
The date the container was sealed.
-
The name of the responsible researcher or laboratory.
Store the sealed and labeled containers in a designated and secure radioactive waste storage area. This area should be away from high-traffic locations and clearly marked with appropriate warning signs. Due to the low-energy X-ray emissions associated with this compound's decay, extensive lead shielding for waste is generally not required.[2][18] The plastic or metal waste containers themselves provide adequate shielding for the alpha particles.
After a minimum of 10 half-lives (3 days), the waste must be surveyed to confirm that its radioactivity has decayed to background levels.
-
Survey Procedure:
-
Move the waste container to a low-background area to avoid false readings.
-
Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) set to its most sensitive scale.
-
Measure the radiation at the surface of the container on all sides, with no shielding between the detector and the container.
-
Record the survey readings in a logbook.
-
-
Disposal:
-
If the survey readings are indistinguishable from background radiation, the waste can be considered non-radioactive.
-
Crucially, all radiation labels and symbols must be removed or completely defaced before final disposal.
-
The de-labeled waste can then be disposed of in the appropriate non-radioactive waste stream (e.g., regular trash, biohazardous waste, or chemical waste, depending on the non-radioactive components).
-
If the survey readings are still above background, the waste must be returned to the secure storage area for further decay. Re-survey the waste after an additional 1-2 half-lives.
-
Record Keeping
Maintain a detailed log for all this compound waste. The log should include:
-
The date the waste container was sealed.
-
The type of waste (solid, liquid, sharps).
-
The date of the final survey.
-
The results of the final survey (background and container surface readings).
-
The date of final disposal.
-
The name of the individual who performed the survey and disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment and protecting public health.
References
- 1. Exploring a new cancer treatment option in radioactive isotope this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 2. This compound - Atley Solutions [atley.com]
- 3. This compound: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. scp.nrc.gov [scp.nrc.gov]
- 7. nrc.gov [nrc.gov]
- 8. researchgate.net [researchgate.net]
- 9. isotopes.gov [isotopes.gov]
- 10. isotopes.gov [isotopes.gov]
- 11. 211At [prismap.eu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. calstatela.edu [calstatela.edu]
- 14. Decay in storage - Radiation Safety - Grand Valley State University [gvsu.edu]
- 15. Waste Containers | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 16. Types of Radioactive Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 17. Protection from contamination by 211At, an enigmatic but promising alpha-particle-emitting radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Essential Protective Measures for Handling Astatine-211
Astatine-211 (²¹¹At) is a promising radionuclide for targeted alpha therapy (TAT), valued for its potent, short-range alpha particle emissions that can effectively destroy cancer cells with minimal damage to surrounding healthy tissue.[1] However, its radiological properties demand rigorous safety protocols to protect laboratory personnel. The primary hazard associated with this compound, an alpha emitter, is internal contamination through inhalation, ingestion, or absorption through the skin. The alpha particles themselves cannot penetrate the outer layer of skin, but internal exposure can severely damage tissues.[2][3] Therefore, the cornerstone of safety is meticulous contamination control, achieved through the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent skin contamination and the internalization of this compound. All personnel handling unsealed this compound must wear the following equipment.
| PPE Component | Specification / Standard | Purpose |
| Gloves | Double-gloving with nitrile disposable gloves. | Provides a primary barrier against skin contact. This compound can penetrate latex gloves, making nitrile essential.[3] The outer pair can be removed safely if contaminated. |
| Protective Clothing | Disposable, fluid-resistant lab coat or coveralls. | Prevents contamination of personal clothing and underlying skin.[2] |
| Eye Protection | Required safety glasses with side shields or splash goggles. | Protects the mucous membranes of the eyes from splashes or aerosolized radioactive material. |
| Respiratory Protection | NIOSH-approved N95, P100, or equivalent respirator. | Required when working with powders or when there is a possibility of generating aerosols to prevent inhalation.[2][4] |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of radioactive material outside the laboratory.[2] |
Radiological Data and Material Effectiveness
Understanding the properties of this compound and its interaction with different materials is key to effective protection.
| Parameter | Value / Finding | Implication for Handling |
| Physical Half-life | 7.214 hours[5][1] | The relatively short half-life reduces long-term waste concerns but requires efficient handling and experimental turnaround. |
| Primary Emission | Alpha particles[1] | The main hazard is internal. External shielding is less of a concern for alpha particles. |
| Secondary Emission | Low-energy X-rays (77–92 keV)[1] | Poses minimal external exposure risk. Shielding with materials like Plexiglas is often sufficient.[6] |
| Material Penetration | Penetrates: Latex, Polyethylene, Polyvinyl chloride[3] | These materials are not suitable for primary containment or gloves when handling this compound solutions. |
| Resistant Materials | Resistant: Nitrile, Polyvinylidene chloride film[3] | These materials should be used for gloves and for wrapping or covering contaminated items to prevent spread. |
Operational and Disposal Plans
A systematic, step-by-step approach is mandatory for all procedures involving this compound.
Experimental Protocol: Handling this compound
All work with unsealed this compound must be performed in a designated radiochemical fume hood or glove box to control for potential volatilization and aerosol generation.[3]
-
Area Preparation: Cover the work surface with absorbent, polyethylene-backed paper to contain any spills.[5]
-
PPE Donning: Put on PPE in the correct sequence before entering the designated work area. (See workflow diagram and steps below).
-
Handling: Use long-handled tools where feasible to increase distance. All materials that come into direct contact with this compound solutions should be considered radioactive.
-
Post-Handling Survey: After handling is complete, monitor the work area, equipment, and yourself for any contamination using appropriate radiation detection instruments (e.g., a ZnS detector).
-
PPE Doffing: Remove PPE carefully in the specified sequence to prevent cross-contamination.
-
Waste Disposal: Immediately segregate and dispose of all contaminated materials in the designated radioactive waste container.
Procedural Workflow for Handling this compound
Caption: Procedural workflow for safe handling of this compound.
Step-by-Step Donning and Doffing Procedures
Donning (Putting On) Sequence: [2]
-
Shoe Covers: Don the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on the disposable lab coat or coveralls, ensuring complete coverage.
-
Respirator: If required by your risk assessment, perform a fit check and don the respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Removing) Sequence: The doffing sequence is designed to remove the most contaminated items first and to avoid touching the outside of contaminated PPE with bare skin.[2][7]
-
Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outside. Dispose of them immediately in the designated radioactive waste container.[2]
-
Lab Coat/Coveralls: Unfasten the lab coat and roll it outwards and downwards, touching only the inside surface. Fold it into a bundle and dispose of it.[2]
-
Shoe Covers: Remove shoe covers.[2]
-
Eye Protection: Remove eye protection by handling the earpieces or strap.[2]
-
Respirator: If worn, remove the respirator without touching the front.[2]
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE is removed.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in contamination control.
-
Segregation at Source: All disposable PPE and materials (e.g., absorbent paper, pipette tips) used during work with this compound must be considered radioactive waste.[2] Place these items directly into a designated waste container at the point of use.[2]
-
Container Requirements: The radioactive waste container must be clearly labeled, lined with a durable plastic bag, and kept closed with a lid when not in use.[2]
-
Storage: The waste container must be stored in a secure, low-traffic area within the laboratory before being transferred to the institution's radioactive waste storage and disposal facility.
References
- 1. This compound - Atley Solutions [atley.com]
- 2. benchchem.com [benchchem.com]
- 3. Protection from contamination by 211At, an enigmatic but promising alpha-particle-emitting radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 5. Manual on the proper use of sodium astatide ([211At]NaAt) injections in clinical trials for targeted alpha therapy (1st edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Radiological Incidents - Recommendations on the selection of PPE - Defense Centers for Public Health - Aberdeen [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
